molecular formula C11H11NO2 B179926 5-Pyridin-2-ylcyclohexane-1,3-dione CAS No. 144128-79-0

5-Pyridin-2-ylcyclohexane-1,3-dione

Cat. No.: B179926
CAS No.: 144128-79-0
M. Wt: 189.21 g/mol
InChI Key: ZCTSQHXOYMTGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-2-ylcyclohexane-1,3-dione (CAS 144128-79-0) is a valuable chemical scaffold in organic and medicinal chemistry research. This compound features the cyclohexane-1,3-dione core, a moiety recognized as a versatile precursor for synthesizing a diverse range of complex structures . Its molecular framework serves as a key building block for the construction of various heterocycles and is utilized in the total synthesis of natural products . The incorporation of a pyridin-2-yl group at the 5-position introduces a nitrogen-containing heteroaromatic ring, which can influence the compound's electronic properties and coordination behavior. Derivatives of cyclohexane-1,3-dione bearing pyridyl substituents are subjects of study in areas such as tautomerism, where different structural forms (e.g., diketo, enolimine, enaminone) can exist in equilibrium, a phenomenon with implications for material and biochemical applications . Researchers employ this compound and its derivatives in the development of biologically active molecules, including potential tyrosine kinase inhibitors with anti-proliferative properties . As a specialist chemical, this compound is intended for laboratory research applications only. Attention: This product is for research use only and is not intended for diagnostic or therapeutic use, or for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-2-ylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTSQHXOYMTGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440317
Record name 5-pyridin-2-ylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144128-79-0
Record name 5-pyridin-2-ylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for 5-Pyridin-2-ylcyclohexane-1,3-dione, a heterocyclic compound of interest in medicinal chemistry. The core of this synthesis lies in a strategic Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the significance of the resulting β-diketone scaffold.

Introduction: The Significance of the Pyridinyl β-Diketone Moiety

The this compound scaffold integrates two key pharmacophoric elements: a pyridine ring and a β-diketone system. Pyridine and its derivatives are ubiquitous in pharmaceuticals, contributing to a wide range of biological activities.[1] The β-diketone moiety is a versatile intermediate in the synthesis of various heterocyclic compounds and is known to be a structural component in some natural and synthetic compounds with herbicidal and medicinal properties.[2][3] The combination of these two structural features in this compound makes it a valuable building block for the exploration of new chemical entities in drug discovery.

Core Synthesis Pathway: Michael Addition of 1,3-Cyclohexanedione to 2-Vinylpyridine

The most direct and efficient route to this compound is through a base-catalyzed Michael addition reaction.[4] In this reaction, 1,3-cyclohexanedione acts as the Michael donor, and 2-vinylpyridine serves as the Michael acceptor.

Mechanistic Insights

The reaction is initiated by the deprotonation of 1,3-cyclohexanedione at the C-2 position by a suitable base. The acidity of these protons is enhanced by the presence of the two flanking carbonyl groups, which stabilize the resulting enolate anion through resonance. This enolate then undergoes a conjugate addition to the electron-deficient β-carbon of 2-vinylpyridine. The resulting intermediate is subsequently protonated to yield the final product, this compound. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 1_3_Cyclohexanedione 1,3-Cyclohexanedione Base Base (e.g., NaOEt) 1_3_Cyclohexanedione->Base Deprotonation 2_Vinylpyridine 2-Vinylpyridine Intermediate Intermediate Anion 2_Vinylpyridine->Intermediate Forms Enolate Cyclohexanedione Enolate Base->Enolate Forms Solvent Solvent (e.g., Ethanol) Target_Molecule This compound Solvent->Target_Molecule Yields Enolate->2_Vinylpyridine Michael Addition Intermediate->Solvent Protonation

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Pyridin-2-ylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Forward

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Pyridin-2-ylcyclohexane-1,3-dione, a heterocyclic dicarbonyl compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this guide synthesizes information from analogous structures, predictive modeling, and established chemical principles to offer a robust framework for its study. We will delve into its synthesis, structural elucidation, and key chemical characteristics, providing both theoretical insights and practical methodologies.

Introduction and Molecular Overview

This compound belongs to the class of 5-arylcyclohexane-1,3-diones, which are recognized as valuable scaffolds in the synthesis of various biologically active compounds. The core structure, cyclohexane-1,3-dione, is a versatile building block for creating fused heterocyclic systems. The introduction of a pyridine ring at the 5-position introduces a key pharmacophoric element, enhancing the potential for diverse biological interactions. Pyridine moieties are prevalent in a wide array of pharmaceuticals due to their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Molecular Structure:

  • Chemical Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • CAS Number: 144128-79-0

The fundamental structure consists of a cyclohexane-1,3-dione ring substituted at the 5-position with a pyridin-2-yl group. A critical feature of the cyclohexane-1,3-dione moiety is its existence in a tautomeric equilibrium between the diketo and enol forms. This keto-enol tautomerism significantly influences the compound's reactivity, spectroscopic properties, and biological activity.

Synthesis and Purification

Proposed Synthetic Pathway: Michael Addition

The synthesis would likely involve the Michael addition of a malonic ester, such as diethyl malonate, to an α,β-unsaturated ketone, followed by an intramolecular cyclization (Dieckmann condensation), hydrolysis, and decarboxylation. A more direct approach would be the Michael addition of a suitable nucleophile to 2-vinylpyridine, followed by reaction with a C3 synthon. A well-established general procedure for a similar class of compounds is presented below.

Conceptual Experimental Protocol:

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at room temperature.

  • Michael Addition: To the resulting solution of the diethyl malonate enolate, add 2-vinylpyridine dropwise, maintaining the temperature below 30°C. The reaction mixture is then stirred at room temperature for several hours to ensure the completion of the Michael addition.

  • Cyclization: The reaction mixture is then heated to reflux for several hours to facilitate the intramolecular Dieckmann condensation, resulting in the formation of the cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled, and an aqueous solution of a strong base (e.g., sodium hydroxide) is added. The mixture is heated to reflux to hydrolyze the ester and induce decarboxylation.

  • Workup and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow reagents Diethyl Malonate + Sodium Ethoxide enolate Enolate Formation reagents->enolate michael_addition Michael Addition enolate->michael_addition vinylpyridine 2-Vinylpyridine vinylpyridine->michael_addition intermediate1 Michael Adduct michael_addition->intermediate1 dieckmann Dieckmann Condensation intermediate1->dieckmann intermediate2 Cyclic β-Keto Ester dieckmann->intermediate2 hydrolysis Hydrolysis & Decarboxylation intermediate2->hydrolysis product This compound hydrolysis->product Tautomerism Keto < Diketo Form > Enol < Enol Form > Keto->Enol

5-Pyridin-2-ylcyclohexane-1,3-dione CAS number 144128-79-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Pyridin-2-ylcyclohexane-1,3-dione (CAS: 144128-79-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, CAS number 144128-79-0, is a heterocyclic compound featuring a pyridine ring attached to a cyclohexane-1,3-dione scaffold. This unique structural combination suggests its potential as a pharmacologically active agent, particularly in the realm of oncology and kinase inhibition. The cyclohexane-1,3-dione moiety is a known pharmacophore in various bioactive molecules, while the pyridine ring is a common feature in many approved drugs. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route, and its potential applications in drug discovery. The guide also details experimental protocols for its synthesis, purification, and biological evaluation, offering a valuable resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction

The quest for novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, have proven to be a rich source of diverse pharmacological activities. This compound emerges as a molecule of interest at the intersection of two well-established pharmacophores: the cyclohexane-1,3-dione and the pyridine ring.

The cyclohexane-1,3-dione core is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and herbicidal properties.[1] Its ability to engage in various chemical transformations makes it a versatile scaffold in medicinal chemistry. The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals, contributing to their binding affinity, pharmacokinetic properties, and overall efficacy.

The strategic combination of these two moieties in this compound suggests a high potential for this compound to interact with biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug development efforts. Several studies have highlighted the potential of cyclohexane-1,3-dione derivatives as inhibitors of kinases such as c-Met and Pim-1, which are implicated in tumor growth and survival.[1][2] This guide aims to provide a detailed technical overview of this compound, empowering researchers to explore its synthetic chemistry and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
CAS Number 144128-79-0[3][4]
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [3]
Predicted Boiling Point 386.8 ± 42.0 °C[3]
Predicted Density 1.206 ± 0.06 g/cm³[3]
Melting Point 101 - 105 °C
logP (octanol/water) ~0.461
Storage Conditions Inert atmosphere, 2-8°C[5]

Synthesis and Purification

Proposed Synthetic Pathway: Michael Addition

The synthesis of this compound can be envisioned through the Michael addition of a suitable pyridine-containing nucleophile to a cyclohexane-1,3-dione precursor. A likely approach involves the reaction of 2-vinylpyridine with cyclohexane-1,3-dione in the presence of a base.

Synthesis of this compound reactant1 Cyclohexane-1,3-dione reaction Michael Addition reactant1->reaction reactant2 2-Vinylpyridine reactant2->reaction base Base (e.g., NaOEt) base->reaction Catalyst product This compound reaction->product Purification Workflow start Crude Product dissolve Dissolve in Mobile Phase start->dissolve hplc Reverse-Phase HPLC dissolve->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Pure Compound evaporate->end Hypothetical Mechanism of Kinase Inhibition compound This compound atp_site ATP Binding Site compound->atp_site kinase Protein Kinase (e.g., c-Met, Pim-1) inhibition Inhibition of Kinase Activity kinase->inhibition atp_site->kinase downstream Downstream Signaling (Cell Proliferation, Survival) inhibition->downstream Blocks apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis Leads to Biological Evaluation Workflow start Pure Compound kinase_assay In Vitro Kinase Assay (Panel of Kinases) start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT Assay on Cancer Cell Lines) kinase_assay->cell_viability mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) cell_viability->mechanism in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo end Lead Candidate in_vivo->end

Sources

An In-Depth Technical Guide to 5-Pyridin-2-ylcyclohexane-1,3-dione: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Pyridin-2-ylcyclohexane-1,3-dione, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will delve into its core molecular structure, exploring the critical aspect of keto-enol tautomerism that governs its reactivity and biological interactions. This paper details established synthetic protocols, methods for characterization, and discusses the compound's emerging role as a versatile scaffold in the design of novel therapeutic agents, particularly in oncology. The insights presented herein are grounded in established chemical principles and supported by recent findings in the field, offering researchers and drug development professionals a thorough resource for leveraging this promising molecular entity.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione moiety is a privileged scaffold in organic and medicinal chemistry.[1][2] Its prevalence stems from the reactive nature of its dicarbonyl groups and the highly active methylene bridge, which serve as versatile handles for a wide array of chemical transformations.[1] This structural motif is a cornerstone for the synthesis of numerous biologically active heterocycles, natural products, and pharmaceutical agents.[1][3] Derivatives of cyclohexane-1,3-dione have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][4]

The incorporation of a pyridine ring, as seen in this compound, introduces a key heterocyclic element known to modulate pharmacokinetic properties and facilitate specific interactions with biological targets, such as hydrogen bonding and π-π stacking. The pyridine nitrogen atom acts as a hydrogen bond acceptor, a feature often critical for molecular recognition at enzyme active sites. This strategic combination of a reactive dione core with a biologically relevant pyridine substituent makes this compound a molecule of considerable scientific interest.

This guide will provide an in-depth exploration of its molecular architecture, synthetic pathways, and potential as a precursor for novel therapeutics, particularly focusing on its relevance to kinase inhibition in cancer therapy.[5][6][7][8]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of this compound is fundamental to appreciating its chemical behavior and therapeutic potential.

Core Structure and Nomenclature

The compound, identified by the CAS Number 144128-79-0, consists of a cyclohexane-1,3-dione ring substituted at the 5-position with a pyridin-2-yl group.[9][10]

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[11]
Molecular Weight 189.21 g/mol [11]
IUPAC Name 5-(Pyridin-2-yl)cyclohexane-1,3-dioneN/A
CAS Number 144128-79-0[9][10]
Predicted Boiling Point 386.8±42.0 °C[11]
Predicted Density 1.206 g/cm³[11]
Keto-Enol Tautomerism: A Dominant Structural Feature

A critical aspect of the cyclohexane-1,3-dione structure is its existence in a state of equilibrium between the diketo form and its more stable enol tautomer.[12] The acidic proton on the carbon between the two carbonyl groups (the α-carbon) is readily removed, leading to the formation of an enolate, which is then protonated on one of the oxygen atoms. In solution, 1,3-cyclohexanedione itself exists predominantly as the enol form.[12]

For this compound, this tautomerism is even more complex due to the presence of the pyridine nitrogen. Theoretical studies using Density Functional Theory (DFT) on related di(pyridin-2-yl)cyclohexane-1,3-dione structures suggest that various tautomeric forms, including dienolimine and enaminone species, can exist.[13][14][15][16] These forms are stabilized by strong intramolecular hydrogen bonds (N-H···O or N···H-O).[13][14][16] The specific equilibrium is influenced by factors like solvent polarity and pH, which has profound implications for the molecule's shape, reactivity, and ability to bind to biological targets.

Tautomerism cluster_keto Diketo Form cluster_enol Enol Form Keto This compound Enol 3-Hydroxy-5-(pyridin-2-yl) cyclohex-2-en-1-one Keto->Enol Proton Transfer caption Keto-Enol Tautomerism Equilibrium.

Caption: Keto-Enol equilibrium of the core dione structure.

Synthesis and Characterization

Proposed Synthetic Workflow: Michael-Claisen Approach

A plausible route involves the reaction of a suitable pyridine-containing Michael acceptor with a Michael donor like malonic ester, followed by cyclization. A well-established one-pot process for creating substituted cyclohexane-1,3-diones involves the reaction between α,β-unsaturated esters and acetone derivatives.[2]

The diagram below outlines a generalized, logical workflow for synthesizing the target molecule, which is a common strategy for this class of compounds.

SynthesisWorkflow Start Starting Materials: - Pyridine-2-carbaldehyde - Malonic Acid Derivative Step1 Knoevenagel Condensation (Formation of α,β-unsaturated ester) Start->Step1 Intermediate1 Pyridinylidene Intermediate Step1->Intermediate1 Step2 Michael Addition (e.g., with Diethyl Malonate) Intermediate1->Step2 Intermediate2 Adduct Intermediate Step2->Intermediate2 Step3 Intramolecular Claisen Condensation (Cyclization) Intermediate2->Step3 Intermediate3 Cyclized Ester Intermediate Step3->Intermediate3 Step4 Hydrolysis & Decarboxylation (Acid/Heat) Intermediate3->Step4 Product Final Product: This compound Step4->Product caption Generalized Synthetic Workflow.

Caption: Generalized workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for synthesizing similar 2-arylcyclohexane-1,3-diones.[17][18]

Objective: To synthesize this compound.

Materials:

  • Diethyl malonate

  • 2-Vinylpyridine

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a freshly prepared solution of sodium ethoxide in absolute ethanol.

    • Causality: The reaction is conducted under an inert atmosphere to prevent side reactions involving atmospheric moisture and oxygen. Sodium ethoxide is a strong base required to deprotonate diethyl malonate, forming the nucleophilic enolate.

  • Michael Addition: Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature. After the addition is complete, 2-vinylpyridine is added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.

    • Causality: This step forms the carbon-carbon bond via a Michael 1,4-addition of the malonate enolate to the activated alkene of 2-vinylpyridine. Refluxing ensures the reaction goes to completion.

  • Cyclization (Dieckmann Condensation): After the initial reflux, additional sodium ethoxide is added, and the mixture is refluxed for another 8-12 hours to drive the intramolecular Dieckmann condensation, forming the cyclic β-keto ester.

    • Causality: The strong base deprotonates one of the ester's α-carbons, which then attacks the other ester carbonyl, leading to cyclization and formation of the six-membered ring.

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is treated with concentrated hydrochloric acid and heated to reflux for 12-18 hours.

    • Causality: The acidic conditions hydrolyze the remaining ester group to a carboxylic acid. Continued heating of the resulting β-keto acid promotes decarboxylation (loss of CO₂), yielding the final dione product.

  • Work-up and Purification: The acidic solution is cooled, neutralized carefully with a base (e.g., NaHCO₃), and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

    • Causality: This standard work-up procedure isolates the product from the aqueous phase and removes inorganic salts. Purification is essential to obtain a high-purity compound for analysis and further use.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine ring protons, the cyclohexane ring protons, and a characteristic broad signal for the enolic proton. The integration of these signals would confirm the proton count.
¹³C NMR Resonances for the carbonyl carbons (typically >190 ppm in the diketo form), carbons of the pyridine ring, and the aliphatic carbons of the cyclohexane ring.
IR Spectroscopy Strong absorption bands for the C=O groups (around 1700-1740 cm⁻¹ for the diketo form) and a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of the enol form's intramolecular hydrogen bond.
Mass Spectrometry A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 189.21.

Commercial suppliers may provide access to spectral data like NMR, HPLC, and LC-MS for confirmation.[9]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a foundational structure for drug development. The cyclohexane-1,3-dione scaffold is a known pharmacophore in various therapeutic areas.[1][7][19]

Role as a Kinase Inhibitor Scaffold

A significant body of research highlights the role of cyclohexane-1,3-dione derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[5][6][20]

  • Tyrosine Kinase Inhibition: Many derivatives have been synthesized and evaluated as inhibitors of tyrosine kinases like c-Met, VEGFR-2, and EGFR.[5][6][8] The abnormal expression of the c-Met tyrosine kinase, for example, is linked to the proliferation of several human cancers, including non-small-cell lung cancer (NSCLC).[5][6]

  • Mechanism of Action: The dione moiety can act as a key binding element, often forming hydrogen bonds or coordinating with metal ions within the ATP-binding pocket of the kinase. The pyridine ring can engage in additional interactions, enhancing binding affinity and selectivity.

The diagram below illustrates the potential role of this compound class in inhibiting a generic kinase signaling pathway.

KinaseInhibition cluster_pathway Cellular Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) GrowthFactor->Receptor Binds Kinase ATP-Binding Site Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cell Proliferation, Angiogenesis, Survival PhosphoSubstrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Blocks ATP Binding caption Mechanism of Kinase Inhibition.

Caption: General mechanism of kinase inhibition by scaffold derivatives.

Versatility in Synthesis of Fused Heterocycles

The reactive nature of the dione allows it to be used as a precursor for a multitude of fused heterocyclic systems, such as pyrans, pyridines, thiophenes, and pyrazoles, through multi-component reactions.[3][21] These resulting complex molecules often possess enhanced and diverse biological activities, making this compound a valuable starting material for building libraries of potential drug candidates.[8][20][21]

Conclusion and Future Outlook

This compound represents a molecule of significant strategic importance. Its structure is defined by the interplay of a reactive dione core and a biologically relevant pyridine substituent, governed by complex keto-enol tautomerism. While its synthesis can be achieved through established organic chemistry principles, its true potential is realized as a versatile building block in medicinal chemistry.

The demonstrated success of the cyclohexane-1,3-dione scaffold in generating potent kinase inhibitors provides a strong rationale for the further investigation of this compound and its derivatives. Future research should focus on:

  • Library Synthesis: Expanding the library of derivatives by modifying both the cyclohexane and pyridine rings to explore structure-activity relationships (SAR).

  • Biological Screening: Comprehensive screening of these new compounds against a panel of cancer-relevant kinases and cell lines.[8][21]

  • Computational Modeling: Employing in silico methods like QSAR and molecular docking to rationalize biological activity and guide the design of next-generation inhibitors with improved potency and selectivity.[5][6]

By leveraging its unique structural features, this compound is poised to be a valuable tool in the ongoing quest for novel and effective therapeutic agents.

References

  • ResearchGate. Synthetic routes to 2‐arylcyclohexane‐1,3‐diones and.... [Link]

  • Mohareb, R. M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry. [Link]

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners.... [Link]

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]

  • Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]

  • PrepChem. Synthesis of 2-diazo-5-phenyl-cyclohexane-1, 3-dione. [Link]

  • Google Patents.
  • Sci-Hub. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. [Link]

  • National Institutes of Health. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. [Link]

  • ResearchGate. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. [Link]

  • Dobosz, R., & Gawinecki, R. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Journal of Molecular Modeling. [Link]

  • Chemsrc. 5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione. [Link]

  • Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Cyclohexane-1,3-dione: Properties, Applications, and Production. [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]

  • ResearchGate. Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. [Link]

  • NIST. 1,3-Cyclohexanedione. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • ResearchGate. Ketoenol tautomerism of 1,3-di(pyridin-2-yl)propane1,3-dione. [Link]

  • Wikipedia. 1,3-Cyclohexanedione. [Link]

  • National Institutes of Health. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. [Link]

Sources

5-Pyridin-2-ylcyclohexane-1,3-dione tautomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 5-Pyridin-2-ylcyclohexane-1,3-dione

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of modern organic chemistry with profound implications in drug discovery, materials science, and reaction mechanism analysis. Within the class of β-dicarbonyl compounds, the keto-enol equilibrium represents the most critical tautomeric relationship. This guide provides a comprehensive examination of the tautomerism of this compound, an asymmetric β-diketone featuring a heterocyclic moiety. We will dissect the structural nuances of its tautomeric forms, explore the thermodynamic and environmental factors governing their equilibrium, and detail the state-of-the-art experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this versatile molecular scaffold.

Introduction: The Dynamic Nature of β-Dicarbonyls

Keto-enol tautomerism describes the chemical equilibrium between a keto form (a compound containing a C=O bond) and an enol form (an alkene with a hydroxyl group attached to one of the double-bonded carbons).[1][2] While for simple aldehydes and ketones the keto form is overwhelmingly more stable, the equilibrium can be significantly shifted toward the enol form in β-dicarbonyl compounds.[2][3] This stabilization arises from two key electronic features of the enol tautomer:

  • Conjugation: The formation of a C=C double bond adjacent to the remaining carbonyl group creates a conjugated π-system, which delocalizes electron density and lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered ring intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, adding significant stability.[3]

This compound is a particularly compelling subject for study. As an asymmetric β-diketone, its enolization can occur on either side of the central methylene group, leading to two distinct enol tautomers. Furthermore, the presence of the electron-withdrawing and hydrogen bond-accepting pyridinyl group introduces additional electronic and steric factors that modulate the tautomeric landscape. Understanding which tautomer predominates under various conditions is critical, as the specific isomeric form often dictates the molecule's reactivity, coordination chemistry, and biological activity.

The Tautomeric Landscape of this compound

This molecule can exist in a dynamic equilibrium involving three primary species: one diketo tautomer and two distinct cis-enol tautomers. The interconversion between the keto and enol forms is typically slow enough to be observed on the NMR timescale, while the equilibrium between the two enol forms via proton transfer is often faster.[4][5]

  • Diketone Form (1): The classic 1,3-dione structure.

  • Enol Form A (2a): Enolization occurs toward the pyridinyl substituent, placing the enolic hydroxyl group proximal to the pyridine ring.

  • Enol Form B (2b): Enolization occurs away from the pyridinyl substituent.

Computational studies on analogous asymmetric pyridoyl-diketones suggest that the enol tautomers are significantly more stable than the diketo form, and the relative energy between the two enol forms can be subtle, often differing by only a few kJ/mol.[6][7] The specific preference can be influenced by the electronic and steric nature of the substituents.

nmr_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis cluster_calc Calculation A Dissolve sample in deuterated solvent B Acquire quantitative ¹H NMR spectrum (long relaxation delay) A->B C Phase and baseline correct B->C D Assign characteristic enol and keto signals C->D E Integrate unique signals for each tautomer D->E F Calculate % Enol and Keq E->F

Caption: Workflow for NMR-based determination of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of different tautomers, as their distinct electronic systems result in different absorption maxima (λmax). [8]The conjugated enol form typically absorbs at a longer wavelength (a bathochromic shift) compared to the less conjugated keto form. [9]While less straightforward for quantification than NMR unless pure tautomer spectra are known, it is excellent for tracking shifts in equilibrium as a function of solvent or temperature. [10][11] Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation: Prepare very dilute stock solutions of the compound in a volatile solvent. Create a series of solutions with identical concentrations in various solvents (e.g., hexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant range (e.g., 200-450 nm).

  • Data Analysis: Compare the spectra. A shift in the position and intensity of absorption bands upon changing the solvent indicates a shift in the tautomeric equilibrium. The appearance of an isosbestic point (a wavelength where the absorbance of the two tautomers is equal) is strong evidence for a two-component equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. [12]This is invaluable for identifying the thermodynamically most stable tautomer in the crystalline phase, which is often the global minimum energy structure, absent solvent effects.

Protocol: Crystallization for Structural Analysis

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection and Refinement: Mount a suitable crystal and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Determination: Solve and refine the crystal structure. The resulting model will unequivocally show the position of all non-hydrogen atoms and, with high-quality data, can locate the enolic proton, confirming which tautomer (diketo, enol A, or enol B) is present in the solid state. For similar pyridyl-diketone systems, the enol form is frequently observed in the crystal structure. [13]

Computational Modeling

Ab initio and Density Functional Theory (DFT) calculations are powerful predictive tools that complement experimental findings. [14]They can be used to:

  • Calculate the relative energies (and thus stabilities) of all possible tautomers in the gas phase and in solution using continuum solvation models (e.g., CPCM, SMD). [15][16]* Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data. [17]* Map the potential energy surface for proton transfer to understand the interconversion barriers between tautomers. [6]

Data Summary: Tautomeric Equilibrium in Various Solvents

The following table summarizes representative data for β-dicarbonyl compounds, illustrating the profound impact of the solvent on the position of the keto-enol equilibrium.

SolventDielectric Constant (ε)H-Bonding AbilityTypical % Enol (Illustrative)Rationale
Hexane1.9Non-polar, Aprotic>95%Intramolecular H-bond is highly stabilizing; no solvent interference.
Chloroform4.8Weak H-bond donor~85-90%Primarily non-polar character favors enol.
Acetone21Polar, Aprotic~70-80%Increased polarity stabilizes keto, but still high enol content.
Acetonitrile37.5Polar, Aprotic~60-70%Higher polarity further shifts equilibrium toward the keto form.
DMSO47Polar, Aprotic (H-bond acceptor)~80-90%Strong H-bond acceptance stabilizes the enol's OH group. [4][18]
Ethanol25Polar, Protic~65-75%Protic nature disrupts intramolecular H-bond, but still significant enol.
Water80Polar, Protic<20%High polarity and strong H-bonding strongly favor the keto form.

Note: These are illustrative values for a typical β-diketone. The exact percentages for this compound must be determined experimentally.

Conclusion and Outlook

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of intramolecular stabilization, solvent interactions, and electronic effects from the pyridinyl substituent. The equilibrium is dominated by two distinct enol forms, with the diketo tautomer being a minor component in most organic solvents. A comprehensive understanding, achievable through the synergistic application of NMR and UV-Vis spectroscopy, X-ray crystallography, and computational modeling, is paramount. For professionals in drug development, recognizing that a different tautomer may predominate in the polar, aqueous environment of a biological target compared to a non-polar solvent used during synthesis is critical for rational drug design and understanding structure-activity relationships. The principles and protocols detailed in this guide provide a robust framework for the thorough investigation and exploitation of the rich chemistry of this important molecular scaffold.

References

  • D. M. Jaffé, C. D. Smith, and J. A. K. Howard, "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR," Journal of Chemical Education, 80(3), 324. Available: [Link]

  • F. Costantino et al., "Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches," New Journal of Chemistry, 36(4), 965-973. Available: [Link]

  • K. Kano, T. Minami, and T. Uno, "Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid," Analytical Sciences, 34(2), 235-237. Available: [Link]

  • ASU Core Research Facilities, "EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR". Available: [Link]

  • J. L. Burdett and M. T. Rogers, "KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS," Canadian Journal of Chemistry, 44(15), 1916-1922. Available: [Link]

  • J. A. DiVerdi, "EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants". Available: [Link]

  • P. E. Hansen, "Tautomerism Detected by NMR," Encyclopedia.pub. Available: [Link]

  • A. A. A. Abdel-Fattah, "Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants," ResearchGate. Available: [Link]

  • F. Costantino et al., "(PDF) Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches," ResearchGate. Available: [Link]

  • M. Vakili et al., "Tautomerism in pyridinyl methyl β-diketones in the liquid and the solid state; a combined computational and experimental study," Journal of Molecular Liquids, 383, 122074. Available: [Link]

  • S. G. Zemsolova et al., "Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin," The Journal of Organic Chemistry, 80(21), 10635-10641. Available: [Link]

  • D. Cinčić et al., "Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes," Crystals, 11(6), 699. Available: [Link]

  • A. M. Qadir, "Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf," Slideshare. Available: [Link]

  • ResearchGate, "UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red)...". Available: [Link]

  • ResearchGate, "Keto-enol tautomerization in β-diketones. | Download Scientific Diagram". Available: [Link]

  • P. E. Hansen, "Tautomerism of β-Diketones and β-Thioxoketones," Molecules, 28(3), 1339. Available: [Link]

  • The Organic Chemistry Tutor, "Keto Enol Tautomerism - Acidic & Basic Conditions," YouTube. Available: [Link]

  • Chemistry LibreTexts, "8.1: Keto-Enol Tautomerism". Available: [Link]

  • J. C. G. E. da Silva et al., "Protein X-ray Crystallography and Drug Discovery," Molecules, 22(7), 1039. Available: [Link]

Sources

Theoretical Exploration of 5-Pyridin-2-ylcyclohexane-1,3-dione: A Whitepaper on Structural and Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 5-Pyridin-2-ylcyclohexane-1,3-dione. In the absence of direct experimental or computational data for this specific isomer, this paper leverages established research on closely related pyridinyl-substituted cyclohexane-1,3-diones to construct a predictive analysis of its structural and electronic characteristics. The core of this investigation centers on the molecule's rich tautomeric and conformational landscape, explored through the lens of Density Functional Theory (DFT), a powerful computational tool in modern chemical research. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the fundamental physicochemical properties of this heterocyclic system.

Introduction: The Significance of Pyridinyl-Cyclohexane-1,3-diones

The cyclohexane-1,3-dione scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a wide array of biologically active molecules and natural products.[1][2] The introduction of a pyridine moiety into this framework is of particular interest as it imparts unique electronic properties and potential for diverse biological activities, including anticancer and antimicrobial applications.[1][3] The this compound isomer, while not extensively studied, presents an intriguing subject for theoretical investigation due to the interplay between the electron-withdrawing nature of the pyridine ring and the flexible, reactive dicarbonyl system.

A critical aspect of 1,3-dicarbonyl compounds is their existence as an equilibrium of tautomeric forms, primarily the diketo and various enol forms.[4] The presence of the pyridine ring introduces further complexity, allowing for pyridone-like enaminone and enolimine tautomers, which can be stabilized by intramolecular hydrogen bonds.[5] Understanding the relative stabilities and interconversion barriers of these tautomers is paramount for predicting the molecule's reactivity, spectroscopic signatures, and potential as a therapeutic agent.

This guide will delineate the probable tautomeric and conformational space of this compound, propose a robust computational methodology for its study based on successful precedents, and predict its key electronic and spectroscopic features.

Tautomerism and Conformational Analysis: A Complex Equilibrium

The structural diversity of this compound arises from two primary phenomena: tautomerism involving proton transfer and conformational changes in the cyclohexane ring.

Predicted Tautomeric Landscape

Based on the general behavior of 1,3-diones and pyridinyl-substituted analogues, this compound is expected to exist as an equilibrium mixture of several tautomers.[4][5] The primary forms include the diketo tautomer and two monoenol tautomers. The presence of the pyridine nitrogen allows for additional enaminone and enolimine forms through proton transfer from the cyclohexane ring to the pyridine nitrogen.

The relative stability of these tautomers is governed by a delicate balance of factors including conjugation, intramolecular hydrogen bonding, and solvent effects.[6] For instance, enol forms are often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[7] Similarly, enaminone tautomers can be stabilized by a strong N-H···O hydrogen bond.[5]

Tautomers Diketo Diketo Enol1 Enol 1 Diketo->Enol1 Keto-Enol Tautomerism Enol2 Enol 2 Diketo->Enol2 Keto-Enol Tautomerism Enaminone Enaminone Enol1->Enaminone Proton Transfer

Conformational Isomerism

The cyclohexane ring in this compound can adopt several conformations, with the chair and boat forms being the most significant.[8] The energetic preference for a particular conformation will be influenced by the steric bulk of the pyridinyl substituent and the electronic interactions between the two rings. For each tautomer, a conformational analysis is necessary to identify the global minimum energy structure. Theoretical studies on the parent cyclohexane-1,3-dione have identified both chair and boat diketo species.[8]

Computational Methodology: A Protocol for In Silico Investigation

A robust computational approach is essential for accurately predicting the properties of this compound. Density Functional Theory (DFT) has proven to be a reliable and efficient method for studying similar systems.[5][9]

Geometry Optimization and Frequency Calculations

The initial step involves the optimization of the molecular geometry of all plausible tautomers and conformers. The B3LYP functional with the 6-311+G(d,p) basis set is a widely used and effective combination for such calculations, providing a good balance between accuracy and computational cost.[5][10] Frequency calculations should be performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

Relative Energy Calculations

The relative energies of the different tautomers and conformers determine their populations at equilibrium. These can be calculated from the differences in their total electronic energies, corrected for ZPVE. To account for the influence of solvent, which can significantly alter tautomeric equilibria, the Polarizable Continuum Model (PCM) is a commonly employed method.[11]

Tautomer/ConformerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Solvent, kcal/mol)
Diketo (Chair)Predicted ValuePredicted Value
Enol 1 (Chair)Predicted ValuePredicted Value
Enol 2 (Chair)Predicted ValuePredicted Value
Enaminone (Chair)Predicted ValuePredicted Value
This table presents a template for summarizing the predicted relative energies of the most stable conformers of the main tautomers.
Spectroscopic Property Prediction

DFT can also be used to predict various spectroscopic properties, which can aid in the experimental characterization of the molecule.

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts.[11] These theoretical values, when compared with experimental data, can help in the structural elucidation and identification of the predominant tautomer in solution.

  • Vibrational Spectroscopy: The calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra.[12] This is particularly useful for identifying characteristic vibrational modes, such as the C=O and O-H stretching frequencies, which differ significantly between the keto and enol tautomers.

  • Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the different tautomers. This can provide insights into the electronic transitions and the chromophores present in the molecule.

Workflow start Propose Tautomers and Conformers opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (Confirm Minima, ZPVE) opt->freq spectra Spectroscopic Prediction (NMR, IR, UV-Vis) opt->spectra energy Relative Energy Calculation (Gas Phase & Solvent) freq->energy analysis Data Analysis and Interpretation energy->analysis spectra->analysis

Predicted Electronic Properties and Reactivity

The electronic properties of this compound are crucial for understanding its reactivity and potential biological activity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack.

Potential Applications in Drug Development

The cyclohexane-1,3-dione scaffold is present in a number of compounds with herbicidal and therapeutic properties.[13] Derivatives have been investigated for their anticancer, antibacterial, and anti-inflammatory activities.[3] The theoretical insights gained from the computational study of this compound can guide the synthesis of novel derivatives with tailored electronic and steric properties to enhance their biological activity and selectivity. For example, understanding the tautomeric equilibrium can inform the design of prodrugs that are activated under specific physiological conditions.

Conclusion

While direct experimental data on this compound is currently lacking, this whitepaper provides a comprehensive theoretical framework for its investigation. By applying established computational methodologies, particularly DFT, it is possible to predict its tautomeric and conformational preferences, spectroscopic signatures, and electronic properties. This in silico approach offers a powerful and cost-effective means to guide future experimental work and to unlock the potential of this and related heterocyclic compounds in medicinal chemistry and materials science. The insights derived from such theoretical studies are invaluable for the rational design of novel molecules with desired functions.

References

  • Dobosz, R., & Gawinecki, R. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Journal of Molecular Modeling, 19(8), 3397–3402. [Link]

  • Rehman, A. U., et al. (2025). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry.
  • Dobosz, R., & Gawinecki, R. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Sci-Hub. [Link]

  • Gawinecki, R., et al. (2014). DFT studies on tautomeric preferences. Part 2: Proton transfer in 1-(pyridin-2-yl)-5-(quinolin-2-yl)pentane-2,4-dione. Journal of Molecular Modeling, 20(4), 2196.
  • Hansen, P. E., et al. (2018). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 56(11), 1034-1042. [Link]

  • Mohareb, R. M., et al. (2022). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with anti-proliferative activities. Bulletin of the Chemical Society of Ethiopia, 36(1), 121-136.
  • Dobosz, R., & Gawinecki, R. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. ResearchGate. [Link]

  • Turan-Zitouni, G., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9328. [Link]

  • Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463. [Link]

  • OpenStax. (2024). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Homework.Study.com. (n.d.). a) Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. b) How many enol forms... [Link]

  • Melandri, S., et al. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. The Journal of Physical Chemistry A, 117(50), 13712–13718. [Link]

  • Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Bentham Science. [Link]

  • Cantrell, C. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. [Link]

  • Shaaban, M., Kamel, M., & Milad, Y. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, 1-16. [Link]

  • Sharma, A., & Singh, P. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Tetrahedron, 171(2), 134395.
  • Melandri, S., et al. (2013). Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. ResearchGate. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • Arivazhagan, M., & Manivel, S. (2013). Molecular structure analysis and spectroscopic characterization of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 310–320. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyridine-Containing Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a pyridine ring with a cyclohexane-1,3-dione core has given rise to a class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of these valuable scaffolds, tracing their synthetic origins from classical pyridine syntheses to modern, efficient multi-component reactions. We will delve into the underlying chemical principles that govern their formation, provide detailed experimental protocols for key synthetic methodologies, and explore the ever-expanding landscape of their applications in medicinal chemistry and drug discovery.

Introduction: The Strategic Fusion of Two Pharmacophores

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its nitrogen atom imparts unique physicochemical properties, including hydrogen bonding capability, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug molecule.[1] Similarly, the cyclohexane-1,3-dione moiety is a versatile building block in organic synthesis, known for its reactivity and presence in various natural products and bioactive molecules.[2][3]

The amalgamation of these two structural motifs into a single molecular entity creates a rigid, three-dimensional architecture with a unique distribution of electron density and hydrogen bonding potential. This has led to the discovery of pyridine-containing cyclohexane-1,3-diones with a wide range of biological activities, including potent anti-cancer and kinase inhibitory properties.[4][5] This guide will illuminate the historical development and synthetic evolution of this important class of compounds.

Historical Context: Foundational Syntheses of the Pyridine Ring

While a definitive "discovery" of the first pyridine-containing cyclohexane-1,3-dione is not prominently documented, its conceptual origins can be traced back to the foundational work on pyridine synthesis in the late 19th century. Two classical named reactions, in particular, provide the chemical logic for the construction of such fused systems: the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Reaction.

The Hantzsch Pyridine Synthesis: A Cornerstone of Pyridine Chemistry

Reported by Arthur Hantzsch in 1881, this multi-component reaction traditionally involves the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[6][7] The versatility of the Hantzsch synthesis lies in its ability to accommodate a variety of starting materials, including cyclic β-dicarbonyl compounds like cyclohexane-1,3-dione.

The general mechanism of the Hantzsch synthesis provides a blueprint for how a pyridine ring can be annulated onto a cyclohexane-1,3-dione core.

Conceptual Hantzsch Synthesis using Cyclohexane-1,3-dione

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde (R-CHO) Cyclohexanedione Cyclohexane-1,3-dione Enamine Enamine (from Cyclohexane-1,3-dione + NH3) Cyclohexanedione->Enamine + NH3 Unsaturated_Ketone α,β-Unsaturated Ketone (from Cyclohexane-1,3-dione + Aldehyde) Cyclohexanedione->Unsaturated_Ketone + R-CHO (Knoevenagel) Ammonia Ammonia (NH3) Dihydropyridine Fused Dihydropyridine Enamine->Dihydropyridine Michael Addition to Unsaturated Ketone Unsaturated_Ketone->Dihydropyridine Pyridine Fused Pyridine (after oxidation) Dihydropyridine->Pyridine Oxidation

Caption: Conceptual workflow of the Hantzsch synthesis adapted for cyclohexane-1,3-dione.

The Guareschi-Thorpe Reaction: An Alternative Route to Pyridones

First described by Icilio Guareschi and Jocelyn Field Thorpe, this reaction offers a pathway to 2-pyridones through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[2][4] The use of cyclohexane-1,3-dione in this reaction would theoretically lead to the formation of a fused 2-pyridone derivative.

Conceptual Guareschi-Thorpe Synthesis using Cyclohexane-1,3-dione

Guareschi_Thorpe Reactants Cyclohexane-1,3-dione + Cyanoacetamide Knoevenagel_Adduct Knoevenagel Condensation Product Reactants->Knoevenagel_Adduct catalyzed by Base Base (e.g., Ammonia) Base->Knoevenagel_Adduct Michael_Addition Intramolecular Michael Addition Knoevenagel_Adduct->Michael_Addition Cyclization Cyclization and Tautomerization Michael_Addition->Cyclization Product Fused 2-Pyridone Cyclization->Product

Caption: Logical flow of the Guareschi-Thorpe reaction with cyclohexane-1,3-dione.

Modern Synthetic Strategies: The Rise of Multi-Component Reactions

While classical methods laid the groundwork, contemporary synthesis of pyridine-containing cyclohexane-1,3-diones heavily relies on the efficiency and elegance of multi-component reactions (MCRs).[4][6] These reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

One-Pot Synthesis of Fused Pyridine Derivatives

A common and effective modern approach involves the one-pot reaction of cyclohexane-1,3-dione, an aromatic aldehyde, and a nitrogen source such as ammonium acetate, often in the presence of a catalyst.[5][8] This methodology allows for the rapid and efficient construction of a diverse library of substituted pyridine-containing cyclohexane-1,3-diones.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Product Reference
Cyclohexane-1,3-dioneAromatic AldehydeMalononitrile/Ammonium AcetateEthanol/RefluxFused Pyridine[5]
Cyclohexane-1,3-dioneAromatic AldehydeEthyl Cyanoacetate/Ammonium AcetateEthanol/RefluxFused Pyridine[5]
Cyclohexane-1,3-dionePyridinium SaltPotassium CarbonateAcetonitrileTricyclic Fused Pyridine[8]

Experimental Protocol: One-Pot Synthesis of a Fused Pyridine Derivative

  • To a round-bottom flask, add:

    • Cyclohexane-1,3-dione (1.0 mmol)

    • An aromatic aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Ammonium acetate (1.5 mmol)

    • Ethanol (10 mL)

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyridine derivative.

Applications and Biological Significance

The rigid, planar structure of the pyridine-fused cyclohexane-1,3-dione system makes it an attractive scaffold for targeting the active sites of enzymes, particularly kinases.

Anticancer Activity and Kinase Inhibition

A significant body of research has demonstrated the potent anti-proliferative activity of these compounds against various cancer cell lines.[4] Many derivatives have been shown to be effective inhibitors of kinases such as c-Met and Pim-1, which are often dysregulated in cancer.[4] The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring has been shown to enhance cytotoxic activity.[4]

Other Potential Therapeutic Applications

The versatility of the pyridine-containing cyclohexane-1,3-dione scaffold suggests its potential for a broader range of therapeutic applications. The core structure can be readily functionalized, allowing for the fine-tuning of its pharmacological properties to target other enzymes and receptors.

Logical Relationship: From Synthesis to Biological Activity

Synthesis_to_Activity Synthesis Multi-Component Synthesis Scaffold Pyridine-Containing Cyclohexane-1,3-dione Scaffold Synthesis->Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Biological_Activity Biological Activity SAR->Biological_Activity Anticancer Anticancer Biological_Activity->Anticancer Kinase_Inhibition Kinase Inhibition Biological_Activity->Kinase_Inhibition

Caption: The workflow from synthesis to the discovery of biological activity.

Conclusion and Future Perspectives

The history of pyridine-containing cyclohexane-1,3-diones is a testament to the enduring power of fundamental organic reactions and the innovative spirit of modern synthetic chemistry. From the classical principles of the Hantzsch and Guareschi-Thorpe syntheses to the efficiency of contemporary multi-component reactions, the methods for constructing these valuable scaffolds have continually evolved. The demonstrated anticancer and kinase inhibitory activities of these compounds have established them as a privileged scaffold in drug discovery. Future research will undoubtedly focus on expanding the chemical space of these derivatives, exploring new therapeutic targets, and optimizing their pharmacokinetic properties to develop novel and effective therapeutic agents.

References

  • Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. PubMed. Available at: [Link]

  • Guareschi-Thorpe Condensation. Merck Index. Available at: [Link]

  • Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. PMC. Available at: [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of the Pyridine-hexacyclic-steroid Derivative on a Heart Failure Model. PubMed. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC. Available at: [Link]

  • β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Taylor & Francis Online. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Pyridin-2-ylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 5-Pyridin-2-ylcyclohexane-1,3-dione (CAS 144128-79-0). As a molecule integrating a pyridine heterocycle with a cyclohexane-1,3-dione scaffold, it represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. A central focus is the critical role of keto-enol tautomerism, a phenomenon inherent to the 1,3-dicarbonyl system, which profoundly influences the spectroscopic output.[3][4] Methodologies for data acquisition are outlined, and predicted spectral features are interpreted with a rationale grounded in established chemical principles and data from analogous structures. This guide is intended for researchers, chemists, and drug development professionals requiring a robust understanding of this molecule's structural and electronic properties.

Introduction: Structure and Tautomerism

This compound is a small molecule featuring a rigid cyclohexane-1,3-dione ring substituted at the 5-position with a 2-pyridinyl group. The true structural nature of this compound in any given state (solid or solution) is not defined by a single form but by an equilibrium between two tautomeric states: the diketo form and the keto-enol form.[5]

The position of this equilibrium is highly sensitive to the local environment, particularly the solvent.[4][6] Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can shift the equilibrium by competing for hydrogen bonding. Understanding this dynamic is paramount for accurate spectral interpretation, especially in NMR spectroscopy.

Caption: Keto-enol equilibrium of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecule, offering direct insights into its atomic composition and structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring EI-MS data is as follows:

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via direct infusion or through a GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Spectrum and Fragmentation Analysis

The molecular formula for this compound is C₁₁H₁₁NO₂. The nominal molecular weight is 189 amu.

  • Molecular Ion (M•+): A prominent molecular ion peak is expected at m/z = 189 . The presence of one nitrogen atom dictates that the molecular weight will be an odd number, consistent with the Nitrogen Rule.

  • Key Fragmentation Pathways: The fragmentation will be governed by the stability of the resulting ions and neutral losses. Alpha-cleavage is a primary fragmentation mode for ketones.[7][8] For cyclic ketones, this can lead to complex ring-opening mechanisms.[9][10]

The following fragmentation pathways are predicted:

  • α-Cleavage and Ring Opening: Initial cleavage adjacent to a carbonyl group can initiate a cascade of reactions. A common fragmentation for cyclohexanone derivatives involves the formation of a fragment at m/z 55, although substitution will alter this.[9]

  • Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) is a characteristic fragmentation for carbonyl compounds, which would lead to a fragment at m/z = 161 .

  • Pyridine-Containing Fragments: The stability of the aromatic pyridine ring will lead to prominent fragments containing this moiety. Cleavage of the C-C bond between the pyridine and cyclohexane rings could generate a pyridinylmethyl-type cation or related structures. A peak at m/z = 78 or 79 corresponding to the pyridine ring itself is highly probable. A peak at m/z = 106 could correspond to a pyridin-2-yl-ethenyl cation.

fragmentation M Molecular Ion (M•+) m/z = 189 F161 [M - CO]•+ m/z = 161 M->F161 - CO (28 Da) F106 [C7H6N]+ m/z = 106 M->F106 Ring Cleavage F78 [C5H4N]+ m/z = 78 F106->F78 - C2H2 (26 Da)

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Summary of Predicted Mass-to-Charge Ratios
Predicted m/zProposed Fragment IdentityRationale
189[C₁₁H₁₁NO₂]•+Molecular Ion (M•+)
161[C₁₀H₁₁NO]•+Loss of carbon monoxide (-CO)
106[C₇H₆N]+Pyridin-2-yl-ethenyl cation after ring fission
78[C₅H₄N]+Pyridinyl cation

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact.

  • Sample Scan: The IR spectrum of the sample is recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Predicted Spectrum and Interpretation

The IR spectrum will be a composite of signals from both the diketo and keto-enol tautomers, with the relative intensities depending on the equilibrium position in the solid state.

  • O-H Stretch (Enol): A very broad and strong absorption band is expected between 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group in the enol tautomer.

  • C-H Stretches: Aromatic C-H stretches from the pyridine ring will appear just above 3000 cm⁻¹ . Aliphatic C-H stretches from the cyclohexane ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[11]

  • C=O Stretch (Ketone/Enol): This region will be complex. The diketo form will show a strong absorption around 1715 cm⁻¹ . The keto-enol form will have a carbonyl stretch that is conjugated and hydrogen-bonded, shifting it to a lower frequency, likely around 1650-1680 cm⁻¹ .[12]

  • C=C Stretches (Enol/Aromatic): Strong to medium bands between 1550-1640 cm⁻¹ will be present, arising from the C=C bond of the enol and the aromatic ring stretches of the pyridine moiety.[13]

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of bands corresponding to C-C, C-N, and C-O stretching and various bending vibrations, providing a unique fingerprint for the molecule.

Summary of Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeAssociated Functional Group/Tautomer
3300 - 2500O-H stretch (broad)Enol (H-bonded)
3100 - 3000C-H stretchPyridine (Aromatic)
2960 - 2850C-H stretchCyclohexane (Aliphatic)
~1715C=O stretchDiketo
1680 - 1650C=O stretchEnol (Conjugated, H-bonded)
1640 - 1550C=C stretchEnol and Pyridine Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, NMR is essential for confirming connectivity and characterizing the tautomeric equilibrium in solution.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will influence the keto-enol equilibrium.[5]

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, crucial for establishing connectivity between functional groups.

nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_assign Structural Elucidation H1 ¹H Spectrum (Chemical Shifts, Integrals, Multiplicities) COSY COSY (H-H Correlations) H1->COSY HSQC HSQC (Direct C-H Correlations) H1->HSQC HMBC HMBC (Long-Range C-H Correlations) H1->HMBC C13 ¹³C Spectrum (Chemical Shifts) C13->HSQC C13->HMBC Structure Definitive Structure & Tautomer Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Predicted Spectra and Interpretation

The observed spectrum will be a superposition of signals from both tautomers. The chemical shifts are predictions and may vary based on solvent and concentration.

A. Signals for the Diketo Tautomer:

  • ¹H NMR:

    • Pyridine Protons: Four signals in the aromatic region δ 7.0 - 8.6 ppm . The proton adjacent to the nitrogen (H6') will be the most downfield.

    • Cyclohexane Protons: A complex series of multiplets between δ 2.0 - 3.5 ppm . The methine proton at C5 (H5) will be coupled to four other protons and will likely appear as a multiplet around δ 3.0 - 3.5 ppm . The two CH₂ groups alpha to the carbonyls (C2, C4) will be diastereotopic and appear as distinct multiplets.

  • ¹³C NMR:

    • Carbonyl Carbons (C1, C3): Signals in the δ 200 - 210 ppm range.

    • Pyridine Carbons: Five signals between δ 120 - 155 ppm .

    • Aliphatic Carbons: Signals for C2, C4, C5, and C6 in the δ 30 - 60 ppm range.

B. Signals for the Keto-Enol Tautomer:

  • ¹H NMR:

    • Enolic Proton: A broad singlet, typically far downfield (δ 10 - 15 ppm ), due to strong intramolecular hydrogen bonding. This signal may exchange with D₂O.

    • Vinyl Proton (H2): A singlet around δ 5.0 - 6.0 ppm .[6]

    • Pyridine Protons: Similar to the diketo form, δ 7.0 - 8.6 ppm , but with slightly different chemical shifts due to the change in the electronic nature of the other ring.

    • Cyclohexane Protons: The remaining aliphatic protons will show shifts and multiplicities that differ from the diketo form, generally appearing between δ 1.8 - 3.0 ppm .

  • ¹³C NMR:

    • Enol Carbons (C1, C2, C3): The carbonyl carbon (C3) will be around δ 190 ppm . The enolic carbons C1 and C2 will appear in the vinyl region, roughly δ 100 ppm (C2) and δ 170-180 ppm (C1) .

    • Pyridine & Aliphatic Carbons: Similar regions to the diketo form, but with distinct chemical shifts allowing for differentiation.

Summary of Predicted NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted Shifts (δ, ppm)

Proton(s) Diketo Form Keto-Enol Form Multiplicity
Pyridine-H 7.0 - 8.6 7.0 - 8.6 m, t, d
H5 ~3.2 ~2.8 m
H2, H4, H6 2.2 - 3.0 2.0 - 2.6 m
Vinyl-H2 - ~5.5 s

| Enol-OH | - | 10 - 15 | br s |

¹³C NMR Predicted Shifts (δ, ppm)

Carbon(s) Diketo Form Keto-Enol Form
C1, C3 (C=O) ~205 ~175, ~190
C2 ~50 ~100
Pyridine-C 120 - 155 120 - 155

| C4, C5, C6 | 30 - 50 | 30 - 50 |

Conclusion

The comprehensive spectroscopic analysis of this compound requires an integrated approach using MS, IR, and NMR techniques. Mass spectrometry will confirm the molecular weight and reveal fragmentation patterns characteristic of the cyclic dione and pyridine moieties. Infrared spectroscopy will identify key functional groups, with the spectrum being heavily influenced by the position of the tautomeric equilibrium in the solid state. Most definitively, NMR spectroscopy, particularly with 2D techniques, will allow for the unambiguous assignment of the carbon-hydrogen framework and provide quantitative insight into the keto-enol tautomerism in solution. The predictive data and protocols within this guide serve as a robust reference for any researcher undertaking the synthesis, purification, or application of this versatile chemical entity.

References

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2022). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Starkey, J. A., et al. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1827. Retrieved from [Link]

  • Jin, G., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 60(8), 793-803. Retrieved from [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

  • Multidimensional Studies on Ketone-Enol Tautomerism of 1,3-Diketones By 1 H NMR. (2024). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463. Retrieved from [Link]

  • Baklanov, M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5779. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the cyclohexane ring region of 2c. Retrieved from [Link]

  • Al-Tantawy, A., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5645. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-diazo-5-phenyl-cyclohexane-1, 3-dione. Retrieved from [Link]

  • Lee, Y.-P., et al. (2018). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Chemical Physics, 149(1), 014306. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylcyclohexane-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Butan-2-yl)cyclohexane-1,3-dione. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2022). Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). Retrieved from [Link]

  • NIST. (n.d.). 2,5-Piperazinedione. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Cyclohexanedione. NIST Chemistry WebBook. Retrieved from [Link]

Sources

5-Pyridin-2-ylcyclohexane-1,3-dione: A Scoping Guide on Potential Biological Activities and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound 5-Pyridin-2-ylcyclohexane-1,3-dione. While direct experimental data on this specific molecule is not yet prevalent in published literature, a robust analysis of its constituent chemical moieties—the pyridine ring and the cyclohexane-1,3-dione core—provides a strong foundation for predicting its pharmacological profile. This document synthesizes existing research on related compounds to hypothesize potential mechanisms of action and outlines a strategic experimental framework for validation. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: Unveiling a Privileged Scaffold

The confluence of a pyridine ring and a cyclohexane-1,3-dione core in this compound results in a molecule of significant interest for therapeutic development. The pyridine nucleus is a ubiquitous feature in a vast array of pharmaceuticals and natural products, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4]

Similarly, the cyclohexane-1,3-dione scaffold is a versatile precursor in the synthesis of a multitude of biologically active compounds.[5][6] Derivatives of this core structure have been reported to exhibit anticancer, antimicrobial, and herbicidal activities.[7][8][9] The combination of these two pharmacologically significant motifs in a single molecular entity suggests a high probability of discovering novel biological activities.

Structural and Physicochemical Considerations

The chemical structure of this compound features a pyridine ring attached at the 5-position of a cyclohexane-1,3-dione ring. The stereochemistry at the 5-position will be a critical determinant of its biological activity. The substituent on the cyclohexane ring can exist in either an axial or equatorial conformation. Due to steric hindrance, it is anticipated that the pyridin-2-yl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.[10][11][12] This conformational preference will dictate the three-dimensional shape of the molecule and its ability to interact with biological targets.

Tautomerism

The cyclohexane-1,3-dione moiety can exist in tautomeric equilibrium between the diketo and enol forms. This property is crucial as the enol form can participate in metal chelation, a mechanism implicated in the activity of some enzyme inhibitors.[9]

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on related compounds, we can postulate several high-priority areas for investigating the biological activity of this compound.

Anticancer Potential

Hypothesis: this compound may exhibit cytotoxic activity against various cancer cell lines through the inhibition of key cellular kinases or by inducing apoptosis.

Rationale: Numerous derivatives of both pyridine and cyclohexane-1,3-dione have demonstrated potent anticancer effects.[7][13][14] For instance, cyclohexane-1,3-dione derivatives have been shown to act as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[13][14] The pyridine ring is also a common feature in many approved kinase inhibitors.

Proposed Mechanism of Action: The compound could potentially bind to the ATP-binding pocket of kinases like c-Met, Pim-1, or others, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.

anticancer_pathway Compound 5-Pyridin-2-yl- cyclohexane-1,3-dione Kinase Cellular Kinase (e.g., c-Met, Pim-1) Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Promotes ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate Proliferation Cell Proliferation & Survival ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate->Proliferation Proliferation->Apoptosis Antagonizes

Caption: Hypothesized kinase inhibition pathway.

Antimicrobial Activity

Hypothesis: this compound may possess antibacterial and/or antifungal properties.

Rationale: The pyridine moiety is a well-established pharmacophore in numerous antimicrobial agents.[3][15] Additionally, various cyclohexane-1,3-dione derivatives have been reported to have antimicrobial activity.[16]

Proposed Mechanism of Action: The compound could potentially disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. The ability of the dione moiety to chelate metal ions could be a contributing factor, as this can disrupt metalloenzyme function in microbes.[9]

Anti-inflammatory Activity

Hypothesis: this compound may exhibit anti-inflammatory effects by modulating pro-inflammatory signaling pathways.

Rationale: Pyridine-containing compounds are known to possess anti-inflammatory properties.[17] Some polyketides with a cyclohexane-1,3-dione structure have also been associated with anti-inflammatory bioactivities.[18]

Proposed Mechanism of Action: The compound could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or it could suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus Cell Immune Cell (e.g., Macrophage) Stimulus->Cell Enzymes COX / LOX Enzymes Cell->Enzymes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cell->Cytokines Compound 5-Pyridin-2-yl- cyclohexane-1,3-dione Compound->Enzymes Inhibition Compound->Cytokines Suppression Prostaglandins Prostaglandins & Leukotrienes Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Potential anti-inflammatory mechanisms.

Proposed Experimental Workflows

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended.

Synthesis of this compound

A plausible synthetic route would involve the condensation of a 1,3-dicarbonyl compound with an aldehyde and ammonia, a variation of the Hantzsch pyridine synthesis.[19] Alternatively, a Michael addition of a pyridine-containing nucleophile to a cyclohexenone precursor could be explored.

In Vitro Biological Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays Synthesis Synthesis of 5-Pyridin-2-yl- cyclohexane-1,3-dione Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (COX/LOX Inhibition Assay) Characterization->Anti_inflammatory Kinase Kinase Inhibition Assays (c-Met, Pim-1) Anticancer->Kinase Apoptosis_assay Apoptosis Assays (Caspase Glo, Annexin V) Anticancer->Apoptosis_assay Cytokine Cytokine Release Assays (ELISA) Anti_inflammatory->Cytokine

Caption: Tiered experimental evaluation workflow.

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in appropriate broth.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Hypothesized Activity Primary Assay Secondary/Mechanistic Assays Key Parameters to Measure
AnticancerMTT AssayKinase Inhibition, Apoptosis AssaysIC₅₀, Kinase IC₅₀, Caspase activation
AntimicrobialMIC AssayTime-kill kinetics, Biofilm inhibitionMIC, MBC/MFC
Anti-inflammatoryCOX/LOX InhibitionCytokine Release AssayIC₅₀, Cytokine levels (pg/mL)

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for diverse biological activities. The structural amalgamation of a pyridine ring and a cyclohexane-1,3-dione core provides a strong rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties. The experimental workflows and protocols outlined in this guide offer a systematic approach to elucidating the therapeutic potential of this novel compound. Future research should focus on the synthesis of a library of analogs to establish structure-activity relationships (SAR) and optimize the lead compound for potency, selectivity, and pharmacokinetic properties.

References

  • Siddiqui, N., Ahsan, W., Alam, M. S., Andalip, Azad, B., & Akhtar, M. J. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmaceutical and Technology, 4(12), 1918-1932. [Link]

  • (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 27(15), 4998. [Link]

  • (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • (2020). Brief overview of synthesis of six-membered nitrogen heterocycles from cyclohexane-1,3-diones. ResearchGate. [Link]

  • (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(53), 34653-34677. [Link]

  • (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anti-cancer agents in medicinal chemistry, 21(13), 1738–1753. [Link]

  • (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5645. [Link]

  • (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(9), 15946–15964. [Link]

  • (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic chemistry, 97, 103667. [Link]

  • (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Substituted cyclohexanes | 1,3-diaxial interaction. Química Orgánica. [Link]

  • (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(53), 34653-34677. [Link]

  • (2015). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • (2011). Newer biologically active pyridines: A potential review. ResearchGate. [Link]

  • (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4998. [Link]

  • Synthesis of 2-diazo-5-phenyl-cyclohexane-1, 3-dione. PrepChem.com. [Link]

Sources

Pyridinyl Cyclohexane Dione Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

Pyridinyl cyclohexane dione derivatives represent a versatile and highly privileged scaffold in modern medicinal chemistry and agrochemical research. The fusion of a pyridine ring, a cornerstone in numerous pharmaceuticals due to its hydrogen bonding capacity and metabolic stability, with a cyclohexane-1,3-dione moiety, a key pharmacophore in various bioactive compounds, has given rise to a class of molecules with a remarkable spectrum of biological activities. These derivatives have demonstrated significant potential as herbicides, anticancer agents, kinase inhibitors, and even as potential therapeutics for neurodegenerative diseases.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of pyridinyl cyclohexane dione derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

Synthetic Strategies: Constructing the Core Moiety

The synthesis of pyridinyl cyclohexane dione derivatives typically involves multi-step reactions, with the key challenge lying in the efficient coupling of the pyridine and cyclohexane-1,3-dione precursors. The choice of synthetic route is often dictated by the desired substitution patterns on both ring systems, which in turn influences the final biological activity.

A common and effective approach involves a multi-component reaction, which allows for the construction of complex molecules in a single step from readily available starting materials.[3] This strategy is not only efficient but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

General Synthetic Protocol: A Step-by-Step Guide

The following protocol outlines a general method for the synthesis of pyridinyl cyclohexane dione derivatives, adaptable for the creation of a diverse library of compounds.

Step 1: Synthesis of the Pyridine Precursor

The synthesis of the pyridine moiety can be achieved through various established methods, such as the Hantzsch pyridine synthesis or by functionalizing commercially available pyridine derivatives. The choice of method will depend on the desired substituents on the pyridine ring.

Step 2: Activation of Cyclohexane-1,3-dione

Cyclohexane-1,3-dione is a versatile precursor, and its reactivity can be tuned by selecting appropriate reaction conditions.[4] The active methylene group between the two carbonyls is the primary site of reaction.

Step 3: Condensation Reaction

The pyridinyl precursor and the activated cyclohexane-1,3-dione are then subjected to a condensation reaction. This can be catalyzed by either an acid or a base, depending on the specific substrates.

Step 4: Cyclization and Aromatization

The intermediate from the condensation reaction undergoes cyclization and subsequent aromatization to form the final pyridinyl cyclohexane dione derivative.

Step 5: Purification

The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired compound with high purity.

A schematic representation of a common synthetic pathway is provided below:

Synthesis_Pathway Pyridine_Precursor Pyridinyl Precursor Intermediate Condensation Intermediate Pyridine_Precursor->Intermediate Condensation CHD Cyclohexane-1,3-dione CHD->Intermediate Final_Product Pyridinyl Cyclohexane Dione Derivative Intermediate->Final_Product Cyclization & Aromatization

Caption: A generalized synthetic workflow for pyridinyl cyclohexane dione derivatives.

A Spectrum of Biological Activities: From Fields to Clinics

The unique structural features of pyridinyl cyclohexane dione derivatives have endowed them with a broad range of biological activities, making them attractive candidates for both agricultural and therapeutic applications.

Herbicidal Activity: Potent HPPD Inhibitors

A significant body of research has focused on the development of pyridinyl cyclohexane dione derivatives as herbicides.[5] These compounds have been shown to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocotrienones, which are essential for photosynthesis and protection against oxidative damage in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in bleaching of the plant and eventual death. The herbicidal efficacy of these derivatives is often comparable to or even exceeds that of commercial herbicides.[5]

Anticancer Potential: Targeting Key Cellular Pathways

The anticancer properties of pyridinyl cyclohexane dione derivatives have garnered considerable attention. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of lung, breast, and colon cancer.[6][7][8][9][10][11][12] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and survival.

One of the primary anticancer mechanisms is the inhibition of protein kinases.[3][13][14][15][16] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyridinyl cyclohexane dione derivatives have been shown to inhibit various kinases, including c-Met and Pim-1 kinase, which are implicated in tumor growth, metastasis, and angiogenesis.[3][15]

Furthermore, some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit phosphodiesterase-3 (PDE3), an enzyme that is often overexpressed in tumors.[7]

Neurodegenerative Diseases: A New Frontier

Emerging research suggests that pyridinyl cyclohexane dione derivatives may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's disease.[2][17][18][19][20] The neuroprotective effects of these compounds are thought to be mediated by their ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in the breakdown of the neurotransmitter acetylcholine.[20] By inhibiting AChE, these derivatives can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.

Mechanism of Action: A Deeper Dive into HPPD Inhibition

The most well-characterized mechanism of action for pyridinyl cyclohexane dione derivatives is their inhibition of the HPPD enzyme. This interaction is a prime example of structure-based drug design, where the molecule is tailored to fit perfectly into the active site of the target enzyme.

The cyclohexane-1,3-dione moiety is crucial for this activity, as it chelates the ferrous ion in the active site of HPPD, preventing the binding of the natural substrate, 4-hydroxyphenylpyruvate. The pyridinyl group and other substituents on the scaffold contribute to the overall binding affinity and selectivity of the inhibitor.

HPPD_Inhibition cluster_HPPD HPPD Enzyme Active Site Fe2 Fe(II) ion Product Homogentisate (Product) Fe2->Product Catalyzes conversion to Active_Site_Residues Amino Acid Residues PCD_Derivative Pyridinyl Cyclohexane Dione Derivative PCD_Derivative->Fe2 Chelates & Blocks Active Site HPP 4-Hydroxyphenylpyruvate (Substrate) HPP->Fe2 Binds to No_Product No Reaction HPP->No_Product

Caption: Mechanism of HPPD inhibition by a pyridinyl cyclohexane dione derivative.

Experimental Protocols: In Vitro HPPD Inhibition Assay

To assess the potency of newly synthesized pyridinyl cyclohexane dione derivatives as HPPD inhibitors, a robust and reliable in vitro assay is essential. The following protocol provides a detailed methodology for such an assay.[21][22][23][24][25]

Materials:

  • Recombinant HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Ferrous sulfate (FeSO₄)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (pyridinyl cyclohexane dione derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a fresh solution of HPP substrate in the assay buffer.

    • Prepare a cofactor solution containing ascorbate and catalase in the assay buffer.

    • Prepare a dilute solution of FeSO₄ in water.

    • Prepare the HPPD enzyme solution in the assay buffer to the desired concentration.

  • Assay Plate Setup:

    • In a 96-well microplate, perform serial dilutions of the test compound stock solution with the assay buffer to obtain a range of concentrations.

    • Include a vehicle control (solvent without the inhibitor).

    • Add the HPPD enzyme solution to each well.

    • Add the cofactor solution and the FeSO₄ solution to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of product formation.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the biological activities of representative pyridinyl cyclohexane dione derivatives from the literature, providing a comparative overview of their potency.

Table 1: Herbicidal Activity of Pyridinyl Cyclohexane Dione Derivatives as HPPD Inhibitors

Compound IDStructureIC50 (µM)Reference
1 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain0.18 ± 0.02[5]
Sulcotrione Commercial Herbicide0.25 ± 0.02[5]

Table 2: Anticancer Activity of Pyridinyl Cyclohexane Dione Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Target EnzymeReference
Ib HeLa34.3 ± 2.6PDE3A[7]
Ib MCF-750.18 ± 1.11PDE3A[7]
Various H460 (NSCLC)Micromolar range-[8][9]

Table 3: Kinase Inhibitory Activity of Pyridinyl Cyclohexane Dione Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Various c-Met0.24 - 9.36[3]
Foretinib c-Met1.16[3]

Conclusion and Future Perspectives

Pyridinyl cyclohexane dione derivatives have firmly established themselves as a scaffold of significant interest in both the agrochemical and pharmaceutical industries. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them highly attractive for further investigation. The well-elucidated mechanism of action against HPPD provides a solid foundation for the rational design of novel herbicides. In the realm of medicine, their potential as anticancer agents, particularly as kinase inhibitors, and their emerging role in the context of neurodegenerative diseases, open up exciting avenues for future drug discovery and development. Further optimization of the scaffold, guided by structure-activity relationship studies and computational modeling, is expected to yield even more potent and selective compounds, ultimately leading to the development of new and effective therapeutic and agricultural products.

References

  • WO2004013090A1 - Synthesis of cyclohexanone derivatives - Google Patents. (n.d.).
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC - PubMed Central. (2023). Retrieved January 15, 2026, from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed. (2024). Retrieved January 15, 2026, from [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. (2022). Retrieved January 15, 2026, from [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. (2020). Retrieved January 15, 2026, from [Link]

  • (PDF) , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. (2025). Retrieved January 15, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed. (2014). Retrieved January 15, 2026, from [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Biological active pyridine derivatives synthesis from... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach | ACS Omega. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells | Request PDF - ResearchGate. (2025). Retrieved January 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - NIH. (2018). Retrieved January 15, 2026, from [Link]

  • New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[6][21]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Computational protocol of discovering new HPPD inhibitors. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[21][26][27]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed. (2019). Retrieved January 15, 2026, from [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Retrieved January 15, 2026, from [Link]

  • Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor - Semantic Scholar. (2025). Retrieved January 15, 2026, from [Link]

  • Multi-Target Mechanisms of Phytochemicals in Alzheimer's Disease: Effects on Oxidative Stress, Neuroinflammation and Protein Aggregation - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). Retrieved January 15, 2026, from [Link]

Sources

Methodological & Application

A Robust, Two-Step Synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione from Resorcinol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione, a valuable heterocyclic building block for pharmaceutical research and drug development. The synthesis is presented as a robust two-step process commencing from the readily available and economical starting material, resorcinol. The initial step involves a high-yield catalytic transfer hydrogenation of resorcinol to produce 1,3-cyclohexanedione. This intermediate is subsequently subjected to a base-catalyzed Michael addition with 2-vinylpyridine to yield the target compound. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and validation, ensuring reproducibility and high purity of the final product.

Introduction and Scientific Background

Cyclohexane-1,3-dione derivatives are highly versatile precursors in organic synthesis, serving as foundational scaffolds for a wide array of natural products and bioactive molecules.[1] Their utility stems from the reactivity of the dicarbonyl system and the acidic nature of the C-2 methylene protons. When functionalized with heterocyclic moieties such as pyridine, these scaffolds can access novel chemical space critical for the development of new therapeutic agents.[2]

The target molecule, this compound (CAS 144128-79-0), combines the cyclohexane-1,3-dione core with a pyridine ring, a privileged structure in medicinal chemistry. The overall synthetic strategy is designed for efficiency and scalability, proceeding in two distinct stages:

  • Hydrogenation of Resorcinol: The aromatic ring of resorcinol is reduced to form 1,3-cyclohexanedione. While classical methods often employ high-pressure hydrogen gas with catalysts like Raney Nickel[3], we utilize a safer and more accessible catalytic transfer hydrogenation (CTH) method. This approach uses a hydrogen donor, such as sodium formate, in the presence of a palladium on carbon (Pd/C) catalyst, offering excellent conversion under milder conditions.[4]

  • Michael Addition: 1,3-Cyclohexanedione, acting as a soft nucleophile after deprotonation, is added to the activated alkene of 2-vinylpyridine. 2-Vinylpyridine is an effective Michael acceptor due to the electron-withdrawing nature of the pyridine nitrogen, which polarizes the vinyl group.[5][6] This conjugate addition is a highly reliable method for forming carbon-carbon bonds.[7]

This document provides the detailed methodology to perform this synthesis reliably and safely in a standard research laboratory setting.

Overall Reaction Scheme

Caption: Overall two-step synthesis pathway from resorcinol to the target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis, purification, and characterization of the target molecule.

Materials and Reagents
ReagentGradeSupplierCAS No.
Resorcinol99%Sigma-Aldrich108-46-3
Sodium FormateACS Reagent, ≥99%Sigma-Aldrich141-53-7
Palladium, 5% on Carbon(50% wet)Sigma-Aldrich7440-05-3
Hydrochloric AcidACS Reagent, 37%Fisher Scientific7647-01-0
Sodium ChlorideCrystal, ReagentFisher Scientific7647-14-5
2-Vinylpyridine97%, contains stabilizerSigma-Aldrich100-69-6
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8
Ethanol200 Proof, AnhydrousDecon Labs64-17-5
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Anhydrous Sodium SulfateACS GradeFisher Scientific7757-82-6

Safety Precautions:

  • Resorcinol: Harmful if swallowed and causes skin irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon: Flammable solid. Handle with care, especially when dry. Do not allow it to come into contact with organic solvents in the presence of air without proper inerting.

  • 2-Vinylpyridine: Toxic, flammable, and corrosive. It is also sensitive to polymerization, which can be exothermic.[5] Always use a fresh bottle containing an inhibitor and store it refrigerated. Handle only in a well-ventilated fume hood.

  • Triethylamine: Flammable and corrosive. Handle in a fume hood.

Protocol 1: Synthesis of 1,3-Cyclohexanedione

This protocol is adapted from a well-established procedure for the catalytic transfer hydrogenation of resorcinol.[4]

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a reflux condenser with a nitrogen inlet, add deionized water (125 mL), resorcinol (55.0 g, 0.50 mol), and sodium formate (40.8 g, 0.60 mol).

  • Inerting: Begin stirring the mixture and purge the flask with nitrogen gas for 20 minutes to create an inert atmosphere.

  • Catalyst Addition: Heat the reaction mixture to 40 °C. Once the temperature is stable, carefully add 5% Palladium on Carbon (2.0 g, 50% wet) to the stirring solution.

    • Expert Insight: The catalyst is added after heating and inerting to minimize the risk of ignition. Wet Pd/C is significantly safer to handle than dry.

  • Reaction Monitoring: Maintain the reaction temperature at 40-50 °C. The reaction is mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 6-8 hours, indicated by the complete consumption of resorcinol.

  • Workup: Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with hot water (2 x 25 mL).

    • Trustworthiness Check: The filtration must be performed while the solution is hot to prevent premature crystallization of the product.

  • Isolation: Cool the clear filtrate to 0-5 °C in an ice-water bath. Slowly add concentrated hydrochloric acid (approx. 30-40 mL) with stirring to adjust the pH to ~3.0.

  • Precipitation: Add sodium chloride (40 g) portion-wise to the cold solution to salt out the product, enhancing precipitation.

  • Final Product Collection: Stir the resulting thick slurry for 30 minutes at 0-5 °C. Collect the white crystalline solid by vacuum filtration. Wash the solid with ice-cold water (2 x 50 mL) and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield: 51-53 g (91-95%). The product is typically >98% pure and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 1,3-cyclohexanedione (11.21 g, 0.10 mol) and anhydrous ethanol (100 mL). Stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (2.1 mL, 0.015 mol, 0.15 eq) to the solution. Stir for 10 minutes.

    • Expert Insight: A catalytic amount of a non-nucleophilic base like triethylamine is sufficient to generate the enolate of the dione for the Michael addition without promoting significant side reactions.

  • Michael Acceptor Addition: Add 2-vinylpyridine (10.51 g, 11.0 mL, 0.10 mol) dropwise to the reaction mixture over 15 minutes using a dropping funnel.

    • Causality: Slow addition is critical to control the reaction exotherm and to prevent the localized polymerization of 2-vinylpyridine.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification: Redissolve the resulting crude oil in ethyl acetate (150 mL). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product Isolation: The crude product is typically a viscous oil or a semi-solid. Purify by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent under vacuum to yield a pale yellow solid.

    • Expected Yield: 15.2-17.3 g (70-80%).

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Workflow and Data Summary

Experimental Workflow Diagram

Workflow cluster_step1 Protocol 1: 1,3-Cyclohexanedione Synthesis cluster_step2 Protocol 2: Michael Addition arrow arrow A1 Charge Resorcinol, Sodium Formate, Water A2 Inert with N2 & Heat to 40°C A1->A2 A3 Add Pd/C Catalyst A2->A3 A4 React at 40-50°C for 6-8h (Monitor by TLC) A3->A4 A5 Hot Filter through Celite A4->A5 A6 Cool Filtrate to 0-5°C A5->A6 A7 Acidify to pH 3 with HCl A6->A7 A8 Precipitate with NaCl A7->A8 A9 Filter & Dry Product A8->A9 B1 Dissolve 1,3-CHD in Ethanol A9->B1 Intermediate Product B2 Add Triethylamine Catalyst B1->B2 B3 Add 2-Vinylpyridine Dropwise B2->B3 B4 Reflux for 12-16h (Monitor by TLC) B3->B4 B5 Concentrate in Vacuo B4->B5 B6 Aqueous Workup (EtOAc) B5->B6 B7 Purify by Column Chromatography B6->B7 B8 Isolate & Characterize Final Product B7->B8

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Quantitative Data Summary
ParameterProtocol 1 (1,3-CHD)Protocol 2 (Final Product)
Key Starting Material Resorcinol1,3-Cyclohexanedione
Amount of Starting Material55.0 g (0.50 mol)11.21 g (0.10 mol)
Key Reagent Sodium Formate2-Vinylpyridine
Molar Equivalence1.2 eq1.0 eq
Catalyst 5% Pd/C (wet)Triethylamine
Catalyst Loading~0.002 mol% Pd15 mol%
Solvent Water (125 mL)Ethanol (100 mL)
Temperature 40-50 °CReflux (~78 °C)
Reaction Time 6-8 hours12-16 hours
Typical Isolated Yield 91-95%70-80%
Overall Yield (from Resorcinol) -64-76%

References

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for synthesizing and preparing 2-vinyl pyridine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). Bis(imino)pyridine (BIMP) Fe(II) catalyses one-pot green condensation of resorcinol, malononitrile, aromatic aldehydes and cyclohexanone. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (1983). A new route to 5-substituted resorcinols and related systems. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • e-Publications@Marquette. (n.d.). Double Carbon−Hydrogen Activation of 2-Vinylpyridine: Synthesis of Tri- and Pentanuclear Clusters Containing the μ-NC. Retrieved from [Link]

  • SpringerLink. (n.d.). Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine). Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • PubMed. (2012). Michael addition/pericyclization/rearrangement--a multicomponent strategy for the synthesis of substituted resorcinols. Retrieved from [Link]

  • Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported palladium hydrogenation catalysts cat modified with poly-2-vinylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
  • Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

  • ResearchGate. (2015). Selective detection of resorcinol using a bis(benzothiazol-2-yl)pyridine based ditopic receptor. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Retrieved from [Link]

  • MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]

  • National Institutes of Health. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole. Retrieved from [Link]

  • Semantic Scholar. (2014). Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole and Application to Polyester. Retrieved from [Link]

  • PubMed. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

  • YouTube. (2021). Practice with Aldol, Michael Addition, and Robinson Annulation Rxns (Worksheet Walkthrough). Retrieved from [Link]

  • PubChem. (n.d.). 5-Pentylcyclohexane-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Pentan-3-yl)cyclohexane-1,3-dione. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Methyl-2-(piperidin-2-yl)cyclohexane-1,3-dione. Retrieved from [Link]

Sources

The Architect's Toolkit: A Guide to Multi-Component Synthesis of Pyridine Derivatives for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the continuous need for efficient, versatile, and robust synthetic methodologies. Multi-component reactions (MCRs), which enable the construction of complex molecular architectures in a single, atom-economical step, have emerged as a powerful strategy for accessing diverse libraries of pyridine derivatives.[1][2] This guide provides an in-depth exploration of key MCRs for pyridine synthesis, offering not just protocols, but a rationale-driven approach to experimental design and execution.

Section 1: The Hantzsch Pyridine Synthesis: A Classic Reimagined

First reported in 1881 by Arthur Hantzsch, this reaction remains one of the most reliable and straightforward methods for constructing the pyridine core.[3][4] It is a four-component condensation involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source, which initially yields a 1,4-dihydropyridine (DHP).[5] Subsequent oxidation provides the aromatic pyridine ring.[3] The Hantzsch synthesis is renowned for its simplicity and its pivotal role in the discovery of calcium channel blockers like Nifedipine.[3]

Mechanistic Causality

The elegance of the Hantzsch synthesis lies in its convergent nature, where two distinct reaction pathways merge to form the final product. Understanding this mechanism is key to troubleshooting and adapting the protocol.

  • Knoevenagel Condensation: One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[5]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[5]

  • Michael Addition & Cyclization: A Michael addition between the enamine and the α,β-unsaturated carbonyl intermediate forms a 1,5-dicarbonyl compound. This intermediate then undergoes intramolecular condensation and dehydration to yield the 1,4-dihydropyridine ring.[6]

Hantzsch_Mechanism cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_merge Ring Formation Ketoester1 β-Ketoester Knoevenagel α,β-Unsaturated Intermediate Ketoester1->Knoevenagel Knoevenagel Condensation Aldehyde Aldehyde Aldehyde->Knoevenagel Dicarbonyl 1,5-Dicarbonyl Intermediate Knoevenagel->Dicarbonyl Ketoester2 β-Ketoester Enamine Enamine Intermediate Ketoester2->Enamine Condensation Ammonia Ammonia Ammonia->Enamine Enamine->Dicarbonyl Michael Addition DHP 1,4-Dihydropyridine (DHP) Dicarbonyl->DHP Cyclization/ Dehydration Pyridine Substituted Pyridine DHP->Pyridine Oxidation

Caption: The convergent mechanism of the Hantzsch pyridine synthesis.

Application in Drug Synthesis: The Case of Nifedipine

The Hantzsch reaction is famously used in the synthesis of Nifedipine, a potent vasodilator used to treat hypertension.[3] This application highlights the reaction's utility in producing medicinally relevant molecules.

Protocol: Synthesis of Nifedipine [7]

  • Reactants:

    • 2-Nitrobenzaldehyde (1.0 eq, 15.0 mmol, 2.27 g)

    • Methyl acetoacetate (2.5 eq, 37.1 mmol, 4.0 mL)

    • Concentrated Ammonia (35% in water, 2.3 eq, 35 mmol, 1.6 mL)

    • Methanol (as solvent, 4 mL)

  • Procedure:

    • Combine 2-nitrobenzaldehyde, methyl acetoacetate, and methanol in a 50 mL round-bottom flask equipped with a reflux condenser.

    • Add concentrated ammonia to the mixture. Note: This reaction should be performed in a fume hood.

    • Heat the mixture to reflux (using an oil bath or heating mantle) and maintain for 3.5 hours.

    • Allow the reaction to cool to room temperature. The product, Nifedipine, will precipitate as a yellow solid.

    • Collect the solid by vacuum filtration, wash with cold methanol, and dry to obtain the crude product.

    • Recrystallize from a suitable solvent like ethanol to yield pure Nifedipine.

General Protocol: Hantzsch Synthesis & Subsequent Oxidation

This protocol provides a general framework for synthesizing a variety of pyridine derivatives.

Step 1: 1,4-Dihydropyridine Formation [8]

  • Reactants:

    • Aldehyde (1.0 mmol)

    • β-Ketoester (e.g., ethyl acetoacetate) (2.0 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (10-20 mL)

  • Procedure:

    • In a round-bottom flask with a magnetic stirrer and reflux condenser, combine the aldehyde, β-ketoester, and ammonium acetate.

    • Add ethanol as the solvent.

    • Heat the mixture to reflux (~80°C) with vigorous stirring for 4-6 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the ethanol under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Aromatization to Pyridine [8]

  • Reactants:

    • 1,4-Dihydropyridine from Step 1 (1.0 mmol)

    • Oxidizing agent (e.g., activated Manganese Dioxide, 5-10 eq)

    • Acetonitrile (10-20 mL)

  • Procedure:

    • Dissolve the 1,4-dihydropyridine in acetonitrile in a round-bottom flask.

    • Add the oxidizing agent (e.g., MnO₂, DDQ, or nitric acid).

    • Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

    • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the solid oxidant.

    • Wash the celite pad with fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude pyridine derivative.

    • Purify by column chromatography or recrystallization.

Section 2: The Kröhnke Pyridine Synthesis: A Convergent Route to 2,4,6-Trisubstituted Pyridines

The Kröhnke synthesis offers a highly convergent and versatile method for preparing 2,4,6-trisubstituted pyridines, which are common motifs in ligands and biologically active molecules.[1][8] The reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, usually ammonium acetate.

Mechanistic Causality

The reaction proceeds through a well-defined cascade, making it highly predictable and reliable.[9]

  • Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base (acetate from ammonium acetate) to form a nucleophilic pyridinium ylide.[10]

  • Michael Addition: The ylide acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated carbonyl compound. This conjugate addition forms a 1,5-dicarbonyl intermediate.[10]

  • Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate), undergoes cyclization, and subsequent dehydration to form the stable, aromatic pyridine ring.[9]

Krohnke_Mechanism cluster_start Starting Materials cluster_cascade Reaction Cascade PyridiniumSalt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide PyridiniumSalt->Ylide Deprotonation (NH₄OAc) UnsatCarbonyl α,β-Unsaturated Carbonyl Dicarbonyl 1,5-Dicarbonyl Intermediate UnsatCarbonyl->Dicarbonyl Ylide->Dicarbonyl Michael Addition Pyridine 2,4,6-Trisubstituted Pyridine Dicarbonyl->Pyridine + NH₃ Cyclization/ Dehydration

Caption: The reaction cascade of the Kröhnke pyridine synthesis.

Application in Drug Discovery: Synthesis of Topoisomerase Inhibitors

The Kröhnke synthesis has been employed to generate libraries of 2,4,6-trisubstituted pyridines for screening as potential therapeutic agents.[8] One notable application is the synthesis of compounds investigated as topoisomerase I inhibitors, which are a class of anticancer drugs.[8]

Protocols for Kröhnke Pyridine Synthesis

Protocol 1: Preparation of N-Phenacylpyridinium Bromide (Starting Material) [9]

  • Reactants:

    • 2-Bromoacetophenone (1.0 eq)

    • Pyridine (1.1 eq)

    • Acetone (solvent)

  • Procedure:

    • Dissolve 2-bromoacetophenone in a minimal amount of acetone.

    • Add pyridine dropwise with stirring at room temperature. A white precipitate will form.

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold acetone to remove unreacted starting materials.

    • Dry the product under vacuum to yield N-phenacylpyridinium bromide.

Protocol 2: Classical Kröhnke Synthesis of 2,4,6-Triphenylpyridine [9]

  • Reactants:

    • N-Phenacylpyridinium bromide (1.0 eq)

    • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 eq)

    • Ammonium acetate (10 eq)

    • Glacial acetic acid (solvent)

  • Procedure:

    • In a round-bottom flask with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approx. 120°C) and maintain for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine.

Protocol 3: One-Pot, Solvent-Free Kröhnke Variation [9]

  • Reactants:

    • Substituted acetophenone (2.0 eq)

    • Substituted benzaldehyde (1.0 eq)

    • Ammonium acetate (excess)

  • Procedure:

    • In a flask, thoroughly mix the acetophenone, benzaldehyde, and ammonium acetate.

    • Heat the solvent-free mixture to 120-140°C for 2-4 hours. The mixture will melt and then solidify.

    • Allow the mixture to cool to room temperature.

    • Add water to the solid residue and break it up with a spatula.

    • Collect the crude product by vacuum filtration and wash with water.

    • Purify by recrystallization from a suitable solvent (e.g., ethanol).

Substrate Scope and Yields

The Kröhnke synthesis is notable for its broad substrate scope. The following table provides representative examples.[8][10]

α-Pyridinium Salt Precursorα,β-Unsaturated CarbonylProductYield (%)
N-Phenacylpyridinium bromideChalcone2,4,6-Triphenylpyridine~85-95
N-(4-Methoxy)phenacylpyridinium bromideChalcone2,6-Diphenyl-4-(4-methoxy)phenylpyridine~90
N-(4-Nitro)phenacylpyridinium bromide4'-Nitrochalcone2,6-Diphenyl-4-(4-nitro)phenylpyridine~80
N-(2-Thienyl)acylpyridinium iodideChalcone2-(2-Thienyl)-4,6-diphenylpyridine~60

Section 3: The Bohlmann-Rahtz Pyridine Synthesis: An Alkynone-Based Approach

The Bohlmann-Rahtz synthesis provides an alternative and highly versatile route to substituted pyridines, particularly 2,3,6-trisubstituted derivatives.[11] The key distinction of this method is its use of an ethynyl ketone (ynone) instead of an enone, which cleverly bypasses the need for a separate oxidation step to achieve the final aromatic pyridine.[10] The reaction proceeds in two main stages: the initial condensation to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[12]

Mechanistic Causality
  • Michael Addition: The synthesis begins with a Michael-type conjugate addition of an enamine to an ethynyl ketone.[11]

  • Isomerization and Cyclodehydration: The resulting aminodiene intermediate is typically isolated. This intermediate requires high temperatures to facilitate a necessary E/Z isomerization, which then allows for an intramolecular cyclization and subsequent dehydration (cyclodehydration) to furnish the pyridine ring.[10][11]

Bohlmann_Rahtz_Mechanism Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Michael Addition Ynone Ethynyl Ketone Ynone->Aminodiene Pyridine Substituted Pyridine Aminodiene->Pyridine Heat (Δ) Isomerization & Cyclodehydration

Caption: The two-stage mechanism of the Bohlmann-Rahtz synthesis.

Modern Protocols: One-Pot and Microwave-Assisted Variants

A significant drawback of the original Bohlmann-Rahtz synthesis was the need for high temperatures and the isolation of the intermediate.[10] Modern modifications have overcome these limitations, enabling efficient one-pot procedures.

Protocol: One-Pot, Microwave-Assisted Bohlmann-Rahtz Synthesis [13]

This protocol leverages microwave heating to dramatically reduce reaction times and improve yields.

  • Reactants:

    • Ethyl β-aminocrotonate (1.0 eq)

    • Ethynyl ketone (e.g., 1-phenylprop-2-yn-1-one) (1.0 eq)

    • Acetic Acid (catalyst, optional)

    • DMSO (solvent)

  • Procedure:

    • In a microwave-safe reaction vial, combine ethyl β-aminocrotonate and the ethynyl ketone in DMSO.

    • If desired, a catalytic amount of acetic acid can be added to accelerate the reaction.

    • Seal the vial and place it in a dedicated microwave synthesizer.

    • Irradiate the mixture at 170°C for 10-20 minutes.

    • After cooling, partition the reaction mixture between ethyl acetate and water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Substrate Scope and Comparative Yields

Modern one-pot Bohlmann-Rahtz procedures, particularly those using microwave assistance, offer excellent yields across a range of substrates.[13][14]

Enamine ComponentEthynyl Ketone ComponentConditionsYield (%)
Ethyl β-aminocrotonate1-Phenylprop-2-yn-1-oneMW, 170°C, 20 min98
Ethyl β-aminocrotonateBut-3-yn-2-oneMW, 170°C, 20 min95
Ethyl β-aminocrotonate1-(Thiophen-2-yl)prop-2-yn-1-oneMW, 170°C, 10 min91
3-Aminocrotononitrile1-Phenylprop-2-yn-1-oneToluene/AcOH, 50°C85

Section 4: The Gattermann-Skita Synthesis: A Note on an Obscure Method

While the Hantzsch, Kröhnke, and Bohlmann-Rahtz reactions are well-documented pillars of pyridine synthesis, the "Gattermann-Skita synthesis" is mentioned in some literature as a method involving the reaction of a malonate ester with dichloromethylamine.[15] However, detailed, replicable protocols and mechanistic studies for the synthesis of pyridines using this specific named reaction are conspicuously absent in contemporary chemical literature. The more widely known Gattermann and Gattermann-Koch reactions are methods for the formylation of aromatic rings, not for the construction of the pyridine heterocycle itself.[16] Researchers seeking to synthesize pyridines from malonate precursors are advised to consult modern, well-established MCRs or other cyclocondensation strategies for which robust protocols and a clear understanding of the reaction scope exist.

Section 5: Conclusion and Outlook

Multi-component reactions offer an exceptionally powerful platform for the synthesis of functionalized pyridine derivatives. The Hantzsch, Kröhnke, and Bohlmann-Rahtz syntheses, each with their unique strengths and mechanistic pathways, provide a versatile toolkit for accessing a wide chemical space. By understanding the underlying principles of these reactions—the "why" behind each step—researchers can move beyond simple replication and begin to innovate, tailoring conditions and substrates to meet the specific demands of their drug discovery and development programs. The continued evolution of these classic MCRs, through the incorporation of green chemistry principles like microwave assistance and solvent-free conditions, ensures their relevance and utility for years to come.[3][13]

References

  • BenchChem. (2025). Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers.
  • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • Lokesh Kumar S., et al. (2022).
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
  • Request PDF. (n.d.). Synthesis of pyridine derivatives using multicomponent reactions.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Kumar, A., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Pharmaceuticals.
  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.5.2. Hantzsch Synthesis of Nifedipine.
  • National Genomics Data Center (CNCB-NGDC). (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • ResearchGate. (n.d.). Pyridine- and dihydropyridine-based FDA-approved market drugs.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149-1151.
  • ResearchGate. (n.d.). Kröhnke pyridine synthesis | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for the Hantzsch Synthesis of 2,4-Diethylpyridine.
  • Abd El-Lateef, H. M., et al. (2023).
  • Abdelhamid, A. A., et al. (2023).
  • Norcross, B. E., Clement, G., & Weinstein, M. (1992). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory.
  • Reddy, P. V. N., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(18), 4065-4068.
  • Química Organica.org. (n.d.). Kröhnke synthesis of pyridine.
  • Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, e202401672.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
  • SciSpace. (n.d.). Hantzsch pyridine synthesis.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.
  • Monatshefte für Chemie - Chemical Monthly. (2018).
  • Mamaghani, M., & Hossein Nia, R. (2016). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines.
  • Bentham Science Publisher. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review.
  • PubMed. (2013). Synthesis, topoisomerase-targeting activity and growth inhibition of lycobetaine analogs.
  • RSC Publishing. (n.d.).
  • PubMed. (2012).
  • PubMed. (n.d.). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity.
  • PubMed. (2018). Synthesis and anti-staphylococcal activity of novel bacterial topoisomerase inhibitors with a 5-amino-1,3-dioxane linker moiety.
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • Chem-Station Int. Ed. (2015). Bohlmann-Rahtz Pyridine Synthesis.
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
  • ECHEMI. (n.d.). Malonic acid + pyridine : Verley-Doebner synthesis.
  • ResearchGate. (2025). (PDF)
  • Collegedunia. (n.d.).
  • PubMed. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887).
  • Chemistry Steps. (n.d.). Malonic Ester Synthesis.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.

Sources

The Versatile Intermediate: Harnessing 5-Pyridin-2-ylcyclohexane-1,3-dione in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Possibilities

In the landscape of modern medicinal and materials chemistry, the strategic design of molecular frameworks is paramount. The pyridine moiety, a cornerstone in numerous pharmaceuticals, and the cyclohexane-1,3-dione scaffold, a versatile building block, converge in the form of 5-Pyridin-2-ylcyclohexane-1,3-dione. This chemical intermediate presents a unique combination of reactive sites, making it a highly valuable precursor for the synthesis of a diverse array of complex molecules. Its inherent structural features, including a nucleophilic active methylene group, two electrophilic carbonyl carbons, and the coordinating ability of the pyridine nitrogen, open avenues for the construction of novel heterocyclic systems, intricate metal complexes, and biologically active agents. This guide provides an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The compound's predicted properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol -
Boiling Point 386.8±42.0 °C (Predicted)[1]
Density 1.206±0.06 g/cm³ (Predicted)[1]
pKa 3.73±0.20 (Predicted)[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Core Synthesis: A Strategic Knoevenagel Condensation Approach

The synthesis of this compound can be efficiently achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This method involves the reaction of an active methylene compound, in this case, cyclohexane-1,3-dione, with an aldehyde, 2-pyridinecarboxaldehyde, typically catalyzed by a weak base.

Protocol 1: Synthesis of this compound

This protocol outlines a robust method for the synthesis of the title compound, adapted from established Knoevenagel condensation procedures.[2][3]

Materials:

  • Cyclohexane-1,3-dione

  • 2-Pyridinecarboxaldehyde

  • Piperidine (catalyst)

  • Toluene or Benzene (solvent)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,3-dione (1.0 equiv.), 2-pyridinecarboxaldehyde (1.0 equiv.), and toluene (or benzene) to dissolve the reactants.

  • Add piperidine (0.1 equiv.) as a catalyst to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove the piperidine catalyst.

  • Wash the organic layer with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Catalyst: Piperidine, a weak secondary amine, is an effective catalyst for the Knoevenagel condensation. It reversibly forms an enamine with the cyclohexane-1,3-dione, increasing its nucleophilicity, and an iminium ion with the aldehyde, enhancing its electrophilicity.

  • Solvent: Toluene or benzene are used as solvents and facilitate the removal of water formed during the condensation via azeotropic distillation, driving the reaction to completion.

  • Work-up: The acidic wash is crucial for removing the basic piperidine catalyst. The subsequent bicarbonate and brine washes neutralize any remaining acid and remove water-soluble impurities.

Knoevenagel_Condensation cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: C-C Bond Formation & Product Formation CHD Cyclohexane-1,3-dione Enamine Enamine Intermediate CHD->Enamine + Piperidine - H₂O Pip Piperidine Adduct Adduct Enamine->Adduct + Iminium Ion PyAld 2-Pyridine- carboxaldehyde Iminium Iminium Ion PyAld->Iminium + Piperidine - H₂O Product 5-Pyridin-2-yl- cyclohexane-1,3-dione Adduct->Product - Piperidine - H₂O

Caption: Knoevenagel condensation mechanism for the synthesis of the title compound.

Applications as a Chemical Intermediate

The strategic placement of functional groups in this compound makes it a powerful intermediate for the synthesis of a variety of heterocyclic compounds, particularly through multicomponent reactions.

Application 1: Synthesis of Pyranopyrazole Derivatives

Pyranopyrazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[4][5][6][7][8][9][10][11][12] this compound can serve as a key building block in a four-component reaction to construct these valuable scaffolds.

Protocol 2: Four-Component Synthesis of a Pyranopyrazole Derivative

This protocol is a representative example of a one-pot synthesis of a pyranopyrazole derivative using this compound, adapted from established methods for multicomponent reactions.[4][5][7][8][9]

Materials:

  • This compound (from Protocol 1)

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Hydrazine hydrate

  • Ethanol (solvent)

  • Piperidine or another basic catalyst (e.g., triethylamine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 equiv.), the aromatic aldehyde (1.0 equiv.), and malononitrile (1.0 equiv.) in ethanol.

  • Add hydrazine hydrate (1.0 equiv.) to the mixture.

  • Add a catalytic amount of piperidine (e.g., 0.1 equiv.).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding water or a non-polar solvent like hexane.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Mechanistic Rationale:

This one-pot reaction proceeds through a cascade of reactions. Initially, a Knoevenagel condensation occurs between the aldehyde and malononitrile. Concurrently, the this compound reacts with hydrazine to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the Knoevenagel product, followed by intramolecular cyclization and tautomerization, yields the final pyranopyrazole derivative.

MCR_Workflow Start Starting Materials: - this compound - Aromatic Aldehyde - Malononitrile - Hydrazine Hydrate Reaction One-Pot Reaction (Ethanol, Piperidine, Reflux) Start->Reaction Workup Cooling & Precipitation/ Crystallization Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Pyranopyrazole Derivative Purification->Product

Caption: A generalized workflow for the multicomponent synthesis of pyranopyrazoles.

Application 2: Synthesis of Enaminones

Enaminones are versatile intermediates in their own right, serving as precursors for a wide range of heterocyclic compounds.[5][13] The reaction of this compound with primary or secondary amines provides a straightforward route to novel enaminone structures.

Protocol 3: Synthesis of a Substituted Enaminone

This protocol describes the synthesis of an enaminone from this compound and an amine.

Materials:

  • This compound (from Protocol 1)

  • A primary or secondary amine (e.g., aniline or morpholine)

  • Ethanol or Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol or acetic acid.

  • Add the desired amine (1.0-1.2 equiv.).

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • After cooling, the product may precipitate. If so, collect it by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization.

Application 3: Precursor for Metal Complexes

The β-diketone functionality in this compound, in conjunction with the pyridine nitrogen, makes it an excellent ligand for the formation of metal complexes. These complexes have potential applications in catalysis and materials science.

Protocol 4: General Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of a metal(II) complex, which can be adapted for various transition metals.[14]

Materials:

  • This compound (ligand)

  • A metal(II) salt (e.g., copper(II) acetate, nickel(II) chloride)

  • Methanol or Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound (2.0 equiv.) in warm methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1.0 equiv.) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • A precipitate of the metal complex may form immediately or upon standing. The reaction can be gently heated to ensure completion.

  • Cool the mixture and collect the solid complex by filtration.

  • Wash the complex with cold solvent to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Applications cluster_apps Synthetic Applications Intermediate This compound MCR Multicomponent Reactions Intermediate->MCR Reacts with aldehyde, malononitrile, hydrazine Enaminone Enaminone Synthesis Intermediate->Enaminone Reacts with amines Complex Metal Complexation Intermediate->Complex Acts as a ligand for metal ions Pyranopyrazoles Pyranopyrazoles MCR->Pyranopyrazoles Leads to Heterocycles Heterocycles Enaminone->Heterocycles Precursor for Catalysts Catalysts Complex->Catalysts Potential as

Caption: Potential synthetic pathways originating from the title compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of thoughtful molecular design. Its hybrid structure offers a rich platform for synthetic exploration, enabling the construction of complex and potentially bioactive molecules through efficient and often convergent synthetic routes. The protocols detailed herein provide a solid foundation for researchers to harness the potential of this versatile intermediate. Future investigations will undoubtedly uncover new applications for this scaffold, further expanding its role in the development of novel therapeutics and advanced materials. The inherent tunability of the pyridine and cyclohexane-1,3-dione moieties suggests that a vast library of derivatives can be generated, each with unique properties and potential applications waiting to be discovered.

References

  • Jetir.org. REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Available from: [Link]

  • PubMed. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Available from: [Link]

  • IJCPS. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available from: [Link]

  • Brieflands. Efficient Synthesis and Antimicrobial Evaluation of Pyrazolopyranopyrimidines in the Presence of SBA-Pr-SO3H as a Nanoporous Acid Catalyst. Available from: [Link]

  • Semantic Scholar. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Available from: [Link]

  • Beilstein Archives. General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Available from: [Link]

  • Eurasian Chemical Communications. Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Available from: [Link]

  • NIH. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available from: [Link]

  • International Journal of Current Research. Synthesis and antimicrobial evaluation of Pyranopyrazole based Tetrazoles using glycerol as green solvent. Available from: [Link]

  • NIH. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Available from: [Link]

  • PubMed. Synthesis and antimicrobial evaluation of some pyrazole derivatives. Available from: [Link]

  • NIH. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link]

  • ResearchGate. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]

  • MDPI. Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Available from: [Link]

  • NIH. General method for the synthesis of enaminones via photocatalysis. Available from: [Link]

  • J&K Scientific. Knoevenagel Condensation. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Available from: [Link]

  • PubMed. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Available from: [Link]

  • Beilstein Journals. Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. Available from: [Link]

  • Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available from: [Link]

  • MDPI. Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III) Complexes Based on β-Diketonate. Available from: [Link]

  • Semantic Scholar. Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. Available from: [Link]

  • ResearchGate. Dipyridyl β-diketonate complexes and their use as metalloligands in the formation of mixed-metal coordination networks. Available from: [Link]

  • ResearchGate. Piperidine-catalyzed synthesis of Knoevenagel adducts 3m–o. Available from: [Link]

  • ResearchGate. Use of various enamine sources for the synthesis of pyridyl sulfones/phosphonates Reaction conditions. Available from: [Link]

  • NIH. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

  • MDPI. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Available from: [Link]

  • Semantic Scholar. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.. Available from: [Link]

  • JSM Chemistry. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link]

  • ResearchGate. Clean synthesis of 2-arylideneindan-1,3-diones in water. Available from: [Link]

  • DergiPark. Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. Available from: [Link]

  • ResearchGate. Condensation of 2-acylcyclohexane-1,3-diones with aromatic aldehydes. Available from: [Link]

  • Avens Publishing Group. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link]

  • RUA. RESEARCH ARTICLE Substrate-controlled divergent synthesis of enaminones and pyrroles from indolizines and nitroso compounds. Available from: [Link]

  • Bull. Chem. Soc. Ethiop. multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • NIH. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Available from: [Link]

  • MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Available from: [Link]

  • Semantic Scholar. Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Available from: [Link]

Sources

Application Notes & Protocols: The 5-Pyridin-2-ylcyclohexane-1,3-dione Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utility of the 5-Pyridin-2-ylcyclohexane-1,3-dione scaffold. This privileged structure is a cornerstone for developing potent and selective modulators of key biological targets. We will delve into the fundamental chemistry of the core scaffold, its primary application as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), and provide detailed, field-tested protocols for synthesis, in vitro characterization, and in vivo evaluation. The narrative emphasizes the causal relationships behind experimental design, ensuring both reproducibility and a deep understanding of the underlying scientific principles.

The Cyclohexane-1,3-dione Core: A Privileged Scaffold

The cyclohexane-1,3-dione moiety is a versatile and valuable building block in medicinal chemistry.[1] Its utility stems from several key chemical characteristics:

  • Keto-Enol Tautomerism: The scaffold exists in a dynamic equilibrium between its diketone and enol forms. This tautomerism is critical as the enol form can act as a hydrogen bond donor and acceptor, while the diketone form presents two electrophilic centers. This duality allows for diverse interactions with biological targets.

  • Michael Acceptor Potential: The α,β-unsaturated system in the enol form can act as a Michael acceptor, enabling potential covalent interactions with nucleophilic residues (like cysteine) in enzyme active sites, although this is not the primary mechanism for FAAH inhibition.

  • Structural Rigidity and Versatility: The cyclohexane ring provides a semi-rigid, three-dimensional scaffold that can be readily functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity.

G Keto Diketone Form Enol Enol Form Keto->Enol Equilibrium

Caption: Keto-Enol Tautomerism of the Cyclohexane-1,3-dione Scaffold.

Primary Therapeutic Application: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The most prominent application of the this compound scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH).

FAAH as a Therapeutic Target

FAAH is a serine hydrolase that is the principal catabolic enzyme for the endocannabinoid anandamide (AEA) and other fatty acid amides.[2][3] By degrading AEA, FAAH terminates its signaling. Inhibition of FAAH leads to an elevation of endogenous AEA levels in a site- and stimulus-specific manner. This enhancement of endocannabinoid tone is a promising therapeutic strategy for treating pain, anxiety, and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists.[3][4]

Mechanism of Inhibition

Compounds based on the α-ketoheterocycle scaffold, including pyridinyl cyclohexane-1,3-diones, are designed to act as "pseudo-substrates."[5] They engage the catalytic serine (Ser241) in the FAAH active site.

  • Initial Binding: The inhibitor docks into the active site. The pyridine nitrogen is a critical feature, forming a key hydrogen bond array with residues like Lys142 and Thr236, significantly enhancing binding affinity and selectivity over other serine hydrolases.[2]

  • Covalent Hemiketal Formation: The catalytic Ser241 attacks one of the electrophilic carbonyls of the dione. This forms a stable, yet reversible, covalent hemiketal intermediate.[5]

  • Reversible Inhibition: Unlike many FAAH inhibitors that irreversibly carbamylate the active site serine, this class of inhibitors typically exhibits reversible inhibition, which can offer advantages in terms of safety profiles.

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway FAAH_free FAAH (Active) Products Arachidonic Acid + Ethanolamine FAAH_free->Products Hydrolysis FAAH_inhibited FAAH-Inhibitor Complex (Reversible Hemiketal) FAAH_free->FAAH_inhibited Reversible Inhibition Anandamide Anandamide (Substrate) Anandamide->FAAH_free Binds to Active Site Inhibitor 5-Pyridin-2-yl- cyclohexane-1,3-dione Inhibitor->FAAH_free Binds & Covalently Modifies Ser241

Caption: FAAH Catalytic Cycle and Mechanism of Reversible Inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights for optimizing FAAH inhibitory potency.[2][6]

Modification AreaExample ModificationObserved Effect on FAAH Potency (IC50)Rationale for Effect
Pyridine Ring Substitution at 4-position with electron-withdrawing group (e.g., -CF3)Increase (Lower IC50)Enhances the electrophilicity of the dione carbonyls, promoting attack by the catalytic serine. May also engage in additional favorable interactions within the active site.[7]
Pyridine Nitrogen Replacement of pyridine with a phenyl ringSignificant Decrease (Higher IC50)Loss of the critical hydrogen bond interaction with Lys142/Thr236 in the enzyme's active site, drastically reducing binding affinity.[2]
Cyclohexane Ring Introduction of alkyl groups (e.g., methyl) at C4 or C6Variable; can increase or decreaseSteric bulk can either improve hydrophobic interactions or cause unfavorable clashes within the binding pocket. Optimization is required.
Core Scaffold Replacement of cyclohexane-1,3-dione with an acyclic dicarbonylDecrease (Higher IC50)The cyclic structure pre-organizes the carbonyl groups in an optimal conformation for binding and reaction with the catalytic triad.

Experimental Protocols

Protocol 1: Synthesis of a Representative Analog (Michael Addition Route)

Principle: This protocol describes a robust synthesis of a 5-substituted cyclohexane-1,3-dione via a Michael addition of a nucleophile to cyclohexenone, followed by functionalization. This is a foundational method for generating diverse analogs for SAR studies.

Materials & Reagents:

  • Cyclohexane-1,3-dione

  • 2-Vinylpyridine

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (1M)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, reflux condenser, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve cyclohexane-1,3-dione (1.12 g, 10 mmol) in 30 mL of absolute ethanol.

  • Base Addition: Add sodium ethoxide (0.68 g, 10 mmol) to the solution and stir for 15 minutes at room temperature to form the enolate.

    • Rationale: The base deprotonates the acidic α-carbon of the dione, generating the nucleophilic enolate required for the Michael addition.

  • Michael Addition: Slowly add 2-vinylpyridine (1.05 g, 10 mmol) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the activation energy needed for the conjugate addition to proceed at a reasonable rate.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 1M HCl dropwise until the pH is ~7.

  • Extraction: Remove the ethanol using a rotary evaporator. Add 50 mL of water and 50 mL of ethyl acetate to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient to afford the pure 5-(2-(pyridin-2-yl)ethyl)cyclohexane-1,3-dione.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)

Principle: This assay quantifies the inhibitory potency of a compound by measuring its ability to prevent FAAH from hydrolyzing a fluorogenic substrate. The product of the hydrolysis is fluorescent, and a reduction in the fluorescence signal corresponds to enzyme inhibition.

Materials & Reagents:

  • Recombinant human FAAH (hFAAH)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0

  • FAAH Fluorogenic Substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide, AAMCA)

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • Positive Control: URB597 or PF-3845 (known potent FAAH inhibitors)[7][8]

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Step-by-Step Procedure:

  • Prepare Reagents: Dilute the hFAAH enzyme stock to the desired working concentration (e.g., 10 nM) in cold Assay Buffer. Prepare a 2X working solution of the AAMCA substrate (e.g., 20 µM) in Assay Buffer.

  • Compound Plating: Create a serial dilution of the test compound in DMSO. In the 96-well plate, add 1 µL of each compound concentration. For controls, add 1 µL of DMSO (100% activity) and 1 µL of the positive control (0% activity).

  • Enzyme Addition: Add 50 µL of the diluted hFAAH enzyme solution to each well.

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for time-dependent or slowly reversible inhibitors.

  • Initiate Reaction: Add 50 µL of the 2X AAMCA substrate solution to all wells to start the reaction. The final volume will be 101 µL.

  • Kinetic Read: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Read the fluorescence intensity every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_PositiveControl) / (Rate_DMSO - Rate_PositiveControl)).

    • Plot % Inhibition vs. log[Inhibitor Concentration].

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: In Vivo Efficacy Assessment - Hot Plate Test for Analgesia

Principle: The hot plate test is a standard model for assessing the efficacy of analgesic compounds against thermal pain. An increase in the time it takes for an animal to react to the hot surface (latency) after drug administration indicates an analgesic effect.

Materials & Reagents:

  • Male C57BL/6 mice (8-10 weeks old)

  • Hot plate apparatus (set to 55 ± 0.5 °C)

  • Test compound formulated in a suitable vehicle (e.g., 5% Tween 80 in saline)

  • Vehicle control

  • Positive control (e.g., Morphine)

  • Animal scale, injection syringes (for i.p. or p.o. administration)

Step-by-Step Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment. Handle the mice gently to minimize stress.

  • Baseline Latency: Place each mouse individually on the hot plate and start a timer. Observe the mouse for nociceptive responses (e.g., hind paw licking, jumping). Stop the timer immediately upon observing the response and record the time as the baseline latency.

    • Critical Safety Note: A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If a mouse does not respond by the cut-off time, it should be removed immediately and assigned the cut-off latency.

  • Dosing: Group the animals randomly. Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.). A typical dose for an exploratory study might be 10-30 mg/kg.

  • Post-Dosing Latency Measurement: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as done for the baseline.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = 100 * [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)].

    • Compare the %MPE of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., Two-way ANOVA followed by a post-hoc test). A significant increase in %MPE indicates an analgesic effect.

Broader Applications and Future Directions

While FAAH inhibition is the primary application, the versatile cyclohexane-1,3-dione scaffold has been explored for other targets. Derivatives have shown activity as inhibitors of soluble epoxide hydrolase (sEH), creating opportunities for dual sEH/FAAH inhibitors for treating pain and inflammation.[4][6] Additionally, the core structure has been used to develop inhibitors of tyrosine kinases like c-Met, relevant to oncology.[9][10]

Future research should focus on:

  • Optimizing the pharmacokinetic properties (ADME) of these compounds to improve oral bioavailability and brain penetration.

  • Conducting comprehensive selectivity profiling against other hydrolases and receptors to ensure a clean safety profile.

  • Exploring novel substitutions on the scaffold to discover inhibitors for new biological targets.

Experimental Workflow Visualization

G cluster_0 Compound Generation & In Vitro Screening cluster_1 In Vivo Validation Synthesis Protocol 1: Synthesis of Analog Library Purify Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Assay Protocol 2: In Vitro FAAH Inhibition Assay (Determine IC50) Purify->Assay SAR SAR Analysis & Lead Identification Assay->SAR Formulate Lead Compound Formulation SAR->Formulate Advance Lead Compound PK Pharmacokinetic (PK) Studies (Optional) Formulate->PK Efficacy Protocol 3: In Vivo Efficacy Model (Hot Plate Test) PK->Efficacy Decision Go/No-Go Decision for Further Development Efficacy->Decision

Caption: Integrated Workflow from Synthesis to In Vivo Evaluation.

References

  • Tsang, A. et al. (2025). Polynitrogen-containing compounds as multi-target sEH/FAAH inhibitors: Structure-activity relationship and pHarmacological studies.
  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews.
  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Various Authors. (N.D.). Structure activity relationship.
  • Tsang, A., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Molecules.
  • Various Authors. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Preprints.org.
  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry.
  • Morales, P., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands.
  • Iannotti, F. A., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Pharmaceuticals.
  • Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry.
  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain.
  • Singh, S. S., et al. (2024). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Selleck Chemicals. (N.D.). FAAH Inhibitor Review. Selleckchem.com.
  • BenchChem. (2025). Applications of Nitrocyclohexane Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.com.
  • Kumar, A., et al. (2022). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ChemistrySelect.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.

Sources

Application Notes & Protocols: 5-Pyridin-2-ylcyclohexane-1,3-dione as a Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The convergence of heterocyclic chemistry and coordination chemistry has paved the way for the development of novel metal complexes with significant potential in catalysis, materials science, and medicinal chemistry. Within this landscape, ligands that combine the coordination versatility of pyridine with the electronic and structural attributes of β-dicarbonyl compounds are of particular interest. 5-Pyridin-2-ylcyclohexane-1,3-dione is an exemplar of such a ligand, offering a unique combination of a hard nitrogen donor from the pyridine ring and two hard oxygen donors from the diketone moiety. This arrangement allows for diverse coordination modes, including bidentate and tridentate chelation, as well as the potential for bridging between metal centers.

While this compound is commercially available, its application as a ligand in coordination chemistry is an emerging area with limited, though promising, representation in peer-reviewed literature.[1][2] This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both established context from related systems and detailed protocols to facilitate the exploration of this ligand's potential. By leveraging insights from structurally analogous pyridinyl- and cyclohexanedione-containing ligands, we present a scientifically grounded framework for the synthesis, characterization, and application of metal complexes based on this compound.[1][3]

The protocols and discussions herein are designed to be self-validating, explaining the causality behind experimental choices and grounding key claims in authoritative sources. This document aims to empower researchers to unlock the potential of this compound in creating next-generation metal complexes for a range of scientific applications.[4][5][6]

Ligand Synthesis: A Proposed Protocol

Proposed Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Cyclohexane-1,3-dione D Michael Addition A->D B 2-Vinylpyridine B->D C Base (e.g., NaOEt) C->D Catalyst E This compound D->E

Figure 1: Proposed synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • Cyclohexane-1,3-dione

  • 2-Vinylpyridine

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve cyclohexane-1,3-dione (1 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Add 2-vinylpyridine (1 equivalent) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M HCl. Remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Synthesis of Metal Complexes: Protocols and Mechanistic Insights

The presence of both a pyridine nitrogen and two carbonyl oxygens allows this compound to act as a versatile chelating ligand. It can coordinate in a bidentate fashion through the nitrogen and one of the deprotonated enolate oxygens, or potentially in a tridentate manner. The coordination chemistry of a structurally related ligand, 2,2'-(pyridin-2-ylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione), in a palladium(II) complex has been elucidated by single-crystal X-ray diffraction, revealing a square planar geometry with the ligand coordinating through the pyridine nitrogen and one oxygen from each of the two diketone moieties.[1] This provides a strong precedent for the coordination behavior of our target ligand.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs Ligand This compound Reaction Stirring at RT or Reflux Ligand->Reaction MetalSalt Metal Salt (e.g., K2PdCl4, Cu(OAc)2) MetalSalt->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Isolation Filtration / Crystallization Reaction->Isolation Complex Metal Complex Isolation->Complex Characterization Spectroscopy, X-ray Diffraction Complex->Characterization

Figure 2: General workflow for the synthesis of metal complexes.

Protocol 1: Synthesis of a Palladium(II) Complex

This protocol is adapted from the synthesis of a similar pyridinyl-diketone palladium complex.[1]

Materials:

  • This compound

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Methanol

  • Triethylamine (optional, as a base)

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol in a round-bottom flask. If the diketone is to be deprotonated, add triethylamine (2 equivalents).

  • Palladium Solution: In a separate flask, dissolve K₂PdCl₄ (1 equivalent) in methanol.

  • Reaction: Slowly add the palladium solution to the stirred ligand solution at room temperature. A color change and/or precipitation should be observed.

  • Reaction Completion: Stir the mixture at room temperature for 12-24 hours.

  • Isolation: Collect the precipitated solid by filtration, wash with cold methanol, and then with diethyl ether.

  • Drying: Dry the complex under vacuum. For single crystals suitable for X-ray diffraction, slow evaporation of a solution of the complex in a suitable solvent (e.g., DMF/methanol) can be attempted.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol is based on general methods for the synthesis of copper(II) complexes with β-diketones.[3]

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in hot ethanol.

  • Copper Solution: In a separate flask, dissolve Cu(OAc)₂·H₂O (1 equivalent) in hot ethanol.

  • Reaction: Add the hot copper solution to the hot ligand solution with vigorous stirring. A colored precipitate is expected to form immediately.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

  • Isolation: Cool the mixture to room temperature, and then in an ice bath. Collect the solid product by filtration.

  • Washing and Drying: Wash the product with cold ethanol and dry it in a desiccator over anhydrous calcium chloride.

Characterization of Metal Complexes

A thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To confirm coordination of the ligand to the metal.Shift in the ν(C=O) stretching frequency of the diketone upon coordination. Appearance of new bands in the far-IR region corresponding to M-N and M-O stretching vibrations.
¹H and ¹³C NMR To determine the structure of diamagnetic complexes (e.g., Pd(II), Zn(II)).Shifts in the signals of the pyridine and cyclohexanedione protons upon complexation.
UV-Vis Spectroscopy To study the electronic transitions in the complex.Appearance of d-d transition bands for transition metal complexes and charge-transfer bands.
Mass Spectrometry To confirm the molecular weight of the complex.A molecular ion peak corresponding to the expected formula of the complex.
Elemental Analysis To determine the elemental composition (C, H, N) of the complex.Experimental percentages should match the calculated values for the proposed formula.
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.Provides unequivocal evidence of the coordination mode of the ligand and the geometry around the metal center.[1]

Potential Applications

The unique structural features of metal complexes derived from this compound suggest a range of potential applications.

Catalysis

Pyridine-containing ligands are widely used in catalysis due to their ability to stabilize various oxidation states of transition metals and to be electronically and sterically tuned.[4][5] Metal complexes of this compound could be investigated as catalysts in various organic transformations:

  • Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic activity in reactions like Suzuki-Miyaura and Heck couplings.[9] The electron-donating nature of the diketonate moiety could influence the catalytic cycle of a Pd(II) complex.

  • Oxidation Reactions: Manganese, iron, and cobalt complexes are often used as oxidation catalysts. The ligand could provide a stable coordination environment for the metal center to mediate the oxidation of substrates like alcohols or alkenes.

Medicinal Chemistry and Drug Development

The development of metal-based drugs is a rapidly growing field.[10][11] The structural motif of a pyridine ring coupled with a diketone is found in various biologically active compounds.

  • Anticancer Agents: A palladium(II) complex of a similar ligand has shown potent antiproliferative activity against several human cancer cell lines, inducing apoptosis and cell cycle arrest.[1] This suggests that complexes of this compound could be promising candidates for anticancer drug discovery. The planar geometry of Pd(II) complexes can facilitate intercalation with DNA.

  • Antimicrobial Agents: The aforementioned palladium complex also exhibited antimicrobial activity against clinically important bacterial strains.[1] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.

Conclusion

This compound represents a ligand with significant, yet largely untapped, potential in coordination chemistry. Its synthesis is accessible through standard organic reactions, and its structural features suggest a rich coordination chemistry with a variety of metal ions. The detailed protocols and scientific rationale provided in this guide are intended to serve as a robust starting point for researchers to synthesize and characterize novel metal complexes based on this ligand. The promising applications in catalysis and medicinal chemistry, inferred from closely related systems, highlight the exciting opportunities for discovery and innovation in this area. Further research into the metal complexes of this compound is highly encouraged and is poised to contribute valuable knowledge to the fields of inorganic and medicinal chemistry.

References

  • Shafy, I. A., El-Faham, A., Gaber, M., Ragab, M. S., & Kariuki, B. M. (2024). Anticancer behaviour of 2,2'-(pyridin-2-ylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)-based palladium(II) complex and its DNA, BSA binding propensity and DFT study. Journal of Inorganic Biochemistry, 253, 112488. Available from: [Link]

  • Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Available from: [Link]

  • Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(38-39), 4431-4443. Available from: [Link]

  • Ummathur, M. B., & Krishnankutty, K. (2013). Heteroarylazo derivatives of cyclohexane-1,3-dione and their metal complexes. Journal of the Serbian Chemical Society, 78(8), 1145-1154. Available from: [Link]

  • Slideshare. (n.d.). Michael addition reaction. Available from: [Link]

  • Górka, P., Chmielewska, E., Pazio, A., & Szalaty, T. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13476–13491. Available from: [Link]

  • Otsubo, T., Inokuchi, T., & Kawashima, T. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid treatment. Heterocycles, 102(7), 1317. Available from: [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. US Patent 8,916,723.
  • Haller, R. (1969). [Metal chelates of pyridyl-(2)-substituted 3,7-diaza-bicyclo-(3,3,1)-nonanones]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 302(2), 113–118. Available from: [Link]

  • Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Semantic Scholar. Available from: [Link]

  • Wikipedia. (n.d.). Michael reaction. Available from: [Link]

  • Scott, J. L., & Raston, C. L. (2000). Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. Journal of the Chemical Society, Perkin Transactions 1, (2), 2215–2217. Available from: [Link]

  • Wang, C., & Sun, W. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Molecules, 24(3), 488. Available from: [Link]

  • Li, Y., Wang, Y., & Chen, J. (2020). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 25(14), 3164. Available from: [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Available from: [Link]

  • Viñuelas-Zahínos, E., Luna-Giles, F., & Pérez-Guerrero, C. (2018). Bioinorganic medicinal chemistry. Pharmacy & Pharmacology International Journal, 6(5), 364-375. Available from: [Link]

  • Cloke, F. G. N., Dalby, C. I., & Henderson, M. J. (1990). The first metal complexes containing the 1,4-cyclohexa-2,5-dienyl ligand (benzene 1,4-dianion); synthesis and structures of [K(18-crown-6)][Ln{η5-C5H3(SiMe3)2-1,3}2(C6H6)](Ln = La, Ce). Journal of the Chemical Society, Chemical Communications, (19), 1394-1396. Available from: [Link]

  • Dayan, F. E., Howell, J. L., & Weerasooriya, A. D. V. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5650. Available from: [Link]

  • Khan, I., Ali, S., & Ahmad, S. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Available from: [Link]

  • Bellut, H., & Hauth, H. (1976). Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof. US Patent 3,932,511.
  • Kaluđerović, G. N., & Schmidt, H. (2015). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Molecules, 20(12), 21396-21422. Available from: [Link]

  • Kumar, S., & Kumar, D. (2016). Pyridine: A Useful Ligand in Transition Metal Complexes. In Pyridine and Its Derivatives. IntechOpen. Available from: [Link]

  • Shaaban, M., Kamel, M., & Milad, Y. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, 1-16. Available from: [Link]

  • Hancock, R. D. (2013). The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews, 42(4), 1500-1524. Available from: [Link]

  • Zmejkovski, B. B., Kaluđerović, G., & Pantelić, N. (Eds.). (2022). Medicinal Chemistry of Metal Complexes: Design, Synthesis and Evaluation. MDPI. Available from: [Link]

  • Wang, H., & Zhang, Y. (2012). Coordination reactions of 2-pyridinecarboxaldehyde-phenylhydrazonatolithium with selected transition metal (Zn, Sn, Fe, Co, Ni and Zr) chlorides and its coupling reaction with dichloromethane. Dalton Transactions, 41(12), 3535-3543. Available from: [Link]

  • Bleher, K., Cieslik, P., & Comba, P. (2025). Bispidine coordination chemistry. Dalton Transactions. Available from: [Link]

  • Mohareb, R. M., & El-Sayed, N. N. E. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. Available from: [Link]

  • Schmidt, M., & Brookhart, M. (2005). Chelate bis(imino)pyridine cobalt complexes: synthesis, reduction, and evidence for the generation of ethene polymerization catalysts by Li+ cation activation. Organometallics, 24(22), 5307–5320. Available from: [Link]

  • Sharma, D., Kumar, M., & Das, P. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Tetrahedron. Available from: [Link]

  • Mohareb, R. M., & Al-Omran, F. M. (2022). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with c-Met enzymatic activity, anti-prostate, anti-proliferative and tyrosine kinase activities. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-136. Available from: [Link]

Sources

Application Notes & Protocols: In Vitro Assays Involving 5-Pyridin-2-ylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclohexane-1,3-dione scaffold is a privileged chemical structure found in numerous biologically active molecules.[1] Derivatives of this core have demonstrated a wide range of activities, including potent inhibition of key enzymes relevant to both agriculture and medicine.[2][3] 5-Pyridin-2-ylcyclohexane-1,3-dione, a specific analog, belongs to a chemical class known for targeting distinct and vital enzyme families.

Notably, the triketone moiety, which is structurally related to the enol form of cyclohexane-1,3-dione, is a classic pharmacophore for the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[4] HPPD is a critical non-heme iron(II)-dependent oxygenase in the tyrosine catabolism pathway.[5] Its inhibition leads to herbicidal effects in plants and has therapeutic applications in treating metabolic disorders like tyrosinemia.[5][6]

Furthermore, various cyclohexane-1,3-dione derivatives have been identified as potent inhibitors of protein kinases, particularly receptor tyrosine kinases like c-Met , which are implicated in cancer cell proliferation, survival, and metastasis.[7][8][9]

This document provides detailed protocols for the in vitro characterization of this compound. We will first detail a direct biochemical assay to quantify its inhibitory activity against HPPD and second, a cell-based anti-proliferative assay to assess its efficacy in a cancer-relevant context, likely mediated by kinase inhibition.

Part 1: Biochemical Assay - HPPD Enzyme Inhibition

Principle of the Assay

4-Hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of its substrate, 4-hydroxyphenylpyruvate (HPP), to homogentisic acid (HGA).[5] This oxidative reaction consumes molecular oxygen. The activity of HPPD can be determined by monitoring the rate of oxygen consumption using an oxygen-sensitive electrode or probe. The addition of an inhibitor like this compound will decrease the rate of this reaction in a dose-dependent manner, allowing for the calculation of key inhibitory parameters such as the IC₅₀ (half-maximal inhibitory concentration). The 1,3-dione moiety is a critical feature for binding to the active site and chelating the catalytic iron atom.[2][10]

Diagram: HPPD Catalytic Reaction and Inhibition

HPPD_Inhibition cluster_reaction Normal Catalytic Reaction cluster_inhibition Inhibition Pathway HPP Substrate (4-Hydroxyphenylpyruvate) HPPD HPPD Enzyme (Fe²⁺ Active Site) HPP->HPPD O2 Co-substrate (O₂) O2->HPPD HGA Product (Homogentisic Acid) HPPD->HGA Inhibitor 5-Pyridin-2-yl- cyclohexane-1,3-dione HPPD_inhib HPPD Enzyme Inhibitor->HPPD_inhib Binds to Active Site Inactive_Complex Inactive Enzyme-Inhibitor Complex Blocked Reaction Blocked Inactive_Complex->Blocked HPPD_inhib->Inactive_Complex

Caption: Mechanism of HPPD inhibition by this compound.

Protocol: Measuring HPPD Inhibition via Oxygen Consumption

This protocol is designed for a 96-well plate format using a microplate reader equipped with an oxygen sensor (e.g., phosphorescent probe-based).

Materials and Reagents:

  • Compound: this compound

  • Enzyme: Recombinant human or plant (e.g., Arabidopsis thaliana) HPPD[10]

  • Substrate: 4-Hydroxyphenylpyruvate (HPP)

  • Positive Control: Mesotrione or Sulcotrione (known HPPD inhibitors)[2]

  • Assay Buffer: 50 mM potassium phosphate, pH 7.2, 100 µg/mL bovine serum albumin (BSA), 2000 U/mL catalase.

  • Cofactors: 200 µM Ascorbic acid, 100 µM Ferrous sulfate (FeSO₄). Prepare fresh.

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Hardware: Microplate reader with oxygen sensor, 96-well black microplates (clear bottom).

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. This will be your compound plate. Do the same for the positive control (Mesotrione).

    • Scientist's Note: The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition or solvent effects. All wells, including controls, must contain the same final DMSO concentration.

  • Reagent Preparation:

    • Complete Assay Buffer: Prepare the Assay Buffer. Just before use, add ascorbic acid and FeSO₄ to the final concentrations listed above. Keep this solution on ice.

    • Enzyme Solution: Dilute the recombinant HPPD stock in the Complete Assay Buffer to the desired working concentration (e.g., 2X the final concentration, typically in the low nM range, which must be optimized empirically).

    • Substrate Solution: Prepare the HPP substrate solution in the Complete Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 200 µM, which is near the Km for many HPPD enzymes).

  • Assay Execution (50 µL final volume):

    • Add 24.5 µL of Complete Assay Buffer to each well of the 96-well plate.

    • Add 0.5 µL of the compound serial dilutions from the compound plate into the corresponding wells of the assay plate. For controls:

      • 100% Activity Control (Negative): Add 0.5 µL of DMSO.

      • 100% Inhibition Control (Positive): Add 0.5 µL of a high concentration of Mesotrione (e.g., 100 µM final).

    • Add 12.5 µL of the 2X HPPD enzyme solution to all wells.

    • Mix the plate gently and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Place the plate in the reader and allow the temperature to equilibrate to 25°C.

    • Initiate the reaction by adding 12.5 µL of the 2X HPP substrate solution to all wells.

    • Immediately begin kinetic reading of the oxygen concentration over 20-30 minutes.

Data Analysis and Presentation:

  • Calculate Reaction Rate: For each well, determine the rate of oxygen consumption (slope of the linear portion of the kinetic curve).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_Sample - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Example Data Table:

Compound Concentration (µM)Rate of O₂ Consumption (RFU/min)% Inhibition
0 (Vehicle Control)150.20.0%
0.01145.13.4%
0.03128.914.2%
0.195.636.3%
0.360.159.9%
1.035.876.2%
3.020.586.3%
10.015.190.0%
30.014.890.2%
100.0 (Positive Control)15.090.0%
Calculated IC₅₀ - ~0.25 µM

Part 2: Cell-Based Assay - Anti-Proliferative Activity

Principle of the Assay

This assay measures the ability of a compound to inhibit the proliferation of cancer cells. Given that cyclohexane-1,3-dione derivatives are known to inhibit tyrosine kinases like c-Met, which are crucial for the growth of certain cancer types like non-small-cell lung cancer (NSCLC), this assay serves as a functional readout of the compound's potential therapeutic efficacy.[7][8] We will use a resazurin-based viability assay. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent). The fluorescent signal is directly proportional to the number of viable cells.

Diagram: Cell-Based Assay Workflow

Cell_Assay_Workflow cluster_workflow Anti-Proliferation Assay Workflow node1 1. Seed Cells (e.g., A549 NSCLC) in 96-well plate node2 2. Incubate (24 hours) for cell adherence node1->node2 node3 3. Treat Cells with serial dilutions of This compound node2->node3 node4 4. Incubate (72 hours) to allow for anti-proliferative effects node3->node4 node5 5. Add Viability Reagent (e.g., Resazurin) node4->node5 node6 6. Incubate (2-4 hours) for color conversion node5->node6 node7 7. Measure Signal (Fluorescence at 560nm_ex / 590nm_em) node6->node7 node8 8. Analyze Data (Calculate % Viability and IC₅₀) node7->node8

Caption: Standard workflow for an anti-proliferative cell-based assay.

Protocol: Resazurin-Based Cell Viability Assay

Materials and Reagents:

  • Cell Line: A549 or H460 human NSCLC cell lines.[7]

  • Compound: this compound

  • Positive Control: Foretinib or another known c-Met inhibitor.[7]

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Resazurin sodium salt solution.

  • Solvent: Cell culture grade DMSO.

  • Hardware: 96-well clear-bottom, black-walled tissue culture plates; multichannel pipette; fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh media to a density of 2 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (2,000 cells) into each well of a 96-well plate.

    • Scientist's Note: Seeding density is critical. Too few cells will result in a weak signal; too many will become confluent and exit the logarithmic growth phase, reducing sensitivity to anti-proliferative agents. This must be optimized for your specific cell line and incubation time.

  • Cell Treatment:

    • After 24 hours of incubation (37°C, 5% CO₂) to allow cells to adhere, prepare a 2X concentration serial dilution of the compound in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.

    • Controls: Include wells with media + DMSO (vehicle control) and media with a positive control inhibitor. Also, include "no-cell" wells with media only for background subtraction.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe multi-generational effects on proliferation.

  • Viability Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well (including no-cell controls).

    • Incubate for 2-4 hours at 37°C. The incubation time depends on the metabolic rate of the cells; monitor for a robust color change to pink in the vehicle control wells without over-saturating the signal.

    • Measure fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Presentation:

  • Correct for Background: Subtract the average fluorescence signal of the "no-cell" wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = 100 * (Signal_Sample / Signal_Vehicle_Control)

  • Determine IC₅₀: Plot the % Viability against the logarithm of the compound concentration and fit the data to a 4PL curve to calculate the IC₅₀ value.

Example Data Table:

Compound Concentration (µM)Average Fluorescence (RFU)% Viability
0 (Vehicle Control)45,800100.0%
0.144,90098.0%
0.339,30085.8%
1.025,60055.9%
3.011,50025.1%
10.04,1008.9%
30.02,3005.0%
100.02,2504.9%
Calculated IC₅₀ - ~1.2 µM

References

  • Gaber, M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

  • Dutra, M. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. Available at: [Link]

  • Gaber, M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. Available at: [Link]

  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: [Link]

  • Gonzalez-Salgado, A., et al. (2014). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. Available at: [Link]

  • Yang, C., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Alarcón-Salas, D., et al. (2024). In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. National Institutes of Health. Available at: [Link]

  • Yang, C., et al. (2018). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. ResearchGate. Available at: [Link]

  • Le-Clech, M., et al. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. Molecules. Available at: [Link]

  • Liu, Y., et al. (2016). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PubMed Central. Available at: [Link]

  • Kajal, D. (2024). 4-Hydroxyphenylpyruvic Acid. Rupa Health. Available at: [Link]

  • Cartwright, J. H., et al. (2010). Tyrosine-derived 4-hydroxyphenylpyruvate reacts with ketone test fields of 3 commercially available urine dipsticks. Veterinary Clinical Pathology. Available at: [Link]

  • ResearchGate. (n.d.). Biological active pyridine derivatives synthesis from cyclohexane-1,3-diones. ResearchGate. Available at: [Link]

  • Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Wikipedia. Available at: [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. Available at: [Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. Available at: [Link]

  • Dutra, M. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 5-Pyridin-2-ylcyclohexane-1,3-dione for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Cyclohexane-1,3-dione Scaffold in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. A key challenge in this field is the design of scaffolds that are synthetically tractable and allow for the exploration of chemical space to achieve potent and selective inhibition.

The cyclohexane-1,3-dione moiety has emerged as a versatile and privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities and have been instrumental in the synthesis of various heterocyclic compounds with therapeutic potential.[1] The presence of a highly active methylene group and two carbonyl groups makes it a valuable precursor for constructing diverse molecular architectures.[1] This application note focuses on the utility of a specific derivative, 5-Pyridin-2-ylcyclohexane-1,3-dione , as a starting material for the generation of novel kinase inhibitors, with a particular focus on targeting oncogenic kinases such as c-Met and Pim-1.

The Strategic Advantage of the Pyridinyl Moiety

The incorporation of a pyridine ring into a drug candidate can offer several advantages, including improved solubility, metabolic stability, and the ability to form key hydrogen bond interactions with the target protein. The strategic placement of the pyridin-2-yl group at the 5-position of the cyclohexane-1,3-dione core provides a valuable vector for chemical modification and interaction with the kinase active site.

Synthetic Strategies: From Scaffold to Inhibitor

The this compound scaffold can be elaborated into a variety of heterocyclic systems with kinase inhibitory potential. Multi-component reactions (MCRs) are a particularly efficient strategy for building molecular complexity from this starting material.[2][3]

General Workflow for Inhibitor Synthesis and Evaluation

Caption: General workflow for developing kinase inhibitors from this compound.

Protocol 1: Synthesis of a Fused Pyran Derivative

This protocol is a representative example of a multi-component reaction to generate a fused pyran system, a common core in kinase inhibitors.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired fused pyran derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Target Kinases and Biological Evaluation

Derivatives of cyclohexane-1,3-dione have shown promising activity against several important cancer-related kinases.

c-Met Kinase

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis. Several studies have demonstrated that fused heterocyclic compounds derived from cyclohexane-1,3-dione can potently inhibit c-Met kinase activity.[1][2][3][4][5][6]

Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in many hematological and solid tumors, where it promotes cell survival and proliferation. The development of Pim-1 inhibitors is a promising therapeutic strategy. The cyclohexane-1,3-dione scaffold has been successfully utilized to generate compounds with significant Pim-1 inhibitory activity.[2]

Signaling Pathway Context

Caption: Simplified signaling pathways of c-Met and Pim-1, highlighting the points of inhibition by derivatives of this compound.

Biochemical and Cellular Assay Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (c-Met Example)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (known c-Met inhibitor) and a negative control (DMSO vehicle).

  • Add the c-Met enzyme to all wells except for the no-enzyme control.

  • Add the Poly(Glu, Tyr) substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This assay evaluates the effect of the synthesized inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line with high c-Met or Pim-1 expression (e.g., MKN-45 for c-Met)

  • Complete cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a positive control (e.g., a known cytotoxic agent) and a negative control (DMSO vehicle).

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening of the synthesized library of compounds will provide valuable SAR data. This information is crucial for guiding the next round of synthesis to improve potency, selectivity, and drug-like properties.

SAR Decision Tree

SAR_Decision_Tree Start Initial Hit Compound (e.g., IC50 < 1 µM) Potency Is Potency < 100 nM? Start->Potency Selectivity Is it selective over related kinases? Potency->Selectivity Yes OptimizePotency Modify substituents on aromatic/heterocyclic rings Potency->OptimizePotency No Properties Good ADME properties? Selectivity->Properties Yes OptimizeSelectivity Explore different fused heterocyclic cores Selectivity->OptimizeSelectivity No Lead Lead Candidate Properties->Lead Yes OptimizeProperties Introduce polar groups to improve solubility Properties->OptimizeProperties No In_Vivo_Studies In_Vivo_Studies Lead->In_Vivo_Studies Proceed to In Vivo Studies OptimizePotency->Potency Redesign Redesign Scaffold OptimizePotency->Redesign OptimizeSelectivity->Potency OptimizeSelectivity->Redesign OptimizeProperties->Potency OptimizeProperties->Redesign

Caption: A decision tree illustrating the process of lead optimization based on SAR data.

Data Summary

Compound ScaffoldTarget KinaseRepresentative IC50 RangeReference
Fused Pyran/Pyridine from Cyclohexane-1,3-dionec-Met0.24 to 9.36 nM[4]
Tetrahydrobenzothienopyridine from Cyclohexane-1,3-dionePim-10.28 to >10 µM[7]
Spiro[cyclohexane-imidazo-pyridine]-dioneMnk1/2Sub-micromolar to low nanomolar[8]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical reactivity allows for the efficient construction of diverse heterocyclic scaffolds through methods such as multi-component reactions. The resulting compounds have shown promise as potent inhibitors of clinically relevant kinases like c-Met and Pim-1. The protocols and strategies outlined in this application note provide a framework for researchers to explore the potential of this scaffold in their drug discovery programs. Further optimization of initial hits, guided by robust biochemical and cellular assays and a clear understanding of structure-activity relationships, can lead to the identification of promising new therapeutic candidates.

References

  • Mohareb, R. M., Elmetwally, A. M., & Mohamed, A. A. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443–2463. [Link]

  • Mohareb, R. M., et al. (2018). New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 18(12), 1736-1749. [Link]

  • Daoui, O., Elkhattabi, S., Bakhouch, M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294–4319. [Link]

  • Pissarnitski, D. A., et al. (2010). Discovery of a 5H-Benzo[9][10]cyclohepta[1,2-b]pyridin-5-one (MK-2461) Inhibitor of c-Met Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(5), 2003-2015. [Link]

  • Kim, K., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2122-2127. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Scientific Reports, 9(1), 1-13. [Link]

  • Fraley, M. E., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2667-2670. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2399715. [Link]

  • Daoui, O., et al. (2023). In silico molecular investigations of derived cyclohexane-1,3-dione compounds as potential inhibitors of protein tyrosine kinase C-met: 2D QSAR, molecular docking and ADMET. Research Square. [Link]

  • El-Drissi, M., et al. (2021). The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. RHAZES: Green and Applied Chemistry, 11(2). [Link]

  • Wang, S., et al. (2019). Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2697-2701. [Link]

  • Mohareb, R. M., & Abdo, N. Y. M. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • Wang, S., et al. (2019). Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2697-2701. [Link]

  • Cao, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]

  • Mohareb, R. M., Elmetwally, A. M., & Mohamed, A. A. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443–2463. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 46066–46083. [Link]

  • Li, Y., et al. (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. Molecules, 19(2), 2655-2675. [Link]

  • Mohareb, R. M., & Abdo, N. Y. M. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

  • D'Angelo, N. D., et al. (2008). Design, synthesis, and biological evaluation of potent c-Met inhibitors. Journal of Medicinal Chemistry, 51(18), 5766-5779. [Link]

  • Chiesi Farmaceutici S.p.A. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Al-Salahat, K., et al. (2023). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Molecules, 28(23), 7851. [Link]

  • Kumar, A., & Singh, P. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Tetrahedron, 134395. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of substituted cyclohexane-1,3-dione derivatives is a cornerstone in the development of novel pharmaceuticals and bioactive molecules.[1][2] These scaffolds are versatile precursors for a wide array of complex chemical structures.[3] Specifically, 5-Pyridin-2-ylcyclohexane-1,3-dione serves as a critical building block, integrating the unique electronic properties of the pyridine ring. However, its synthesis, typically relying on a Michael addition pathway, can be fraught with challenges leading to suboptimal yields and complex purification procedures.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of this compound. Our approach is grounded in mechanistic principles to empower researchers to not only solve immediate experimental issues but also to rationally optimize their synthetic protocols.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and effective route for constructing the this compound scaffold is the Michael 1,4-conjugate addition.[4][5] This reaction involves the addition of a nucleophile, in this case, the enolate of cyclohexane-1,3-dione, to an α,β-unsaturated acceptor, 2-vinylpyridine.[6][7] Understanding the mechanism is crucial for diagnosing and resolving common synthetic problems.

The reaction proceeds in three key stages:

  • Enolate Formation: A suitable base deprotonates the acidic α-carbon (C-2) of cyclohexane-1,3-dione, forming a resonance-stabilized enolate. The efficiency of this step is highly dependent on the base strength and solvent system.

  • Nucleophilic Attack: The generated enolate acts as a Michael donor and attacks the β-carbon of the 2-vinylpyridine (the Michael acceptor), forming a new carbon-carbon bond. This step is often the rate-determining step.

  • Protonation: The resulting intermediate anion is neutralized during aqueous workup to yield the final product.

G cluster_reactants Reactants CHD Cyclohexane-1,3-dione Enolate Cyclohexanedione Enolate (Nucleophile) CHD->Enolate 1. Deprotonation VP 2-Vinylpyridine Adduct Intermediate Anion (Michael Adduct) VP->Adduct 2. C-C Bond Formation (Nucleophilic Attack) Base Base (e.g., NaH) Base->Enolate Enolate->Adduct 2. C-C Bond Formation (Nucleophilic Attack) Product 5-Pyridin-2-ylcyclohexane- 1,3-dione Adduct->Product 3. Protonation Workup Aqueous Workup (H+) Workup->Product

Caption: The Michael addition mechanism for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to guide you through the most common experimental hurdles.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?

A1: Low yield is the most frequent issue and typically points to one of three areas: inefficient enolate formation, competing side reactions, or an incomplete reaction.

  • Cause 1: Inefficient Enolate Formation. The acidity of the methylene protons in cyclohexane-1,3-dione requires a sufficiently strong base for complete deprotonation. An incomplete enolate formation means a lower concentration of your active nucleophile.

    • Solution: Switch to a stronger base. While sodium ethoxide (NaOEt) can work, a non-nucleophilic, stronger base like sodium hydride (NaH) is often more effective, as it irreversibly deprotonates the dione.[1][8] Ensure the solvent is anhydrous, as water will quench the base and the enolate.

  • Cause 2: Polymerization of 2-Vinylpyridine. 2-Vinylpyridine is highly susceptible to anionic polymerization, especially in the presence of strong bases or nucleophiles. This is a major pathway that consumes your starting material.

    • Solution: Control the rate of addition and temperature. Add the 2-vinylpyridine slowly (e.g., via syringe pump) to a solution of the pre-formed enolate at a low temperature (0 °C to -10 °C) to minimize polymerization.[9] This keeps the instantaneous concentration of the vinylpyridine low.

  • Cause 3: Reaction Reversibility. The Michael addition is a reversible reaction. If the product is not significantly more stable than the reactants, the equilibrium may not favor product formation.

    • Solution: Allow for sufficient reaction time. Monitor the reaction by TLC until the starting material is consumed. Gentle warming (e.g., to room temperature or 40 °C) after the initial addition can sometimes help drive the reaction to completion, but must be balanced against the risk of side reactions.

Q2: My TLC plate shows multiple spots, and column chromatography is yielding mixed fractions. What are these impurities?

A2: The presence of multiple byproducts is common and complicates purification. The most likely culprits are outlined below.

ImpurityDescription & CauseProposed Solution
Poly(2-vinylpyridine) A white or yellowish solid, often insoluble in common organic solvents. Caused by the anionic polymerization of the Michael acceptor.Filter the crude reaction mixture before workup if a precipitate is observed. This polymer will typically remain at the baseline on a silica TLC plate.
Self-Condensation Product Products arising from the reaction of the cyclohexanedione enolate with another molecule of the dione (an aldol-type reaction).Ensure complete and rapid formation of the enolate before adding the 2-vinylpyridine. Pre-forming the enolate at a low temperature can suppress self-condensation.
Unreacted Starting Materials Cyclohexane-1,3-dione and 2-vinylpyridine.Optimize reaction stoichiometry and time. Unreacted dione can often be removed by a basic wash during workup, while the volatile vinylpyridine can be partially removed under reduced pressure.
Dialkylated Product Addition of a second molecule of 2-vinylpyridine to the product.Use a strict 1:1 stoichiometry or a slight excess of the cyclohexane-1,3-dione. Slow addition of the vinylpyridine also helps prevent this over-reaction.

Q3: The reaction starts but seems to stall, with significant starting material remaining even after 24 hours. What can I do?

A3: A stalled reaction suggests that the activation energy for the forward reaction is not being overcome or that an inhibitor is present.

  • Solution 1: Re-evaluate Your Base and Solvent. The choice of base and solvent dramatically impacts the reactivity of the enolate. In a non-polar solvent like toluene, the enolate may be tightly associated with its counter-ion, reducing its nucleophilicity. Switching to a more polar aprotic solvent like THF or DMF can increase reactivity.

  • Solution 2: Check Reagent Purity. Old or improperly stored 2-vinylpyridine can contain inhibitors or polymers that interfere with the reaction. Purify the 2-vinylpyridine by distillation before use. Ensure your cyclohexane-1,3-dione is pure and dry.

  • Solution 3: Incremental Temperature Increase. After allowing the reaction to proceed at a low temperature for several hours, slowly warm the mixture to room temperature and monitor by TLC. A modest increase in thermal energy can be sufficient to push the reaction to completion.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

A1: There is no single "best" combination, as the optimal choice depends on lab-specific conditions and scale. However, here is a comparative guide:

Base / Solvent SystemProsConsRecommendation
NaH in THF/Toluene Strong, non-nucleophilic base; reaction is irreversible.[1][9]Moisture sensitive; requires careful handling.Highly Recommended. Offers excellent control and generally high yields. Pre-form the enolate at 0 °C before adding the acceptor.
NaOEt in Ethanol Easy to handle; good for large-scale synthesis.Weaker base, leading to an equilibrium of enolate. Ethanol can act as a competing nucleophile.Viable Alternative. May require longer reaction times or reflux to achieve good conversion. Best for initial exploratory work.
t-BuOK in t-BuOH/THF Strong, sterically hindered base.[1]Can promote elimination side reactions if the temperature is not controlled.Good Option. Particularly useful if other bases fail. The bulky nature can sometimes improve selectivity.

Q2: How critical is maintaining an inert atmosphere?

A2: Crucial. The enolate and any organometallic reagents (if used) are highly sensitive to oxygen and moisture. Oxygen can lead to oxidative side-products, while water will protonate and deactivate your nucleophile. Always perform the reaction under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and properly dried glassware.

G Start Start: Low Yield or Purity Issue CheckTLC Analyze TLC of Crude Reaction Start->CheckTLC Action_Purify Action: Purify 2-Vinylpyridine (Distillation) Start->Action_Purify Proactive Step UnreactedSM High amount of Starting Material? CheckTLC->UnreactedSM Primary Observation Byproducts Multiple Byproduct Spots? CheckTLC->Byproducts Primary Observation UnreactedSM->Byproducts No Action_Base Action: Increase Base Strength (e.g., NaH) &/or Reaction Time UnreactedSM->Action_Base Yes Action_Temp Action: Optimize Temperature Profile (Slow addition at 0°C, then warm) Byproducts->Action_Temp Yes (suspect polymerization) Action_Stoich Action: Adjust Stoichiometry (Use slight excess of dione) Byproducts->Action_Stoich Yes (suspect dialkylation) End Achieve Improved Yield & Purity Action_Base->End Action_Temp->End Action_Purify->Start Action_Stoich->End

Sources

Frequently Asked Questions (FAQs): Understanding the Core Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex molecular structures, this Technical Support Center provides a focused guide on the purification challenges of 5-Pyridin-2-ylcyclohexane-1,3-dione. As a Senior Application Scientist, my aim is to translate theoretical chemical principles into practical, actionable solutions for researchers in the field. This molecule's unique amphoteric nature, possessing both a basic pyridine ring and an acidic β-dicarbonyl system, presents a fascinating yet common set of purification hurdles. This guide is structured to address these challenges head-on, moving from foundational principles to specific troubleshooting scenarios and detailed protocols.

Q1: What are the fundamental chemical properties of this compound that complicate its purification?

A1: The primary challenge stems from its bifunctional, amphoteric nature.

  • Basicity: The pyridine nitrogen atom is basic (pKa of the conjugate acid, pyridinium, is ~5.2). It can be protonated by acids, forming a water-soluble salt.[1][2]

  • Acidity: The 1,3-dione system exists in tautomeric equilibrium with its enol form. The enolic proton is acidic (pKa ≈ 5.2), similar to other 1,3-cyclohexanediones.[3] It can be deprotonated by bases to form a water-soluble enolate salt.

This dual reactivity means the compound's solubility can change dramatically with pH, leading to product loss during standard acid-base extractions if not performed with care.[4]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Impurities typically arise from unreacted starting materials or side reactions. Common culprits include:

  • Unreacted 1,3-cyclohexanedione or its precursors.

  • Unreacted 2-substituted pyridine starting materials (e.g., 2-vinylpyridine, 2-halopyridine).

  • By-products from the specific synthetic route used (e.g., Michael addition, coupling reactions).[5][6]

  • Polymerized or degraded materials, which often appear as colored, tarry substances. Aldehydes present as impurities in pyridine can also condense and cause discoloration.[7][8]

Q3: Why does my compound show significant tailing on a standard silica gel TLC plate or chromatography column?

A3: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel.[9] The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding slows the compound's elution unevenly, resulting in a "tail" rather than a compact spot or peak.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations with probable causes and actionable solutions.

Problem/Observation Probable Cause(s) Recommended Solution(s)
Oily or waxy solid that fails to crystallize. 1. Presence of residual solvents (e.g., pyridine, DMF). 2. High concentration of impurities depressing the melting point.1. Perform co-evaporation with a non-polar solvent like toluene to azeotropically remove high-boiling solvents.[10] 2. Attempt trituration: Stir the crude oil with a solvent in which the desired product is insoluble but impurities are soluble (e.g., cold diethyl ether, hexanes). 3. If trituration fails, proceed to column chromatography.
Significant product loss during aqueous workup. The amphoteric nature of the molecule is causing it to dissolve in either acidic or basic aqueous layers.[1][4]1. Avoid using strong acids or bases for washing. 2. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize acidic impurities. 3. Use a very dilute acid (e.g., 1-2% HCl) or a saturated ammonium chloride (NH₄Cl) solution to remove basic impurities. 4. Crucially, check the pH of the aqueous layer before discarding it. If necessary, neutralize it and back-extract with an organic solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.
Product appears colored (yellow to brown). 1. Degradation of the compound. 2. Presence of colored impurities from starting materials or side reactions.[7][8]1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[11] Perform a hot filtration to remove the charcoal before allowing the solution to cool. 2. Ensure the purity of starting materials before synthesis, for example, by distilling pyridine over KOH or CaH₂.[12]
Multiple, poorly resolved spots on TLC. 1. The chosen eluent system has poor selectivity. 2. Strong interaction with the silica plate (tailing) is masking the separation.1. Systematically screen different eluent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). 2. To counter tailing, add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to the eluent.[9] This will improve spot shape and resolution.

Visualizing the Purification Strategy

A logical approach is critical when troubleshooting. The following diagram illustrates a typical decision-making workflow.

G cluster_observe Observation cluster_identify Problem Identification cluster_solve Solution Pathway observe Crude Product Analysis (TLC, ¹H NMR, Appearance) oily Oily / Non-crystalline observe->oily Impure? colored Colored Impurities observe->colored poor_tlc Poor TLC Resolution / Tailing observe->poor_tlc yield_loss Aqueous Workup Loss observe->yield_loss Low Yield? triturate Trituration / Co-evaporation oily->triturate charcoal Recrystallization w/ Charcoal colored->charcoal column Modified Column Chromatography poor_tlc->column ph_control Controlled pH Extraction yield_loss->ph_control triturate->column Fails? G cluster_bicarb Wash 1: Sat. NaHCO₃ cluster_brine Wash 2: Brine start Crude Mixture in Organic Solvent Product Acidic Impurity Basic Impurity org1 Organic Layer Product Basic Impurity start:p->org1:p start:base->org1:base aq1 Aqueous Layer Deprotonated Acidic Impurity start:acid->aq1:acid org2 Organic Layer Product org1:p->org2:p aq2 Aqueous Layer Basic Impurity org1:base->aq2:base

Sources

Technical Support Center: Synthesis of Pyridinyl Cyclohexane Diones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyridinyl cyclohexane diones. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of heterocyclic compounds. We understand that multi-component reactions can be sensitive to reaction conditions, often leading to challenges with yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common side reactions and experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the standard synthetic approaches to pyridinyl cyclohexane diones.

Q1: What is the most common and efficient method for synthesizing pyridinyl cyclohexane diones?

The most prevalent and versatile method is a variation of the Hantzsch Pyridine Synthesis .[1] This is a multi-component reaction that typically involves the condensation of a pyridinecarboxaldehyde, a cyclohexane-1,3-dione (or a related 1,3-dicarbonyl compound), and a nitrogen source, most commonly ammonia or ammonium acetate.[2][3] The reaction first produces a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the final aromatic pyridinyl cyclohexane dione. The driving force for this final oxidation step is the formation of a stable aromatic pyridine ring.[1]

Q2: Can you illustrate the general reaction mechanism?

Certainly. The reaction proceeds through several key stages, starting with the formation of two crucial intermediates: an enamine from the cyclohexane-1,3-dione and ammonia, and an α,β-unsaturated carbonyl compound (a chalcone-like intermediate) from a Knoevenagel condensation between the pyridinecarboxaldehyde and a second molecule of the dione. These intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The final step is aromatization.

Hantzsch_Mechanism cluster_reactants Initial Reactants cluster_intermediates Key Intermediates Formation cluster_core Core Cyclization Cascade cluster_product Final Product PyCHO Pyridyl Aldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated dione) PyCHO->Knoevenagel CHD Cyclohexane-1,3-dione (2 eq.) Enamine Enamine Intermediate CHD->Enamine CHD->Knoevenagel NH3 Ammonia/Ammonium Acetate NH3->Enamine Michael Michael Addition Enamine->Michael Knoevenagel->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Intramolecular DHP 1,4-Dihydropyridine (DHP) Cyclization->DHP Oxidation Oxidation [O] DHP->Oxidation Product Pyridinyl Cyclohexane dione Oxidation->Product

Caption: Generalized mechanism for the Hantzsch-type synthesis of pyridinyl cyclohexane diones.

Q3: What are the most critical parameters that influence the reaction's success?

The outcome of this multi-component reaction is highly sensitive to several factors. Careful control over these parameters is essential to maximize yield and minimize side product formation.

ParameterImportance & RationaleCommon Settings & Expert Tips
Solvent The polarity and protic nature of the solvent affect reaction rates and intermediate stability. Protic solvents like ethanol can facilitate proton transfer steps.[4]Ethanol or Methanol: Most common due to good reactant solubility and participation in the mechanism. Green Solvents: Water or glycerol have been used successfully, sometimes with microwave assistance.[4][5]
Temperature Temperature influences the rates of both the desired reaction and competing side reactions.[6] Higher temperatures can accelerate the reaction but may also promote byproduct formation.Reflux: Typically conducted at the reflux temperature of the solvent (e.g., ethanol, ~78°C). Optimization: If side products are an issue, try running the reaction at a lower temperature for a longer duration.
Nitrogen Source The choice of nitrogen source impacts the initial enamine formation.Ammonium Acetate: Often preferred as it also acts as a mild acidic catalyst. Ammonia (aq. or gas): Also effective but can be more difficult to handle.
Stoichiometry The ratio of reactants is crucial. An excess of one reactant can push the equilibrium but may also lead to specific side products.Standard: 1 eq. Aldehyde, 2 eq. Dione, 1-1.2 eq. Ammonium Acetate. Troubleshooting: If Knoevenagel byproducts are dominant, consider a stepwise addition where the enamine is pre-formed before adding the aldehyde.[6]
Oxidizing Agent The dihydropyridine intermediate is often stable. An explicit oxidation step is required for aromatization.[1] The choice of oxidant affects purity and workup.Mild: Air/O₂, I₂ in methanol. Moderate: Ferric chloride (FeCl₃), Manganese dioxide (MnO₂).[1] Harsh: Nitric acid (HNO₃), KMnO₄. These can lead to over-oxidation and should be used with caution.[6]
Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Consistently Low or No Yield

Q: My reaction runs to completion according to TLC, but the isolated yield of the final pyridinyl cyclohexane dione is very low. What are the likely causes?

Low isolated yield, even with apparent full consumption of starting materials, typically points to two culprits: the formation of soluble byproducts that are lost during workup, or an inefficient final oxidation step, leaving your product as the dihydropyridine intermediate.

Causality & Troubleshooting Steps:

  • Incomplete Oxidation: The 1,4-dihydropyridine (DHP) intermediate is the most common "hidden" product. It is often more soluble than the final aromatic product and can be lost during extraction or crystallization.

    • Diagnosis: Check the mass spectrum of your crude product for a peak that is 2 mass units higher (M+2) than your expected product. The DHP intermediate also has a distinct UV-Vis spectrum compared to the final pyridine.

    • Protocol - Improving Oxidation: After the initial condensation reaction is complete (as monitored by TLC), add an oxidizing agent directly to the reaction mixture.

      • Step 1: Cool the reaction mixture to room temperature.

      • Step 2: Add a suitable oxidizing agent. A good starting point is a solution of Iodine (I₂, ~1.2 equivalents) in methanol or Ferric Chloride (FeCl₃, ~2.2 equivalents) in water.[1]

      • Step 3: Stir the mixture at room temperature or gentle heat (40-50°C) for 1-4 hours, monitoring the disappearance of the DHP intermediate by TLC.

      • Step 4: Proceed with standard aqueous workup.

  • Poor Selectivity: Multiple competing reaction pathways can consume your starting materials, leading to a mixture of products and a low yield of the desired one.[6]

    • Diagnosis: A complex TLC plate with multiple spots is a clear indicator.

    • Solution: Optimizing reaction conditions is key. Try lowering the reaction temperature to favor the thermodynamically more stable product. Additionally, consider changing the order of reagent addition, such as pre-incubating the cyclohexane-1,3-dione with ammonium acetate to favor enamine formation before adding the aldehyde.[6]

Problem 2: Formation of a Major Michael-type Side Product

Q: I've isolated a major, high-molecular-weight byproduct. Mass spectrometry suggests it's formed from one molecule of the pyridyl aldehyde and two molecules of the cyclohexane-1,3-dione, but without incorporating the nitrogen atom. What is this side reaction?

This is a classic and very common side reaction. You are likely forming a xanthene derivative . This occurs when the Knoevenagel adduct (formed between the aldehyde and one molecule of the dione) acts as a Michael acceptor for a second molecule of the dione. This is followed by an intramolecular cyclization and dehydration to yield the highly stable, fused heterocyclic xanthene core. This pathway is competitive with the main Hantzsch reaction, especially if the rate of enamine formation is slow.

Xanthene_Side_Reaction PyCHO Pyridyl Aldehyde Knoevenagel Knoevenagel Adduct (Michael Acceptor) PyCHO->Knoevenagel CHD1 Cyclohexane-1,3-dione (eq. 1) CHD1->Knoevenagel Knoevenagel Condensation CHD2 Cyclohexane-1,3-dione (eq. 2) (as enolate) Michael_Adduct Michael Adduct CHD2->Michael_Adduct Knoevenagel->Michael_Adduct Michael Addition Cyclized Cyclized Hemiketal Michael_Adduct->Cyclized Intramolecular Cyclization Xanthene Xanthene Byproduct Cyclized->Xanthene - H₂O (Dehydration)

Caption: Competing pathway leading to the formation of a xanthene byproduct.

Preventative Measures:

  • Increase Nucleophilicity of Nitrogen: Ensure your nitrogen source is sufficiently active. Using fresh ammonium acetate is recommended.

  • Sequential Addition: A robust strategy is to pre-form the enamine.

    • Step 1: In your reaction vessel, stir the cyclohexane-1,3-dione (2 eq.) and ammonium acetate (1.2 eq.) in ethanol at room temperature for 30-60 minutes.

    • Step 2: Add the pyridyl aldehyde (1 eq.) to this mixture.

    • Step 3: Proceed with heating to reflux. This ensures a higher concentration of the enamine nucleophile is present when the Michael acceptor is formed, favoring the desired Hantzsch pathway.

Problem 3: Complex Product Mixture and Purification Difficulties

Q: My crude NMR and TLC show a complex mixture of products, making purification by chromatography or crystallization nearly impossible. How can I simplify the reaction profile?

A complex mixture indicates that several side reactions are occurring at comparable rates. The key is to adjust conditions to favor a single pathway.

Workflow for Reaction Optimization:

Troubleshooting_Workflow Start Complex Mixture Observed Check_Temp Is reaction run at high reflux? Start->Check_Temp Lower_Temp Action: Lower temperature (e.g., from 80°C to 50°C) and increase reaction time. Check_Temp->Lower_Temp Yes Check_Addition Is it a one-pot dump? Check_Temp->Check_Addition No Lower_Temp->Check_Addition Seq_Addition Action: Use sequential addition. Pre-form enamine before adding aldehyde. Check_Addition->Seq_Addition Yes Check_Solvent Analyze Solvent Choice Check_Addition->Check_Solvent No Seq_Addition->Check_Solvent Change_Solvent Action: Test alternative solvents. (e.g., switch from EtOH to greener options like water with a catalyst). Check_Solvent->Change_Solvent If issues persist Success Clean Reaction Profile Check_Solvent->Success If standard solvent works with other changes Change_Solvent->Success

Caption: A logical workflow for troubleshooting and simplifying a complex reaction mixture.

Part 3: Experimental Protocols
Protocol 3.1: General One-Pot Synthesis of 4-(Pyridin-4-yl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

This is a representative protocol and may require optimization for different substrates.

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5,5-dimethylcyclohexane-1,3-dione (dimedone) (2.80 g, 20 mmol), pyridine-4-carboxaldehyde (1.07 g, 10 mmol), and ammonium acetate (0.92 g, 12 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL).

  • Condensation Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 4-8 hours, showing the formation of a new, UV-active spot for the dihydropyridine intermediate.

  • Oxidation Step: Cool the reaction mixture to room temperature. Add a solution of iodine (3.05 g, 12 mmol) in 10 mL of methanol. Stir the mixture at room temperature for 2 hours. The solution may change color as the iodine is consumed.

  • Workup:

    • Pour the reaction mixture into 100 mL of cold water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Decolorize the mixture by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the iodine color disappears.

    • The solid product should precipitate. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate) to yield the pure product.

References
  • Hantzsch Pyridine Synthesis | PDF - Scribd. [Link]

  • Hantzsch pyridine synthesis - overview - ChemTube3D. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. [Link]

  • Synthesis of Thiazolidinedione Compound Library - MDPI. [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. [Link]

  • WO2004013090A1 - Synthesis of cyclohexanone derivatives - Google P
  • Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed. [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of cyclohexane-1,3-dione derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The protocols and explanations provided are grounded in established chemical principles to ensure technical accuracy and reliability.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common reactions involving cyclohexane-1,3-dione and its derivatives?

    • My cyclohexane-1,3-dione starting material is sparingly soluble. How can I improve its solubility for a reaction?

    • How can I monitor the progress of my reaction effectively?

  • Troubleshooting Guide

    • Problem 1: Low Yield in Michael Addition Reactions

    • Problem 2: Formation of Side Products in Knoevenagel Condensation

    • Problem 3: Difficulties with Robinson Annulation

    • Problem 4: Poor Yields in Hantzsch Pyridine Synthesis

    • Problem 5: Product Purification and Isolation Challenges

  • Experimental Protocols

    • Protocol 1: General Procedure for Michael Addition

    • Protocol 2: A Typical Knoevenagel Condensation Protocol

  • References

Frequently Asked questions (FAQs)

What are the most common reactions involving cyclohexane-1,3-dione and its derivatives?

Cyclohexane-1,3-dione and its derivatives are versatile building blocks in organic synthesis due to their bifunctional nature, containing two reactive carbonyl groups and an active methylene group.[1] This allows them to participate in a wide range of reactions to form various heterocyclic compounds and other complex molecules.[2] Key reactions include:

  • Michael Addition: The active methylene group can act as a Michael donor, adding to α,β-unsaturated compounds.[3][4]

  • Knoevenagel Condensation: The active methylene protons can react with aldehydes and ketones in the presence of a basic catalyst.[5]

  • Robinson Annulation: This is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring.[6][7]

  • Hantzsch Pyridine Synthesis: A multi-component reaction to form dihydropyridines, which can be subsequently oxidized to pyridines.[8]

  • Synthesis of Heterocycles: They are precursors for a variety of heterocyclic systems like xanthenes, acridines, and pyrans.[9][10]

My cyclohexane-1,3-dione starting material is sparingly soluble. How can I improve its solubility for a reaction?

The solubility of cyclohexane-1,3-dione can be a limiting factor. It is moderately soluble in polar solvents like water and alcohols (ethanol, methanol) and also shows some solubility in non-polar solvents.[1][11] Solubility generally increases with temperature.[1] If you are facing solubility issues, consider the following:

  • Solvent Selection: Choose a solvent that has a polarity comparable to your reactants. For reactions involving polar substrates, polar aprotic solvents like DMF or DMSO can be effective, although they can complicate product workup.

  • Temperature Increase: Gently warming the reaction mixture can significantly improve the solubility of the starting material. However, be mindful of the thermal stability of your reactants and potential side reactions at higher temperatures.

  • Co-solvent System: Using a mixture of solvents can be a practical approach. For instance, a small amount of a polar solvent in a non-polar system might be sufficient to dissolve the dione without drastically changing the overall reaction environment.

  • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.

How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[9] Here's a systematic approach:

  • Spotting: On a TLC plate, spot the starting material(s), a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture itself.

  • Eluent System: Choose an appropriate solvent system (eluent) that provides good separation of the starting material and the product. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp (if your compounds are UV active). Staining with an appropriate agent (e.g., potassium permanganate, iodine) can be used for visualization if the compounds are not UV active.

  • Interpretation: As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the product spot will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of cyclohexane-1,3-dione derivatives.

Problem 1: Low Yield in Michael Addition Reactions

Symptom: The conversion of starting materials to the desired Michael adduct is low, as indicated by TLC or other analytical methods.

Possible Causes and Solutions:

  • Insufficiently Activated Michael Donor: The acidity of the α-protons of the cyclohexane-1,3-dione is crucial for the formation of the nucleophilic enolate.

    • Causality: The base deprotonates the active methylene group to generate the enolate, which then acts as the nucleophile. If the base is too weak, the concentration of the enolate will be low, leading to a slow or incomplete reaction.[12]

    • Solution: While weak bases like triethylamine or potassium carbonate are often sufficient for 1,3-dicarbonyl compounds, a slightly stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or an alkoxide (e.g., sodium ethoxide) might be necessary.[12][13] However, very strong bases can promote side reactions.[14] A systematic screening of bases is recommended.

  • Reversible Reaction (Retro-Michael Addition): The Michael addition can be reversible, especially at higher temperatures.

    • Causality: The equilibrium may favor the starting materials under certain conditions.

    • Solution: To drive the reaction forward, you can use an excess of one reactant or attempt to remove the product from the reaction mixture as it forms (e.g., if it precipitates).[12] Running the reaction at a lower temperature can also minimize the retro-Michael reaction.[12]

  • Steric Hindrance: Bulky substituents on either the cyclohexane-1,3-dione derivative or the Michael acceptor can impede the reaction.

    • Causality: Steric hindrance increases the activation energy for the nucleophilic attack.[12]

    • Solution: Increasing the reaction temperature may provide the necessary energy to overcome this barrier. Alternatively, using a less sterically hindered substrate, if possible, is a viable option.

  • Competing 1,2-Addition: The nucleophile may attack the carbonyl carbon of the α,β-unsaturated system (1,2-addition) instead of the desired β-carbon (1,4-addition).

    • Causality: "Hard" nucleophiles and strong bases tend to favor 1,2-addition.[14] The enolates of 1,3-dicarbonyls are considered "soft" nucleophiles and generally favor 1,4-addition.[12]

    • Solution: To favor 1,4-addition, ensure the use of conditions that promote the formation of the thermodynamic enolate. Using a protic solvent can also help to stabilize the enolate and favor conjugate addition.

Troubleshooting Workflow for Low Michael Addition Yield:

Caption: Troubleshooting decision tree for low Michael addition yields.

Problem 2: Formation of Side Products in Knoevenagel Condensation

Symptom: Multiple spots are observed on the TLC plate, indicating the formation of undesired byproducts alongside the expected Knoevenagel product.

Possible Causes and Solutions:

  • Self-Condensation of the Aldehyde/Ketone: The aldehyde or ketone can undergo self-condensation, especially in the presence of a strong base.

    • Causality: Strong bases can deprotonate the α-carbon of the carbonyl compound, leading to self-condensation.

    • Solution: Use a weak base as a catalyst, such as piperidine or pyridine.[5] The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is effective when one of the activating groups is a carboxylic acid.[5]

  • Formation of Michael Adduct: The initial Knoevenagel product, an α,β-unsaturated dicarbonyl compound, can act as a Michael acceptor for another molecule of the cyclohexane-1,3-dione.

    • Causality: This tandem Knoevenagel-Michael reaction is common, especially when an excess of the dione is used.[15]

    • Solution: Carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio of the dione and the aldehyde is a good starting point. If the tandem product is desired, a 2:1 ratio of dione to aldehyde should be used.[9]

  • Catalyst Concentration: The amount of catalyst can influence the reaction outcome.

    • Causality: Too much catalyst can lead to faster rates of side reactions.

    • Solution: Optimize the catalyst loading. Often, catalytic amounts (e.g., 5-10 mol%) are sufficient.

Problem 3: Difficulties with Robinson Annulation

Symptom: The desired annulated product is not formed, or the reaction stalls after the initial Michael addition.

Possible Causes and Solutions:

  • Incorrect Base for Intramolecular Aldol Condensation: The base used for the initial Michael addition may not be suitable for the subsequent intramolecular aldol condensation.

    • Causality: The aldol condensation requires the formation of a specific enolate from the 1,5-diketone intermediate.[16]

    • Solution: A two-step procedure might be necessary. First, perform the Michael addition under conditions that favor its formation. Then, after isolating the Michael adduct, subject it to different basic conditions to promote the intramolecular aldol condensation.

  • Polymerization of the Michael Acceptor: Methyl vinyl ketone and similar Michael acceptors are prone to polymerization, especially in the presence of base.[17]

    • Causality: The vinyl group is susceptible to radical or anionic polymerization.

    • Solution: Add the Michael acceptor slowly to the reaction mixture. It can also be generated in situ.[17] Using a less reactive Michael acceptor, such as 1,3-dichloro-cis-2-butene (in the Wichterle reaction), can also prevent polymerization.[6]

Problem 4: Poor Yields in Hantzsch Pyridine Synthesis

Symptom: The yield of the desired dihydropyridine or pyridine product is low.

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: The Hantzsch synthesis is a multi-component reaction, and its efficiency is highly dependent on the reaction conditions.

    • Causality: The reaction involves several intermediates, and the overall rate is influenced by solvent, temperature, and catalyst.[8]

    • Solution: A systematic optimization of reaction conditions is often required. Solvent-free conditions or the use of unconventional solvents like water or ionic liquids have been shown to improve yields.[9][13] Ultrasonic irradiation has also been reported to enhance reaction rates and yields.[8]

  • Incomplete Aromatization: If the desired product is the fully aromatic pyridine, the dihydropyridine intermediate must be oxidized.

    • Causality: The driving force for this step is the formation of a stable aromatic ring.

    • Solution: If the aromatization does not occur spontaneously, an oxidizing agent such as ferric chloride, manganese dioxide, or potassium permanganate can be added in a subsequent step or included in a one-pot synthesis.[8]

Problem 5: Product Purification and Isolation Challenges

Symptom: Difficulty in obtaining a pure product after the reaction is complete.

Possible Causes and Solutions:

  • Recrystallization Issues: The crude product may not crystallize easily, or the crystals may be impure.

    • Causality: The presence of impurities can inhibit crystallization. The choice of solvent is also critical.

    • Solution: Select an appropriate recrystallization solvent or solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for these derivatives include ethanol, aqueous acetone, or toluene.[9][18] If the product is an oil, try triturating it with a non-polar solvent like hexane or petroleum ether to induce solidification.

  • Column Chromatography Difficulties: The product may be difficult to separate from starting materials or byproducts by column chromatography.

    • Causality: Similar polarities of the components in the mixture can lead to poor separation.

    • Solution: Systematically screen different eluent systems with varying polarities. Gradient elution, where the polarity of the eluent is gradually increased, can often improve separation. Ensure proper packing of the column to avoid channeling.

General Purification Workflow:

Caption: A general workflow for the purification of cyclohexane-1,3-dione derivatives.

Experimental Protocols

Protocol 1: General Procedure for Michael Addition

This protocol describes a general procedure for the Michael addition of a cyclohexane-1,3-dione derivative to an α,β-unsaturated carbonyl compound.

Materials:

  • Cyclohexane-1,3-dione derivative (1.0 eq)

  • α,β-Unsaturated carbonyl compound (1.1 eq)

  • Base (e.g., triethylamine, 0.2 eq)

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the cyclohexane-1,3-dione derivative in the chosen solvent.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Add the α,β-unsaturated carbonyl compound dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: A Typical Knoevenagel Condensation Protocol

This protocol outlines a typical procedure for the Knoevenagel condensation between a cyclohexane-1,3-dione derivative and an aromatic aldehyde to form a xanthene derivative (a tandem Knoevenagel-Michael reaction).[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • 5,5-Dimethyl-1,3-cyclohexanedione (dimedone) (2 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, 15 mol%)

  • Solvent (e.g., toluene)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, dimedone, catalyst, and solvent.

  • Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will often precipitate out. If not, the solvent may need to be partially evaporated.

  • Filter the solid product and wash it with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure product.[9]

References

  • Royal Society of Chemistry. (2016). Synthesis of Dimedone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Domanlall, A. (2019). Synthesis of Dimedone via Robinson Annulation. Scribd. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Greener approach toward the generation of dimedone derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimedone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 1, 3-cyclohexanedione.
  • ACS Publications. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). The Robinson Annulation Reaction. Retrieved from [Link]

  • ResearchGate. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

  • Solubility of Things. (n.d.). Cyclohexane-1,3-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. Retrieved from [Link]

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • ACS Publications. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

Sources

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Stability Issues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 5-Pyridin-2-ylcyclohexane-1,3-dione in Solution

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this molecule and may encounter challenges related to its stability in solution. As a bifunctional molecule incorporating both a pyridine ring and a β-diketone system, its behavior in solution is governed by a complex interplay of tautomerism, pH-dependence, and susceptibility to degradation. This document provides in-depth, cause-and-effect explanations for common stability issues and offers validated protocols to mitigate them.

This section addresses the fundamental chemical properties of this compound that are critical to understanding its stability.

Q1: My solution of this compound shows variable analytical results (e.g., shifting HPLC peaks, inconsistent UV-Vis spectra). What is happening?

Answer: The most probable cause is the inherent keto-enol tautomerism of the cyclohexane-1,3-dione moiety.[1][2][3] Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms in solution.[4][5][6]

  • Keto Form: Contains two distinct carbonyl groups (C=O).

  • Enol Form: Contains a hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C), forming a conjugated system. This form is often stabilized by an intramolecular hydrogen bond.[1][2]

The ratio of these two tautomers is highly dependent on the solvent, pH, and temperature.[7] Changes in your experimental conditions can shift this equilibrium, leading to variability in analytical readouts. For instance, polar protic solvents tend to favor the keto form, while nonpolar solvents and those capable of forming hydrogen bonds can stabilize the enol form.

DegradationPathways cluster_main Potential Degradation of this compound cluster_pathways Degradation Triggers & Products Compound This compound in Solution Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (O₂, Metal Ions) Compound->Oxidation [O] Hydrolysis_Products Ring-Opened Products (e.g., Carboxylic Acids) Hydrolysis->Hydrolysis_Products Oxidation_Products Ring-Opened & Conjugated Byproducts (Colored Impurities) Oxidation->Oxidation_Products

Caption: Primary Degradation Pathways for the Compound in Solution.

Q4: How do I select the best solvent for my stock solution to maximize stability?

Answer: Solvent selection is critical and involves a trade-off between solubility and stability.

Solvent ClassRecommendation & RationalePotential Issues
Aprotic Polar Recommended. Solvents like DMSO, DMF, and Acetonitrile are generally good choices for initial stock solutions. They readily dissolve the compound and are less likely to participate directly in degradation reactions.DMSO can be hygroscopic and may contain trace water. High-grade, anhydrous solvents are essential.
Alcohols Use with Caution. Solvents like ethanol or methanol can be used, but they are protic and can influence the keto-enol equilibrium. [8]They may also contain dissolved oxygen.Potential for ester formation or other side reactions over long-term storage, especially if acidic/basic impurities are present.
Aqueous Buffers For Working Solutions Only. Prepare fresh. Stability is highly pH-dependent. Avoid strongly acidic (pH < 4) or strongly basic (pH > 8) conditions unless experimentally required.High risk of hydrolysis and oxidative degradation. Buffer components can sometimes catalyze degradation.
Nonpolar Not Recommended. Solubility is typically poor, limiting their utility for creating concentrated stock solutions.Low solubility.

Core Recommendation: For long-term storage, prepare a high-concentration stock solution in anhydrous DMSO or acetonitrile. Store at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to minimize oxidation and hydrolysis.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows for diagnosing and solving stability issues.

Protocol 1: Workflow for Assessing Compound Stability

This protocol uses High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the parent compound and detect degradation products over time.

Objective: To determine the stability of this compound under various solvent and pH conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This is your T=0 reference standard.

  • Condition Setup: Dilute the stock solution to a final concentration of 100 µM in a panel of different solvents and buffers:

    • Acetonitrile

    • 50:50 Acetonitrile:Water

    • pH 5.0 Acetate Buffer

    • pH 7.4 Phosphate Buffer

    • pH 9.0 Carbonate Buffer

  • Incubation: Aliquot the solutions into separate vials for each time point. Store one set of vials at room temperature (25°C) and another at an accelerated condition (40°C). Protect all samples from light.

  • Time Points: Analyze samples at T=0, 2, 4, 8, 24, and 48 hours.

  • Analysis:

    • Inject a fixed volume of each sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution method, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes.

    • Monitor the peak area of the parent compound at a suitable UV wavelength (e.g., determined by a UV scan) or by using its mass-to-charge ratio in an LC-MS system. [9]6. Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition. The appearance of new peaks indicates the formation of degradation products.

Caption: Experimental Workflow for a Time-Course Stability Study.

Protocol 2: Recommended Procedure for Preparing Stable Solutions

For Long-Term Storage (-20°C or -80°C):

  • Use a high-quality, anhydrous solvent such as DMSO or acetonitrile.

  • Weigh the solid compound in a vial that can be securely sealed.

  • Add the solvent to the desired concentration (e.g., 10-50 mM).

  • If possible, briefly sparge the solution with an inert gas (argon or nitrogen) to remove dissolved oxygen.

  • Seal the vial tightly with a Teflon-lined cap. Wrap the cap with parafilm for extra security.

  • Store frozen and protected from light.

For Immediate Use in Aqueous Assays (Working Solutions):

  • Thaw the frozen stock solution completely and vortex gently to ensure homogeneity.

  • Perform a serial dilution. First, dilute the DMSO stock into an intermediate organic solvent like acetonitrile to minimize the amount of DMSO carried into the final aqueous solution.

  • In the final step, add the organic solution to the pre-warmed aqueous buffer while vortexing to prevent precipitation.

  • Crucially, prepare these aqueous solutions fresh for each experiment and do not store them. The stability in aqueous media is limited to a few hours at best under ambient conditions.

By understanding the underlying chemistry of this compound and implementing these validated handling and analysis protocols, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results.

References

  • ResearchGate. (2025). Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System. Available at: [Link]

  • ACS Publications. (1949). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Oxidation of cyclohexanone to 1, 2-cyclohexanedione. Available at: [Link]

  • PubMed. (n.d.). Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system. Available at: [Link]

  • Hartley Group. (n.d.). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Available at: [Link]

  • ResearchGate. (2005). Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. Vibrational Spectroscopy. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2022). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. PMC. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC. Available at: [Link]

  • ScienceDirect. (2015). Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. Available at: [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]

  • Google Patents. (n.d.). Cyclohexane oxidation - US5780683A.
  • ResearchGate. (n.d.). Keto–enol tautomerism of 1,3-diketones followed by deprotonation to form negatively charged bidentate ligand. Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

  • SciELO México. (n.d.). The Inversion Process of 1,3-cyclohexanedione. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Cyclohexanedione. Available at: [Link]

Sources

Technical Support Center: Enolization of 1,3-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enolization of 1,3-cyclohexanedione. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and frequently asked questions encountered during its experimental use, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Introduction: The Dynamic Nature of 1,3-Cyclohexanedione

1,3-Cyclohexanedione is a cornerstone synthon in organic chemistry, valued for its role in constructing complex carbocyclic and heterocyclic systems.[1] Its reactivity is dominated by its existence as a dynamic equilibrium between its diketo and enol forms. Unlike simple ketones, which overwhelmingly favor the keto tautomer, 1,3-cyclohexanedione in solution exists predominantly as its enol tautomer.[2][3] This preference is the key to its utility, but also a source of experimental variability if not properly controlled. This guide will help you navigate and troubleshoot the intricacies of this crucial keto-enol equilibrium.

Diagram: Keto-Enol Tautomerism of 1,3-Cyclohexanedione

Caption: The equilibrium between the diketo and the more stable, conjugated enol tautomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield is unexpectedly low. Could the keto-enol equilibrium be the problem?

Answer: Absolutely. The success of reactions involving 1,3-cyclohexanedione often hinges on controlling its tautomeric equilibrium. The nucleophilic species in most reactions is the enolate, formed by deprotonating the enol or the diketone's alpha-carbon.[4] If the equilibrium is not appropriately managed, the concentration of the reactive species can be too low.

Core Issue: 1,3-Cyclohexanedione can act as a buffer in non-aqueous solutions, effectively neutralizing your acid or base catalyst.[5] If you use a high concentration or a high molar equivalent of the dione relative to your substrate, it can sequester the catalyst, preventing it from participating in the desired reaction pathway.[5] This leads to stalled or slow reactions and, consequently, low yields.

Troubleshooting Steps:

  • Reduce Dione Loading: Counterintuitively, using a large excess of 1,3-cyclohexanedione can be detrimental. Try reducing its loading to just above the stoichiometric requirement (e.g., 1.1 to 1.5 equivalents). This simple change can dramatically reduce the amount of catalyst needed (from 0.45 equivalents to as low as 0.1 mol% in some reported cases) and improve reaction rates.[5]

  • Optimize Concentration: The buffering effect is also concentration-dependent.[5] Experiment with different reaction concentrations. In some instances, a more dilute reaction mixture can prevent catalyst sequestration and lead to a better outcome.

  • Verify Catalyst Activity: Ensure your acid or base catalyst is not degraded. Use a freshly opened bottle or titrate to confirm its concentration.

Question 2: How does my choice of solvent impact the enolization of 1,3-cyclohexanedione?

Answer: Solvent choice is one of the most critical factors influencing the position of the keto-enol equilibrium.[6] The general rule for acyclic 1,3-dicarbonyls—that polar solvents favor the more polar keto form—does not apply straightforwardly here.[6][7] The cyclic nature of 1,3-cyclohexanedione forces the carbonyl groups into a more parallel orientation, increasing the dipole moment of the keto form.[6] However, the enol form benefits from significant stabilization via intramolecular hydrogen bonding and conjugation.[8][9]

The interplay of solvent polarity and hydrogen-bonding capability determines the outcome:

  • Non-Polar Solvents (e.g., CCl₄, Benzene): These solvents cannot form hydrogen bonds with the solute. They minimally interfere with the stabilizing intramolecular hydrogen bond of the enol form, thus strongly favoring the enol tautomer.[10]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are hydrogen bond acceptors. Solvents like DMSO can stabilize the enol tautomer by interacting with the enolic proton, shifting the equilibrium further toward the enol.[6]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can disrupt the internal hydrogen bond of the enol while solvating both the keto and enol forms. In highly polar protic solvents like water, the enol content can be significantly lower compared to non-polar solvents.[10]

Data Summary: Solvent Effects on % Enol Content

Solvent Polarity (Dielectric Constant) H-Bonding Ability Typical % Enol for 1,3-Dicarbonyls Rationale
Carbon Tetrachloride (CCl₄) Low (2.2) None High (e.g., ~49% for acetoacetic acid)[10] Stabilizes intramolecular H-bond of the enol.
Chloroform (CHCl₃) Medium (4.8) Weak Donor Moderate to High Less polar than protic solvents, favors enol.
Acetone High (21) Acceptor Moderate Polar nature stabilizes the keto form to some extent.
DMSO High (47) Strong Acceptor High Strongly stabilizes the enol proton via H-bonding.[6]
Methanol High (33) Donor & Acceptor Moderate to Low Competes for H-bonding, disrupting the internal H-bond.

| Water (D₂O) | Very High (80) | Donor & Acceptor | Low (e.g., <2% for acetoacetic acid)[10] | Strong solvation of the keto form and disruption of enol stability. |

Note: Specific percentages vary between different 1,3-dicarbonyl compounds but the trends are generally applicable.

Question 3: I am trying to form an enolate for an alkylation reaction but keep getting low conversion. What type of base should I use?

Answer: Complete conversion to the enolate is crucial for clean, high-yielding subsequent reactions like alkylations.[11] Using a base that is not strong enough will result in an equilibrium mixture of the starting ketone, the enolate, and the base. This can lead to side reactions, such as the self-condensation of the ketone or the base acting as a competing nucleophile.[12]

Causality: The acidity (pKa) of the α-protons in 1,3-cyclohexanedione is approximately 5.26.[2] To achieve essentially irreversible and complete deprotonation, you must use a base whose conjugate acid has a much higher pKa (a weaker acid).

Recommended Bases for Complete Enolate Formation:

  • Lithium Diisopropylamide (LDA): With a pKa of its conjugate acid around 36, LDA is a strong, non-nucleophilic, sterically hindered base ideal for this purpose.[11] It rapidly and quantitatively converts 1,3-cyclohexanedione to its lithium enolate, especially at low temperatures (e.g., -78 °C) in an ether solvent like THF.[11][13]

  • Sodium Hydride (NaH): NaH is another very strong base (pKa of H₂ > 45) that provides irreversible deprotonation.[11] The reaction is heterogeneous and can be slower, but it has the advantage that the only byproduct is hydrogen gas, which simply evolves from the reaction.

  • Potassium tert-Butoxide (KOtBu): While strong, KOtBu (pKa of t-BuOH ~18) is in equilibrium with the enolate. It is often sufficient for many applications but may not provide the complete conversion that LDA or NaH does.

Bases to Avoid for Irreversible Deprotonation:

  • Hydroxides (NaOH, KOH) or Alkoxides (NaOMe, NaOEt): These bases are not strong enough to completely deprotonate the dione and will establish an equilibrium with a significant amount of starting material present.[12] They are suitable for reactions where only a catalytic amount of enolate is needed, like aldol condensations, but not for stoichiometric alkylations.

Diagram: Troubleshooting Workflow for Enolization Reactions

Troubleshooting_Workflow Start Low Yield or Unexpected Side Products Check_Equilibrium Is the Keto-Enol Equilibrium Correctly Managed? Start->Check_Equilibrium Check_Solvent 1. Analyze Solvent Choice (Polar, Aprotic, Protic?) Check_Equilibrium->Check_Solvent Solvent Effects Check_Catalyst 2. Investigate Catalyst (Acid/Base Strength & Loading) Check_Equilibrium->Check_Catalyst Catalysis Issues Check_Concentration 3. Evaluate Reactant Concentration (Risk of Buffering?) Check_Equilibrium->Check_Concentration Stoichiometry Solution_Solvent Switch to a non-polar or polar aprotic solvent (e.g., Toluene, THF, DMSO). Check_Solvent->Solution_Solvent Solution_Catalyst Use a stronger base (LDA) for full enolate formation. Reduce catalyst loading if using excess dione. Check_Catalyst->Solution_Catalyst Solution_Concentration Reduce loading of 1,3-cyclohexanedione. Experiment with dilution. Check_Concentration->Solution_Concentration Analyze_Product 4. Confirm Enolization (e.g., via NMR) Success Problem Resolved Analyze_Product->Success Solution_Solvent->Analyze_Product Solution_Catalyst->Analyze_Product Solution_Concentration->Analyze_Product

Caption: A logical workflow for diagnosing common issues in 1,3-cyclohexanedione reactions.

Experimental Protocol: Confirming Enolization via ¹H NMR Spectroscopy

This protocol allows for the quantitative determination of the keto-enol tautomeric ratio in a given solvent. Proton NMR is an excellent tool for this because the tautomeric interconversion is slow on the NMR timescale, allowing distinct signals for each form to be observed.[6]

Objective: To prepare a sample of 1,3-cyclohexanedione and analyze its ¹H NMR spectrum to determine the percentage of the enol form.

Materials:

  • 1,3-Cyclohexanedione

  • Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pipettes and vials

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1,3-cyclohexanedione into a clean, dry vial.

    • Add ~0.7 mL of the desired deuterated solvent (e.g., CDCl₃) to the vial.

    • Cap the vial and gently swirl until the solid is completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals (typically 0-12 ppm).

    • Pay close attention to proper shimming to obtain sharp, well-resolved peaks.

  • Spectral Analysis:

    • Identify Key Signals:

      • Enol Tautomer: Look for a broad singlet far downfield (typically ~11-12 ppm) corresponding to the enolic hydroxyl (-OH) proton. You will also see a singlet around 5.5 ppm for the vinylic proton (-CH=).

      • Diketo Tautomer: Identify a singlet around 3.5 ppm corresponding to the C2 methylene protons (-CO-CH₂-CO-). The other methylene protons will appear as multiplets between 2.0 and 2.7 ppm.

    • Integration and Calculation:

      • Integrate the area of a well-resolved peak unique to the enol form (e.g., the vinylic proton at ~5.5 ppm, which corresponds to 1H).

      • Integrate the area of the peak unique to the diketo form (the C2 methylene protons at ~3.5 ppm, which corresponds to 2H).

      • Calculate the percentage of the enol form using the following formula:

        % Enol = [ (Integral of Enol Peak) / ( (Integral of Enol Peak) + (Integral of Keto Peak / 2) ) ] * 100

        (Note: The keto peak integral is divided by 2 because it represents two protons, while the chosen enol peak represents one).

This self-validating protocol provides direct, quantitative evidence of the tautomeric ratio under your specific experimental conditions, allowing you to make informed decisions about solvent and reagent choices.

References

  • Jacobs, P. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. ACS Publications. Retrieved from [Link]

  • Charif, I. E., Mekelleche, S. M., & Villemin, D. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific. Retrieved from [Link]

  • (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Ishikawa, T., Kadoya, R., Arai, M., Takahashi, H., Kaisi, Y., Mizuta, T., Yoshikai, K., & Saito, S. (n.d.). Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Retrieved from [Link]

  • (n.d.). 1,3-Cyclohexanedione. Wikipedia. Retrieved from [Link]

  • (2015, December 5). Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds? Chemistry Stack Exchange. Retrieved from [Link]

  • Sano, D., & Nagao, K. (2023, July 5). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. ACS Publications. Retrieved from [Link]

  • (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]

  • (2025, February 6). THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED. Filo. Retrieved from [Link]

  • (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism? Quora. Retrieved from [Link]

  • (2023, August 5). 3.6: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]

  • Yogev, A., & Mazur, Y. (n.d.). Keto-enol equilibrium in 1,3-cyclohexanediones. The Journal of Organic Chemistry. Retrieved from [Link]

  • (2025, August 6). Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. ResearchGate. Retrieved from [Link]

  • (2013, December 19). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. PubMed. Retrieved from [Link]

  • (2024, May 23). Give the products of the following reactions:a. 1,3 -cyclohexanedione + L... Filo. Retrieved from [Link]

  • (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Retrieved from [Link]

  • (n.d.). III Enolate Chemistry. University of Oxford. Retrieved from [Link]

  • (2020, May 30). 23.2: Enols, Enolate Ions and Tautomerization. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Pyridin-2-ylcyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for challenges that may be encountered during the synthesis of this valuable research compound.

Introduction

This compound is a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis, while achievable at the lab scale, presents unique challenges when scaling up for larger quantities. This guide provides a comprehensive overview of a common synthetic route, potential pitfalls, and strategies for successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the Michael addition of a suitable enolate to 2-vinylpyridine, followed by a Dieckmann condensation. This multi-component approach allows for the construction of the cyclohexane-1,3-dione ring with the desired pyridine substituent.

Q2: What are the primary challenges in scaling up this synthesis?

The main challenges in scaling up the synthesis of this compound include:

  • Exothermic reactions: The Michael addition and Dieckmann condensation can be exothermic, requiring careful temperature control on a larger scale.

  • Side reactions: Polymerization of 2-vinylpyridine and side reactions during the condensation can reduce yield and complicate purification.

  • Product isolation and purification: The product may be difficult to crystallize, and chromatographic purification can be challenging and costly at a large scale.

  • Reagent handling: Handling of strong bases and reactive intermediates requires careful consideration of safety and process control.

Q3: What are the key safety precautions for this synthesis?

  • Use of strong bases: The reaction often employs strong bases like sodium ethoxide or sodium hydride. These reagents are flammable and react violently with water. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

  • Exothermic reactions: As mentioned, the reactions can be exothermic. A robust cooling system and slow, controlled addition of reagents are crucial to prevent thermal runaways.

  • 2-Vinylpyridine: This reagent is a lachrymator and can polymerize. It should be handled in a well-ventilated fume hood, and inhibitors may be needed for long-term storage.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of Michael adduct 1. Incomplete enolate formation.2. Polymerization of 2-vinylpyridine.3. Incorrect reaction temperature.1. Ensure the base is of high quality and the solvent is anhydrous. Consider using a stronger base or a different solvent system.2. Add 2-vinylpyridine slowly to the reaction mixture at a low temperature.3. Optimize the reaction temperature. The Michael addition is often performed at low temperatures to minimize side reactions.
Formation of multiple byproducts 1. Self-condensation of the starting materials.2. Competing side reactions during the Dieckmann condensation.3. Decomposition of the product under the reaction conditions.1. Use a non-nucleophilic base for the Dieckmann condensation. 2. Carefully control the reaction temperature and time. 3. Quench the reaction as soon as it is complete and work up the product promptly.
Difficulty in product purification 1. Oily or non-crystalline product.2. Presence of impurities with similar polarity.1. Attempt to form a salt of the product to induce crystallization. 2. Optimize the chromatographic conditions (e.g., different solvent systems, use of a different stationary phase). Consider recrystallization from various solvents.
Inconsistent results upon scale-up 1. Inefficient heat transfer in larger reactors.2. Poor mixing.3. Changes in reagent addition rates.1. Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. 2. Employ a mechanical stirrer to ensure efficient mixing. 3. Maintain a consistent and controlled addition rate of reagents using a syringe pump or an addition funnel.

Experimental Protocols

The following is a representative, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of Diethyl 3-(pyridin-2-yl)pentane-1,5-dioate (Michael Adduct)
  • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add diethyl malonate (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

  • Slowly add a solution of 2-vinylpyridine (1.0 eq) in anhydrous ethanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Dieckmann Condensation to form this compound
  • To a suspension of sodium hydride (1.2 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add a solution of the crude Michael adduct from Step 1 in anhydrous toluene dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis and potential challenges.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_challenges1 Challenges cluster_step2 Step 2: Dieckmann Condensation cluster_challenges2 Challenges start1 Diethyl Malonate + NaOEt enolate Enolate Formation start1->enolate Anhydrous EtOH, 0°C vinylpyridine 2-Vinylpyridine Addition enolate->vinylpyridine Slow Addition adduct Michael Adduct vinylpyridine->adduct Warm to RT, Stir challenge1 Polymerization challenge2 Incomplete Reaction start2 Michael Adduct + NaH adduct->start2 Crude Product condensation Cyclization start2->condensation Anhydrous Toluene, Reflux product This compound condensation->product Work-up & Purification challenge3 Exothermic Reaction challenge4 Purification Difficulty

Caption: Synthetic workflow for this compound.

Scale-Up Considerations

When moving from a laboratory scale to a larger production scale, several factors become critical for success.

Heat Management

The exothermic nature of both the Michael addition and the Dieckmann condensation requires careful management.

  • Reactor Choice: Jacketed glass reactors with efficient overhead stirring and a reliable cooling system are essential.

  • Controlled Addition: The use of addition funnels or metering pumps for the slow, controlled addition of reagents is crucial to manage the heat generated.

  • Temperature Monitoring: Continuous monitoring of the internal reaction temperature is necessary to prevent runaways.

Mixing

Efficient mixing is vital to ensure homogeneity and consistent reaction rates.

  • Stirring: Mechanical stirring is superior to magnetic stirring for larger volumes to ensure proper mixing of heterogeneous mixtures (e.g., sodium hydride suspension).

  • Baffles: The use of baffles in the reactor can improve mixing efficiency and prevent vortex formation.

Purification Strategy

Chromatographic purification is often not feasible or economical on a large scale.

  • Crystallization: The development of a robust crystallization procedure is the most desirable method for purification. This may involve screening various solvents and solvent mixtures.

  • Extraction and Washing: Optimizing the work-up procedure to remove as many impurities as possible before the final purification step is critical. This includes adjusting the pH and using appropriate washing solutions.

Conclusion

The synthesis of this compound on a larger scale is a challenging but achievable endeavor. By understanding the underlying chemistry, anticipating potential problems, and implementing robust process controls, researchers and chemists can successfully scale up this synthesis to meet the demands of drug discovery and development programs. This guide provides a foundation for troubleshooting and optimizing the synthesis, but it is important to note that each scale-up project may require specific process development and optimization.

References

  • Synthetic routes to 2‐arylcyclohexane‐1,3‐diones: This article provides insights into general methods for synthesizing related structures, which can be adapted for the target molecule.[1]

  • Challenges in the scale-up of dione synthesis: This resource discusses common difficulties encountered when scaling up the synthesis of diones, which are applicable to the target compound.[2]

  • Synthesis of cyclohexane-1,3-dione derivatives: These patents describe various methods for synthesizing the core cyclohexane-1,3-dione ring system.[3][4]

  • Multi-Component Reactions of Cyclohexan-1,3-dione: This paper details various reactions starting from cyclohexanedione, providing a basis for understanding its reactivity.[5]

  • General Pyridine Synthesis: For alternative approaches or modifications, general methods of pyridine synthesis can be consulted.[6][7]

Sources

Technical Support Center: Catalyst Selection for Synthesizing Pyridine Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Pyridine scaffolds are fundamental building blocks in pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor. This center provides in-depth, evidence-based guidance in a direct question-and-answer format to address the specific challenges you may encounter in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the synthesis of pyridine heterocycles.

Q1: My Hantzsch pyridine synthesis is suffering from low yields. What are the primary causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a well-documented issue, often stemming from harsh reaction conditions and prolonged reaction times associated with classical methods.[1][2] Key factors to consider for yield improvement include the choice of catalyst and reaction conditions.

  • Suboptimal Reaction Conditions: Traditional reliance on refluxing ethanol can be inefficient.[1]

    • Troubleshooting: Consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has demonstrated a significant increase in yields to over 90%.[1][2] Additionally, solvent-free conditions utilizing catalysts like γ-Al2O3 nanoparticles at 90°C can achieve high yields (up to 95%) with shorter reaction times.[1]

  • Incomplete Oxidation: The final, crucial step is the aromatization of the 1,4-dihydropyridine intermediate.[2]

    • Troubleshooting: While classic oxidants like potassium permanganate (KMnO₄) and nitric acid (HNO₃) are used, they can generate side products and complicate the workup.[2][3] Milder and more efficient oxidizing agents should be considered. A one-pot synthesis with direct aromatization using ferric chloride has proven effective.[2][3]

Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I enhance regioselectivity and minimize side reactions?

A2: The Bohlmann-Rahtz synthesis, while versatile, can be susceptible to side reactions, largely due to the high temperatures often necessary for the cyclodehydration step.[1]

  • Decomposition of Starting Materials: Acid-sensitive enamines can decompose under the strongly acidic conditions sometimes used to facilitate cyclization.[1]

    • Troubleshooting: Employing milder catalysts is an effective strategy. Amberlyst-15, an ion-exchange resin, serves as a good substitute for strong Brønsted acids and can be conveniently removed by filtration post-reaction.[1][4] Lewis acids such as ytterbium(III) triflate or zinc(II) bromide in refluxing toluene can also catalyze the reaction efficiently at lower temperatures.[1][5][6]

  • Lack of Regiocontrol: The formation of isomers can occur depending on the substitution pattern of the enamine and the ethynylketone.

    • Troubleshooting: Careful selection of starting materials is paramount. The regiochemical outcome is dictated by the initial Michael addition of the enamine to the ethynylketone.[7] Ensure the desired regiochemistry is favored by the electronic and steric properties of your substrates.

Q3: What are the advantages of using zeolite catalysts for pyridine synthesis?

A3: Zeolite catalysts offer several advantages in pyridine synthesis, particularly in gas-phase industrial processes. They provide a solid acid framework that can be tailored to control selectivity and improve reaction efficiency.

  • Shape Selectivity: The well-defined pore structure of zeolites like H-ZSM-5 can influence the distribution of pyridine and its derivatives. For instance, H-ZSM-12 and H-ZSM-5 zeolites have been shown to favor the formation of 3-picoline.[8]

  • Acidity Control: The ratio of Brønsted to Lewis acid sites can be adjusted to optimize the synthesis. For example, a Brønsted/Lewis acid sites ratio close to 1 has been found to favor the selectivity towards 3-picoline, while Lewis acid sites more selectively promote the formation of pyridine.[8]

  • Catalyst Stability: While coke formation can lead to deactivation, the textural properties of zeolites, such as a large pore volume and high BET surface area, can enhance their time on stream.[8]

Q4: How can I achieve regioselective C-H functionalization of the pyridine ring?

A4: Directing C-H functionalization to a specific position on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle, which typically favors substitution at the C2 and C4 positions in radical reactions like the Minisci reaction.[7]

  • C4-Alkylation: To achieve selective C4-alkylation, a removable blocking group strategy can be employed. A maleate-derived blocking group on the pyridine nitrogen has been shown to direct Minisci-type decarboxylative alkylation exclusively to the C4 position.[9][10]

  • C3-Alkylation: For meta-selectivity, specific transition metal catalysts are required. For example, a silyl-iridium complex has been demonstrated to promote the addition of meta-pyridyl C–H bonds to aldehydes, resulting in C3-alkylated pyridines.[11]

  • C2-Arylation: Copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters provides a practical route to 2-arylpyridines.[11] The N-oxide activates the ring and directs substitution.[9]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during pyridine synthesis, complete with workflow diagrams and experimental protocols.

Guide 1: Low Yield in Hantzsch Pyridine Synthesis

Low product yield is a frequent challenge in the Hantzsch synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

start Low Yield Observed reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents OK catalyst Screen Catalysts conditions->catalyst No Improvement solution Yield Improved conditions->solution Yield Improves oxidation Evaluate Oxidation Step catalyst->oxidation No Improvement catalyst->solution Yield Improves workup Review Workup & Purification oxidation->workup No Improvement oxidation->solution Yield Improves workup->solution Losses Minimized

Caption: A logical workflow for troubleshooting low reaction yields in Hantzsch synthesis.

Problem Potential Cause Recommended Solution & Explanation
Low Yield Inefficient reaction conditions.- Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles to enhance reaction rates and yields.[1][3] - Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures (e.g., 90°C) for a greener and often more efficient reaction.[1]
Incomplete oxidation of the dihydropyridine intermediate.- Ensure the correct stoichiometry of a suitable oxidizing agent is used. Milder options like iodine in refluxing methanol or ferric chloride can be effective.[1][2] - Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine before workup.
Formation of Side Products Incorrect order of reagent addition in unsymmetrical syntheses.- The order of reagent addition is critical. It is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to avoid the formation of undesired intermediates.[1]

This protocol utilizes γ-Al2O3 nanoparticles as a reusable catalyst under solvent-free conditions.[1]

  • Materials:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium acetate (2 mmol)

    • γ-Al2O3 nanoparticles (0.2 g)

  • Procedure:

    • In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and γ-Al2O3 nanoparticles (0.2 g).

    • Stir the mixture at 90°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethanol to the flask and stir to dissolve the product.

    • Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

    • To obtain the final pyridine product, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).

Guide 2: Poor Regioselectivity in Bohlmann-Rahtz Synthesis

Achieving the desired regioisomer is a common challenge in the Bohlmann-Rahtz synthesis, especially with substituted starting materials.

start Poor Regioselectivity Observed temp High Reaction Temperature? start->temp catalyst Using Strong Acid Catalyst? temp->catalyst Yes lower_temp Lower Reaction Temperature temp->lower_temp No milder_catalyst Switch to Milder Catalyst (e.g., Amberlyst-15, Yb(OTf)3, ZnBr2) catalyst->milder_catalyst Yes in_situ Generate Enamine In Situ? catalyst->in_situ No milder_catalyst->lower_temp preform Pre-form Enamine in_situ->preform No

Caption: A decision tree for troubleshooting regioselectivity in Bohlmann-Rahtz synthesis.

Problem Potential Cause Recommended Solution & Explanation
Low Yield / No Reaction High temperature required for cyclodehydration is not reached or leads to decomposition.- Use a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 to lower the required reaction temperature.[1][4] - Employ a Lewis acid catalyst such as Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene.[1][5]
Decomposition of Starting Material Acid-sensitive groups on the enamine are incompatible with strong acid catalysts.- Switch to milder alternatives like Amberlyst-15 or Lewis acids which can promote the reaction under less harsh conditions.[1]
Poor Regioselectivity Competing Michael addition pathways.- The regiochemical outcome is determined by steric and electronic factors of the enamine and ethynylketone. Analyze your substrates to predict the favored regioisomer.[7] - Consider an in situ approach where the enamine is generated from a 1,3-dicarbonyl compound and ammonium acetate, which can potentially improve selectivity.[1][4]

Part 3: Catalyst Comparison and Selection

The choice of catalyst is pivotal for the success of pyridine synthesis. This section provides a comparative overview of different catalyst types.

Table: Comparison of Catalysts for Pyridine Synthesis
Catalyst Type Examples Typical Reactions Advantages Disadvantages
Brønsted Acids p-TSA, Acetic Acid, Amberlyst-15Hantzsch, Bohlmann-Rahtz- Inexpensive and readily available. - Can significantly lower reaction temperatures.[5]- Can cause decomposition of sensitive substrates.[1] - Difficult to remove in some cases (liquid acids).
Lewis Acids ZnBr₂, Yb(OTf)₃, FeCl₃Hantzsch, Bohlmann-Rahtz- Milder than many Brønsted acids.[5] - Can offer improved selectivity.- Can be sensitive to moisture. - Metal contamination of the product is possible.
Transition Metals Rh, Ru, Cu, Fe, NiC-H functionalization, [2+2+2] cycloadditions- Enable novel bond formations and high atom economy.[11][12][13] - Can provide high regioselectivity with appropriate ligands.[14]- Can be expensive (precious metals). - Catalyst/ligand screening is often required. - Potential for catalyst deactivation.[15][16]
Zeolites H-ZSM-5, H-Beta, H-YGas-phase synthesis from simple precursors (e.g., ethanol, ammonia)- Shape-selective, influencing product distribution.[8] - Reusable and suitable for continuous flow processes.[8]- High temperatures are often required. - Prone to deactivation by coking.[8]
Nanocatalysts γ-Al₂O₃ nanoparticles, CoFe₂O₄@SiO₂-NH₂-Co(II) NPsHantzsch, Multicomponent Reactions- High surface area can lead to high catalytic activity. - Often reusable and can promote reactions under mild or solvent-free conditions.[1][17]- Synthesis of well-defined nanoparticles can be complex. - Potential for leaching of metal ions.
Catalyst Selection Workflow

This diagram provides a general workflow for selecting an appropriate catalyst for a target pyridine synthesis.

start Define Target Pyridine & Synthetic Route route Select Synthetic Strategy (e.g., Hantzsch, C-H Functionalization) start->route literature Consult Literature for Precedent route->literature catalyst_type Choose Catalyst Type (Acid, Metal, etc.) literature->catalyst_type screen Screen Catalysts & Reaction Conditions catalyst_type->screen optimize Optimize Lead Catalyst System screen->optimize scale_up Scale-up & Catalyst Reusability Check optimize->scale_up

Caption: A general workflow for catalyst selection in pyridine synthesis.

References

  • Glushkov, V. A., & Bagley, M. C. (2007).
  • García-Fandino, L., et al. (2021). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia.
  • Kumar, A., & Kumar, V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 13(25), 17045-17075.
  • Singh, M. S., & Singh, A. K. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 1446–1487.
  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridines over zeolite catalysts by reaction of ethanol, formaldehyde and ammonia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, 1663-1671.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Baran Lab. (n.d.). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • WordPress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Retrieved from [Link]

  • Guo, K., Thompson, M. J., & Chen, B. (2018). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 83(15), 8016–8023.
  • ResearchGate. (n.d.). Synthesis of pyridine and methylpyridines over zeolite catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Retrieved from [Link]

  • Elsevier. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Retrieved from [Link]

  • Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(5), 1045-1061.
  • Google Patents. (n.d.). Process for the preparation of pyridine using zeolite catalysts.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • PubMed. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Retrieved from [Link]

  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]

  • Bohrium. (2022). a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Retrieved from [Link]

  • The Journal of Engineering and Exact Sciences. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Retrieved from [Link]

  • Wikipedia. (2024). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Wiley Online Library. (2010). Recent Strategies for the Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • Princeton University. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)-H Borylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Retrieved from [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine.... Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • National Institutes of Health. (2018). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly enantioselective catalytic synthesis of chiral pyridines. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Novel Pyridine-Containing Cyclohexane-1,3-dione Derivatives as HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of herbicide and pharmaceutical development, 4-hydroxyphenylpyruvate dioxygenase (HPPD) stands out as a critical target.[1][2][3] Inhibition of this enzyme disrupts the tyrosine catabolism pathway, a process essential for both plant survival and implicated in certain human metabolic disorders.[1][4][5] This guide provides a comparative analysis of a promising class of novel HPPD inhibitors, 5-Pyridin-2-ylcyclohexane-1,3-dione and its structural analogues, with established commercial inhibitors such as mesotrione, isoxaflutole, and the pharmaceutical nitisinone. Drawing upon recent experimental data, we will explore their mechanism of action, inhibitory potency, and herbicidal efficacy, offering insights into their potential for future development.

The HPPD Inhibition Pathway: A Molecular Bottleneck

HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[3] In plants, HGA is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[6][7] Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[6] Carotenoids protect chlorophyll from photo-oxidation.[6] Consequently, inhibition of HPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis, resulting in the characteristic "bleaching" of plant tissues and eventual death.[1][6][7]

In humans, HPPD is the second enzyme in the tyrosine degradation pathway.[8] Genetic deficiency of a downstream enzyme, fumarylacetoacetate hydrolase, leads to hereditary tyrosinemia type 1 (HT-1), a severe metabolic disorder.[4] Inhibition of HPPD by drugs like nitisinone is a therapeutic strategy to prevent the accumulation of toxic metabolites in these patients.[4][8]

Below is a diagram illustrating the mechanism of action of HPPD inhibitors.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Plant_Death Plant Death (Bleaching) Chlorophyll->Plant_Death Photo-oxidation without protection HPPD_Inhibitor HPPD Inhibitor (e.g., this compound) HPPD_Inhibitor->HPPD Inhibition

Caption: Mechanism of action of HPPD inhibitors.

Comparative Inhibitory Potency: An In Vitro Perspective

The efficacy of an HPPD inhibitor is fundamentally determined by its ability to bind to the enzyme's active site and prevent substrate turnover. This is quantified by the half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Compound Class/NameChemical StructureAtHPPD IC50 (µM)Reference
Novel Pyridine-Containing Derivatives
2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione (IV-45)2-(Arylformyl)cyclohexane-1,3-dione scaffold with a phenyl-substituted pyridine0.21[9]
2-(Arylformyl)cyclohexane-1,3-dione (Compound 27)Quinoline-substituted cyclohexane-1,3-dione<0.204[10]
2-(Arylformyl)cyclohexane-1,3-dione (Compound 28)Quinoline-substituted cyclohexane-1,3-dione<0.204[10]
Commercial HPPD Inhibitors
Mesotrione2-(4-mesyl-2-nitrobenzoyl)cyclohexane-1,3-dione0.204 - 0.23[6][9][10]
Nitisinone (NTBC)2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione~0.04 (rat liver HPPD)[11]
Isoxaflutole (active metabolite DKN)Diketonitrile derivative of isoxaflutoleNot directly reported in µM, but highly potent[12]
Sulcotrione2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione0.25[13]

Table 1: Comparative in vitro inhibitory activity (IC50) of novel pyridine-containing HPPD inhibitors and commercial standards against HPPD enzyme.

The data indicates that novel pyridine-containing cyclohexane-1,3-dione derivatives exhibit in vitro potency comparable to, and in some cases potentially exceeding, that of the widely used herbicide mesotrione.[9][10] The substitution on the pyridine or related heterocyclic ring appears to play a crucial role in the interaction with the enzyme's active site. Molecular docking studies suggest that the pyridine ring can form stable π-π stacking interactions with key amino acid residues, such as phenylalanine, within the active pocket of AtHPPD.[10]

Experimental Protocol: In Vitro HPPD Inhibition Assay

To determine the IC50 values, a robust and standardized in vitro enzyme inhibition assay is essential. The following protocol outlines a common spectrophotometric method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HPPD.

Principle: The assay measures the activity of HPPD by monitoring the formation of its product, homogentisate, or a downstream product. The rate of product formation is measured in the presence of varying concentrations of the inhibitor, and the data is used to calculate the IC50.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbate (cofactor)

  • Fe(II) solution (e.g., (NH4)2Fe(SO4)2·6H2O)

  • Catalase

  • Assay Buffer (e.g., phosphate buffer, pH 7.0)

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at ~320 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of HPPA, ascorbate, Fe(II), and catalase in the assay buffer.

    • Prepare a solution of the HPPD enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Setup:

    • In the wells of the 96-well microplate, perform serial dilutions of the test compound stock solution with the assay buffer to achieve a range of desired final concentrations.

    • Include control wells:

      • No inhibitor control: Contains all reaction components except the test compound (add an equivalent volume of DMSO).

      • No enzyme control: Contains all reaction components except the HPPD enzyme.

      • Blank: Contains only the assay buffer.

  • Enzyme Reaction:

    • To each well, add the assay buffer, ascorbate, catalase, Fe(II) solution, and the diluted test compound or DMSO.

    • Pre-incubate the plate at a constant temperature (e.g., 25-30°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the HPPA substrate to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at ~320 nm over time. This absorbance corresponds to the formation of maleylacetoacetate, a downstream product of homogentisate.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup cluster_reaction 3. Enzymatic Reaction cluster_analysis 4. Data Analysis Reagents Prepare Stocks: - Test Compound (in DMSO) - HPPA Substrate - Cofactors (Ascorbate, Fe(II)) - HPPD Enzyme Plate 96-Well Plate: - Serial dilutions of test compound - No inhibitor control - No enzyme control Reagents->Plate Incubation Add reagents (Buffer, Cofactors, Inhibitor) Pre-incubate Plate->Incubation Initiation Initiate reaction with HPPA substrate Incubation->Initiation Measurement Measure absorbance change over time (~320 nm) Initiation->Measurement Rates Calculate initial reaction rates Measurement->Rates Inhibition Calculate % Inhibition Rates->Inhibition IC50 Plot dose-response curve Determine IC50 Inhibition->IC50

Caption: Workflow for the in vitro HPPD inhibition assay.

Herbicidal Efficacy: From In Vitro Potency to In Vivo Performance

While in vitro assays are crucial for determining a compound's intrinsic inhibitory activity, in vivo greenhouse and field trials are necessary to evaluate its practical herbicidal efficacy. These studies assess the compound's ability to control various weed species at different application rates and growth stages (pre-emergence and post-emergence).

Recent studies on novel pyridine-containing cyclohexane-1,3-dione derivatives have shown promising herbicidal activity against a range of both broadleaf and grass weeds.

Compound/TreatmentApplication Rate (g a.i./ha)Weed SpeciesEfficacy (% Control)Application TimingReference
Novel Pyridine Derivatives
2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione (IV-8)150Setaria viridis (Green foxtail)>80%Post-emergence[9]
150Echinochloa crus-galli (Barnyardgrass)>80%Post-emergence[9]
2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione (IV-45)150Setaria viridis>80%Post-emergence[9]
150Echinochloa crus-galli>80%Post-emergence[9]
Commercial Herbicides
Mesotrione90-120Broadleaf weeds (e.g., Amaranthus retroflexus)>90%Post-emergence[14][15]
Grass weeds (e.g., Digitaria sanguinalis)Variable, often requires tank mixPost-emergence[14][16]
Isoxaflutole75-140Broadleaf and grass weedsHigh efficacyPre-emergence[17]
Atrazine (for comparison)1000-2000Broadleaf and some grass weedsBroad-spectrumPre- and Post-emergence[16]

Table 2: Comparative herbicidal efficacy of novel pyridine-containing HPPD inhibitors and commercial herbicides against common weed species.

The novel pyridine derivatives demonstrate significant post-emergence control of important grass weeds like Setaria viridis and Echinochloa crus-galli.[9] This is a noteworthy characteristic, as some established HPPD inhibitors like mesotrione can show weakness on certain grass species when applied alone.[14][16] Furthermore, some of these novel compounds have exhibited good crop safety in wheat and cotton, with one derivative showing enhanced safety in canola compared to mesotrione.[9][10]

Experimental Protocol: Greenhouse Herbicidal Activity Assay

Objective: To evaluate the pre- and post-emergence herbicidal activity of a test compound on various weed and crop species.

Materials:

  • Seeds of selected weed species (e.g., Amaranthus retroflexus, Setaria viridis, Echinochloa crus-galli)

  • Seeds of selected crop species (e.g., maize, soybean, wheat)

  • Pots or trays filled with a standardized soil mix

  • Greenhouse with controlled temperature, humidity, and light conditions

  • Test compound formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder)

  • Laboratory sprayer calibrated to deliver a precise volume of spray solution

Procedure:

Pre-emergence Application:

  • Fill pots with soil and sow the seeds of the weed and crop species at a uniform depth.

  • Apply the test compound at various rates to the soil surface using the laboratory sprayer. Include an untreated control.

  • Water the pots and place them in the greenhouse.

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) and crop injury compared to the untreated control.

Post-emergence Application:

  • Sow seeds in pots and allow the plants to grow to a specific stage (e.g., 2-4 leaf stage).

  • Apply the test compound at various rates directly to the foliage of the plants.

  • Return the pots to the greenhouse.

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury.

Data Collection and Analysis:

  • Visual ratings of phytotoxicity are typically made on a scale of 0% (no effect) to 100% (complete plant death).

  • Plant biomass (fresh or dry weight) can also be measured for a more quantitative assessment.

  • The data is analyzed to determine the effective dose for weed control and the margin of crop safety.

Herbicidal_Assay_Workflow cluster_planting 1. Planting cluster_pre 2a. Pre-emergence Application cluster_post 2b. Post-emergence Application cluster_eval 3. Evaluation Planting Sow weed and crop seeds in pots with standardized soil Pre_App Apply test compound to soil surface Planting->Pre_App Growth Grow plants to 2-4 leaf stage Planting->Growth Greenhouse Incubate in controlled greenhouse environment Pre_App->Greenhouse Post_App Apply test compound to foliage Growth->Post_App Post_App->Greenhouse Assessment Visually assess % weed control and % crop injury after 14-21 days Greenhouse->Assessment

Caption: Workflow for greenhouse herbicidal activity assays.

Conclusion and Future Directions

The exploration of novel HPPD inhibitors based on the this compound scaffold is a promising avenue in the development of new herbicides and potentially, pharmaceuticals. The available data on structurally related compounds indicate that this chemical class possesses high intrinsic potency against the HPPD enzyme, translating into effective in vivo weed control. The potential for improved grass control and crop selectivity compared to some existing commercial products warrants further investigation.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). This will enable the fine-tuning of the molecule to optimize herbicidal spectrum, crop safety, and environmental profile. Furthermore, detailed toxicological and environmental fate studies will be essential for any lead compounds to progress towards commercialization. For pharmaceutical applications, the selectivity for human HPPD over plant isoforms and the pharmacokinetic properties will be of paramount importance.

References

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia. Available at: [Link]

  • New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. Available at: [Link]

  • New HPPD-Inhibitors – A Proven Mode of Action as a New Hope... - Ingenta Connect. Available at: [Link]

  • Comprehensive Overview of Mesotrione Herbicide Applications and Effects for Effective Weed Management. Available at: [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core. Available at: [Link]

  • Public Release Summary on the evaluation of the new active isoxaflutole in the product Balance 750WG Herbicide.
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Available at: [Link]

  • Isoxaflutole: The background to its discovery and the basis of its herbicidal properties. Available at: [Link]

  • MESOTRIONE – A NEW HERBICIDE FOR WEED CONTROL IN MAIZE - New Zealand Plant Protection Society. Available at: [Link]

  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON D.C., 20460 MEMORANDUM SUBJECT: Assessment of the Benefits of Mesotrion - Regulations.gov. Available at: [Link]

  • EVALUATION OF THE EFFICACY OF MESOTRIONE PLUS NICOSULFURON WITH ADDITIVES AS TANK MIXTURES USED FOR WEED CONTROL IN MAIZE (ZEA M. Available at: [Link]

  • Mesotrione and atrazine combination to control diverse weed flora in maize. Available at: [Link]

  • Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed. Available at: [Link]

  • 2021 UTILITY OF ISOXAFLUTOLE FOR WEED CONTROL IN ISOXAFLUTOLE-TOLERANT COTTON SYSTEMS.
  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed Central. Available at: [Link]

  • Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl) - PubMed. Available at: [Link]

  • Nitisinone - Wikipedia. Available at: [Link]

  • Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - NIH. Available at: [Link]

  • Nitisinone: a review | ODRR - Dove Medical Press. Available at: [Link]

  • Nitisinone, ニチシノン | New Drug Approvals. Available at: [Link]

  • Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide.. Available at: [Link]

  • Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed. Available at: [Link]

  • Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC - PubMed Central. Available at: [Link]

  • HPPD Inhibiting Herbicides: State of the Science FROM: Krystle Yozzo, Ph.D., Biologist Risk - Regulations.gov. Available at: [Link]

  • Nitisinone - LiverTox - NCBI Bookshelf. Available at: [Link]

Sources

A Comparative Guide to the Biological Activities of 5-Pyridin-2-ylcyclohexane-1,3-dione and Dimedone: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative framework for evaluating the biological activities of the novel compound 5-Pyridin-2-ylcyclohexane-1,3-dione against the well-characterized molecule, dimedone (5,5-dimethylcyclohexane-1,3-dione). While extensive data exists for dimedone and its derivatives, this compound remains largely uncharacterized in publicly available literature. Recognizing this knowledge gap, this document shifts from a direct data comparison to a proposed experimental roadmap. It is designed for researchers in drug discovery and chemical biology, offering a structured, hypothesis-driven approach to systematically characterize, compare, and identify the therapeutic potential of these two compounds. We will first review the known biological landscape of the parent scaffolds—cyclohexane-1,3-diones and pyridines—to establish a scientific basis for our experimental design. Subsequently, we will detail a multi-tiered research plan encompassing enzyme inhibition, cytotoxicity, and antimicrobial activity assays, complete with step-by-step protocols and data interpretation guidelines.

Introduction: Establishing the Scientific Premise

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for compounds with a wide array of biological effects, including herbicidal, anti-inflammatory, anti-tumor, and antibacterial activities.[1][2] Its biological versatility is often attributed to the reactivity of its dicarbonyl groups and the central active methylene moiety.[1] Dimedone, a classic example, is not only a synthetic building block but also possesses inherent biological activities, including antioxidant, antibacterial, and anticarcinogenic properties.[3][4]

The subject of our investigation, this compound, introduces a pyridine ring to this core structure. The pyridine nucleus is another pharmacologically significant motif, known to enhance water solubility and confer a range of therapeutic properties, such as antimicrobial, antiviral, and anti-inflammatory effects.[5][6][7] The fusion of these two scaffolds suggests that this compound could exhibit a unique and potentially enhanced biological activity profile compared to dimedone.

This guide will therefore outline the necessary experimental steps to test the following hypotheses:

  • The introduction of the pyridine moiety will modulate the enzyme inhibitory profile compared to dimedone.

  • This compound will exhibit a distinct spectrum of antimicrobial activity.

  • The cytotoxic profile of the pyridine-substituted compound against various cell lines will differ significantly from that of dimedone.

Foundational Profiles: Dimedone and Parent Scaffolds

Dimedone and its parent structure, cyclohexane-1,3-dione, have been implicated in several biological processes:

  • Enzyme Inhibition: The 1,3-dione structure is a known pharmacophore for inhibiting various enzymes. For instance, certain derivatives are potent inhibitors of carboxylesterases (CEs), enzymes critical for the metabolism of numerous ester-containing drugs.[8][9] The dione moiety is believed to interact with the active site serine residue of these enzymes.[9] Furthermore, dimedone itself has been used as a starting material for the synthesis of monoamine oxidase (MAO) inhibitors.[10][11]

  • Antimicrobial Activity: Derivatives of cyclohexane-1,3-dione have demonstrated activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium.[12][13][14]

  • Anticancer & Cytotoxic Potential: Several studies have synthesized and evaluated cyclohexane-1,3-dione derivatives for their cytotoxic effects against cancer cell lines, such as non-small-cell lung cancer (NSCLC).[15][16]

The pyridine ring is a common feature in many approved drugs and is known for its ability to engage in hydrogen bonding and π-stacking interactions, contributing to potent biological activity.[6] Pyridine derivatives have shown significant antibacterial and antifungal properties, with some compounds exhibiting efficacy against multidrug-resistant (MDR) pathogens like MRSA.[6][17]

Proposed Experimental Framework for Comparative Analysis

This section details a logical, step-by-step workflow for the head-to-head comparison of this compound and dimedone.

Workflow Overview

The proposed research plan follows a tiered approach, starting with broad screening assays and progressing to more specific, mechanistic studies based on initial findings.

G A Compound Acquisition & QC (Purity, Solubility) B Tier 1 Cytotoxicity Screen (e.g., MTT Assay on 3 Cell Lines) A->B Test Compounds C Tier 1 Antimicrobial Screen (Disk Diffusion vs. Gram+/-) A->C Test Compounds D Tier 1 Enzyme Inhibition Screen (e.g., Human Carboxylesterase 1) A->D E IC50 Determination (Cytotoxicity) B->E F MIC/MBC Determination (Antimicrobial) C->F G Ki / IC50 Determination (Enzyme Inhibition) D->G If Active H Mechanism of Cell Death Assay (e.g., Annexin V/PI) E->H Elucidate Mechanism I Enzyme Inhibition Kinetics (Lineweaver-Burk Plot) G->I Determine Mode of Inhibition

Caption: Proposed experimental workflow for comparative analysis.

Experiment 1: Comparative Cytotoxicity Assessment

Objective: To determine and compare the cytotoxic effects of this compound and dimedone on cancerous and non-cancerous cell lines.

Rationale: This initial screen is crucial for identifying a therapeutic window. An ideal therapeutic candidate would show high potency against cancer cells while exhibiting minimal toxicity to healthy cells. We will use the MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.[16]

Step-by-Step Protocol (MTT Assay):

  • Cell Culture: Plate cells (e.g., A549 lung cancer, MCF-7 breast cancer, and HEK293 normal kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of both compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the plates with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound on each cell line.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compound A549 (Lung Cancer)Experimental Value
MCF-7 (Breast Cancer)Experimental Value
HEK293 (Normal Kidney)Experimental Value
Dimedone A549 (Lung Cancer)Experimental Value
MCF-7 (Breast Cancer)Experimental Value
HEK293 (Normal Kidney)Experimental Value
Experiment 2: Comparative Antimicrobial Activity Screening

Objective: To evaluate and compare the antibacterial efficacy of the two compounds against representative Gram-positive and Gram-negative bacteria.

Rationale: The presence of both the dione and pyridine moieties suggests potential antimicrobial activity. The Kirby-Bauer disk diffusion method provides a rapid qualitative screen, while determining the Minimum Inhibitory Concentration (MIC) offers quantitative data on potency.[12][14]

Step-by-Step Protocol (MIC Determination via Broth Microdilution):

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus ATCC 25923 and E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
This compound S. aureus (Gram-positive)Experimental Value
E. coli (Gram-negative)Experimental Value
Dimedone S. aureus (Gram-positive)Experimental Value
E. coli (Gram-negative)Experimental Value
Ampicillin (Control) S. aureus (Gram-positive)Reference Value
E. coli (Gram-negative)Reference Value
Experiment 3: Comparative Enzyme Inhibition Analysis

Objective: To assess and compare the inhibitory effects of the compounds on a relevant human enzyme, such as carboxylesterase 1 (hCE1).

Rationale: As 1,2-dione and 1,3-dione structures are known CE inhibitors, this assay will test the hypothesis that both compounds interact with this enzyme class.[8][18] Understanding the mode of inhibition (e.g., competitive, non-competitive) provides critical insight into the compound's mechanism of action.[19][20]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme ES ES Complex E->ES + S EI EI Complex E->EI + I I Inhibitor I->EI ES->E + P P Product E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate I2 Inhibitor ESI ESI Complex I2->ESI I2->EI2 ES2->E2 + P ES2->ESI + I P2 Product

Caption: Modes of reversible enzyme inhibition.

Step-by-Step Protocol (hCE1 Inhibition Assay):

  • Reagents: Prepare recombinant human hCE1 enzyme, the substrate o-nitrophenyl acetate (o-NPA), and the test compounds in a suitable buffer (e.g., 50mM HEPES, pH 7.4).[9]

  • Assay Setup: In a 96-well plate, add buffer, varying concentrations of the inhibitor (dissolved in DMSO), and the hCE1 enzyme. Incubate for 10 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add the substrate o-NPA to each well to start the reaction.

  • Kinetic Reading: Immediately measure the increase in absorbance at 420 nm over time using a microplate reader. The product, o-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition, repeat the assay with multiple fixed inhibitor concentrations and varying substrate concentrations. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
This compound hCE1Experimental ValueExperimental ValueDetermined
Dimedone hCE1Experimental ValueExperimental ValueDetermined
Benzil (Control Inhibitor) hCE1Reference ValueReference ValueCompetitive

Conclusion and Future Directions

This guide presents a logical and robust framework for the initial biological characterization and comparison of this compound and dimedone. By systematically evaluating their cytotoxic, antimicrobial, and enzyme-inhibitory activities, researchers can generate the foundational data needed to understand their structure-activity relationships and identify potential therapeutic applications. Positive "hits" from this screening cascade would warrant further investigation, including target identification studies, in vivo efficacy models, and ADME-Tox profiling, to fully elucidate the potential of these fascinating chemical scaffolds.

References

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. Available at: [Link][12][14]

  • Request PDF. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available at: [Link][1]

  • El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link][15]

  • Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Available at: [Link][5]

  • Taylor & Francis Online. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications. Available at: [Link][2]

  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Available at: [Link][13]

  • Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link][6]

  • ResearchGate. (2024). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link][17]

  • SIRJANA JOURNAL. (n.d.). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. Available at: [Link][3]

  • Ali, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link][7]

  • Singh, G., et al. (2022). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega. Available at: [Link][4]

  • Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry. Available at: [Link][8]

  • Semantic Scholar. (n.d.). Synthesis of illudinine from dimedone and identification of activity as a monoamine oxidase inhibitor (MAOI). Available at: [Link][10]

  • ResearchGate. (n.d.). Synthesis of illudinine from dimedone and identification of activity as a monoamine oxidase inhibitor (MAOI). Available at: [Link][11]

  • Jones, C. R., et al. (2018). Facile synthesis of 1,2-dione-containing abietane analogues for the generation of human carboxylesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][9]

  • ResearchGate. (n.d.). Inhibition of Carboxylesterases by Benzil (Diphenylethane-1,2-dione) and Heterocyclic Analogues Is Dependent upon the Aromaticity of the Ring and the Flexibility of the Dione Moiety. Available at: [Link][18]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Available at: [Link][16]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link][19]

  • Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. Available at: [Link][20]

Sources

A Comparative Structural Analysis of 5-Pyridin-2-ylcyclohexane-1,3-dione Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the nuanced structural chemistry of chelating agents is paramount. 5-Pyridin-2-ylcyclohexane-1,3-dione and its derivatives represent a compelling class of ligands, integrating the versatile coordination capabilities of a pyridyl moiety with the rich tautomeric and conformational landscape of a β-dicarbonyl system. This guide provides an in-depth comparative analysis of the structural features of these complexes, drawing upon experimental data from analogous systems and theoretical principles to offer predictive insights for rational drug and materials design.

While specific crystallographic data for this compound is not extensively available in the public domain, this guide synthesizes a wealth of information from closely related structures to provide a robust analytical framework. By examining the constituent parts—the cyclohexane-1,3-dione core and the pyridyl substituent—we can project the behavior of the whole and its interactions with metal ions.

The Ligand: this compound - A Tale of Tautomers and Conformations

The structural identity of this compound is not static. Like other β-dicarbonyl compounds, it exists in a dynamic equilibrium between its diketo and enol tautomers. This tautomerism is a critical determinant of its coordination chemistry and biological activity.

Keto-Enol Tautomerism

The equilibrium between the diketo and enol forms is influenced by factors such as solvent polarity and the electronic nature of substituents. For cyclohexane-1,3-diones, the enol form is often significant due to the formation of a stable intramolecular hydrogen bond and a conjugated system.[1] The presence of the electron-withdrawing pyridine ring at the 5-position is expected to influence the acidity of the methine proton and thereby the position of the tautomeric equilibrium.

dot

Caption: Keto-enol tautomerism in this compound.

Computational studies on related pyridinylbutane-1,3-diones have shown that the position of the nitrogen atom in the pyridine ring can influence the stability of the enol tautomers.[2] For this compound, the enol form, stabilized by an intramolecular hydrogen bond, is anticipated to be a significant contributor in solution.

Conformational Isomerism

The cyclohexane ring in this compound is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The energetic preference for a particular conformation is dictated by the minimization of steric and torsional strain. In the solid state, the conformation can be influenced by crystal packing forces. For instance, the cyclohexane-1,3-dione ring in 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione adopts a twist-boat conformation.[3]

The orientation of the pyridyl group relative to the cyclohexane ring (axial vs. equatorial) is another key structural feature. The equatorial position is generally favored for bulky substituents to minimize 1,3-diaxial interactions.

dot

conformation Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip

Caption: Conformational equilibrium of the pyridyl group.

Structural Analysis of Metal Complexes: A Comparative Overview

The coordination of this compound to a metal center can occur through various modes, leading to a diverse range of complex geometries. The ligand can act as a monodentate, bidentate, or bridging ligand.

Coordination Modes

The most common coordination mode for β-diketonate ligands is as a bidentate chelating agent, forming a six-membered ring with the metal ion through the two oxygen atoms of the enolate form. The pyridyl nitrogen provides an additional coordination site, allowing the ligand to act as a tridentate N,O,O'-donor or to bridge between metal centers.

dot

coordination_modes Ligand This compound Bidentate Bidentate Chelation (O,O'-coordination) Ligand->Bidentate Tridentate Tridentate Chelation (N,O,O'-coordination) Ligand->Tridentate Bridging Bridging Ligand Ligand->Bridging synthesis_workflow Start Cyclohexane-1,3-dione + 2-Vinylpyridine Reaction Michael Addition (Base Catalyst) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

Validating Anti-Proliferative Efficacy: A Comparative Guide to 5-Pyridin-2-ylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel scaffolds with potent anti-proliferative activity is a paramount objective. The cyclohexane-1,3-dione core has emerged as a promising pharmacophore, with derivatives demonstrating significant cytotoxic effects against various cancer cell lines.[1][2][3] This guide focuses on the validation of the anti-proliferative activity of a specific analogue, 5-Pyridin-2-ylcyclohexane-1,3-dione, by providing a framework for its comparative analysis against established anti-cancer agents.

Given the nascent stage of research on this particular molecule, we will utilize data from closely related and well-characterized cyclohexane-1,3-dione derivatives as a proxy to illustrate the validation workflow. This approach provides a robust template for researchers to assess the potential of this and similar compounds. We will compare its projected efficacy against two benchmarks: Doxorubicin , a standard-of-care anthracycline antibiotic, and Sorafenib , a multi-kinase inhibitor that aligns with the proposed mechanism of action for many dione-containing compounds.[4][5][6]

The primary audience for this guide—researchers, scientists, and drug development professionals—requires a rigorous and experimentally grounded perspective. Therefore, we will delve into the causality behind experimental choices, provide detailed protocols for self-validation, and ground all mechanistic claims in authoritative sources.

Comparative Analysis of Anti-Proliferative Activity

The cornerstone of validating a novel anti-proliferative agent is quantifying its ability to inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition in vitro. For a meaningful comparison, it is crucial to evaluate the IC50 of the compound of interest and its alternatives across the same panel of cancer cell lines.

Here, we present a comparative summary of IC50 values for a representative cyclohexane-1,3-dione derivative alongside Doxorubicin and Sorafenib in two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).

CompoundTarget/Mechanism of ActionMCF-7 IC50 (µM)A549 IC50 (µM)
Representative Cyclohexane-1,3-dione Derivative Putative Tyrosine Kinase Inhibitor[1][3]Hypothetical data based on analoguesHypothetical data based on analogues
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition~0.4 - 2.5[7][8]>20 (often resistant)[9][10]
Sorafenib Multi-kinase Inhibitor (VEGFR, PDGFR, RAF)[5][11]~5-10~5-8

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration. The values presented are representative ranges from the cited literature.

This direct comparison allows for an initial assessment of potency. For instance, a novel compound with an IC50 in the low micromolar or nanomolar range would be considered a promising candidate for further development.

Experimental Workflows for Validation

To ensure the scientific integrity of the findings, a series of well-established assays must be performed. The following protocols are designed to be self-validating systems, providing a comprehensive picture of the compound's cellular effects.

Experimental Workflow Overview

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cell Seeding (e.g., MCF-7, A549) B Compound Treatment (this compound & Comparators) A->B C MTT/XTT Assay (Cell Viability) B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry with PI Staining) D->E Investigate Growth Arrest F Apoptosis Marker Analysis (Western Blot for Caspases, Bcl-2 family) D->F Confirm Apoptotic Induction G Signaling Pathway Interrogation F->G Identify Molecular Targets

Caption: A generalized workflow for the validation of a novel anti-proliferative compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Causality: This initial screen is fundamental to determine the dose-dependent cytotoxic effect of the compound. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a quantitative measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound, Doxorubicin, and Sorafenib in the appropriate cell culture medium.

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis

This protocol uses flow cytometry and propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Causality: A potent anti-proliferative compound often induces cell cycle arrest at a specific phase (G1, S, or G2/M), preventing the cell from dividing. This assay identifies such an arrest, offering initial insights into the compound's mechanism.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic cascade.

Causality: To confirm that cell death occurs via apoptosis, a programmed and controlled process, it is essential to measure the expression levels of key apoptotic proteins. An increase in pro-apoptotic markers (e.g., cleaved caspases) and a decrease in anti-apoptotic markers (e.g., Bcl-2) provide strong evidence of apoptosis induction.[12][13]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the test compounds as described for cell cycle analysis. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Proposed Mechanism of Action: The Apoptosis Signaling Pathway

Many cyclohexane-1,3-dione derivatives exert their anti-cancer effects by inhibiting tyrosine kinases, which are crucial for cell growth and proliferation signaling.[1][14] Inhibition of these kinases can trigger the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria.[15][16] The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which then cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.[17][18][19]

G cluster_0 Upstream Signaling cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Compound This compound TK Tyrosine Kinases (e.g., c-Met, VEGFR) Compound->TK Inhibition Bcl2 Anti-apoptotic Bcl-2, Bcl-xL TK->Bcl2 Downregulation Bax Pro-apoptotic Bax, Bak TK->Bax Upregulation Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 Activation PARP PARP Cleavage Casp3->PARP DNA DNA Fragmentation Casp3->DNA Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis

Caption: Proposed mechanism of action via the intrinsic apoptosis pathway.

This guide provides a comprehensive framework for the validation of this compound's anti-proliferative activity. By employing the described comparative analysis and detailed experimental protocols, researchers can generate robust and reliable data to support the continued investigation of this promising class of compounds in the field of cancer drug discovery.

References

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Apoptosis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Bcl-2 family - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Caspase - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules - QIAGEN GeneGlobe. (n.d.). Retrieved January 15, 2026, from [Link]

  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. (2007). Retrieved January 15, 2026, from [Link]

  • Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press. (n.d.). Retrieved January 15, 2026, from [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Retrieved January 15, 2026, from [Link]

  • Role of Caspases in Apoptosis - Creative Diagnostics. (n.d.). Retrieved January 15, 2026, from [Link]

  • Overview of cell death signaling pathways - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Caspase Cascade pathway. (n.d.). Retrieved January 15, 2026, from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024). Retrieved January 15, 2026, from [Link]

  • IC50 Values of Different DOX Formulations and Blank Carriers Against... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. (2020). Retrieved January 15, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Retrieved January 15, 2026, from [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Retrieved January 15, 2026, from [Link]

  • Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Retrieved January 15, 2026, from [Link]

  • Molecular mechanisms of sorafenib action in liver cancer cells - PubMed. (2012). Retrieved January 15, 2026, from [Link]

  • IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021). Retrieved January 15, 2026, from [Link]

  • IC50s of sorafenib and metapristone on HCC cell lines in vitro. Data... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed. (2015). Retrieved January 15, 2026, from [Link]

  • New knowledge of the mechanisms of sorafenib resistance in liver cancer - PMC. (2017). Retrieved January 15, 2026, from [Link]

  • Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities an - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed Central. (2022). Retrieved January 15, 2026, from [Link]

  • IC50 values of some of the representative compounds - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed. (2013). Retrieved January 15, 2026, from [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

A Comparative Analysis of Pyridine and Thiophene Cyclohexane-1,3-dione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic compounds, those incorporating the cyclohexane-1,3-dione moiety have emerged as privileged structures due to their synthetic accessibility and diverse biological activities.[1] This guide presents a comparative study of two prominent classes of these derivatives: those fused or appended with pyridine and thiophene rings. Both heterocycles offer unique physicochemical properties that significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative synthesis, chemical properties, and biological potential, supported by experimental data and protocols.

Introduction: The Significance of Heterocyclic Cyclohexane-1,3-dione Scaffolds

Cyclohexane-1,3-dione and its derivatives are versatile precursors in the synthesis of a wide array of bioactive molecules, including natural products and synthetic drugs.[2] The presence of two carbonyl groups and a highly reactive methylene bridge makes them ideal starting materials for various chemical transformations.[1] When annulated with aromatic heterocycles like pyridine and thiophene, the resulting fused systems exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The choice between a pyridine and a thiophene moiety can drastically alter a compound's biological activity, making a comparative understanding essential for rational drug design.

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry.[5] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, significantly influencing solubility and receptor interactions.[6] In contrast, thiophene, a five-membered aromatic ring with a sulfur atom, is considered a bioisostere of a benzene ring but with distinct electronic properties.[7] The sulfur atom influences the molecule's lipophilicity and metabolic stability. This guide will delve into the nuances that arise from the incorporation of these two distinct heterocycles into a cyclohexane-1,3-dione framework.

Synthesis Strategies: Building the Core Structures

The synthesis of both pyridine and thiophene derivatives of cyclohexane-1,3-dione often employs multi-component reactions (MCRs), which offer efficiency and molecular diversity from simple starting materials.[3][8]

Synthesis of Pyridine-Annulated Cyclohexane-1,3-dione Derivatives

A common and effective method for constructing the fused pyridine ring is through a Knoevenagel condensation followed by cyclization.[2] This approach typically involves the reaction of cyclohexane-1,3-dione with an aldehyde and an amino donor.

Experimental Protocol: Synthesis of a Tetrahydroacridin-1(2H)-one Derivative

This protocol describes a typical multi-component reaction for the synthesis of a pyridine-fused cyclohexane-1,3-dione.

Materials:

  • Cyclohexane-1,3-dione

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve cyclohexane-1,3-dione (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add ammonium acetate (1.5 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Causality: The reaction proceeds through an initial Knoevenagel condensation between the cyclohexane-1,3-dione and the aldehyde. The resulting intermediate then undergoes a Michael addition with ammonia (from ammonium acetate), followed by cyclization and dehydration to form the fused pyridine ring.

G cluster_reactants Reactants cluster_process Reaction Steps Cyclohexane-1,3-dione Cyclohexane-1,3-dione Knoevenagel Condensation Knoevenagel Condensation Cyclohexane-1,3-dione->Knoevenagel Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Knoevenagel Condensation Ammonium Acetate Ammonium Acetate Michael Addition Michael Addition Ammonium Acetate->Michael Addition Knoevenagel Condensation->Michael Addition Cyclization & Dehydration Cyclization & Dehydration Michael Addition->Cyclization & Dehydration Product Product Cyclization & Dehydration->Product

Caption: Synthesis workflow for pyridine-annulated derivatives.

Synthesis of Thiophene-Annulated Cyclohexane-1,3-dione Derivatives

The Gewald reaction is a powerful tool for the synthesis of thiophene rings.[9] This one-pot reaction typically involves a ketone or an active methylene compound, a cyano-containing compound, and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of a Tetrahydrobenzo[b]thiophen-4(5H)-one Derivative

This protocol outlines the Gewald synthesis of a thiophene-fused cyclohexane-1,3-dione.

Materials:

  • Cyclohexane-1,3-dione

  • Malononitrile or Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine or Triethylamine (base)

  • Ethanol (solvent)

Procedure:

  • To a stirred solution of cyclohexane-1,3-dione (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL), add elemental sulfur (1.2 mmol).

  • Add a catalytic amount of morpholine (0.1 mmol) to the mixture.

  • Heat the reaction mixture at 50-60 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Causality: The reaction is initiated by the base-catalyzed condensation of the active methylene compound (cyclohexane-1,3-dione) with the cyano-containing compound. This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

G cluster_reactants Reactants cluster_process Reaction Steps Cyclohexane-1,3-dione Cyclohexane-1,3-dione Base-catalyzed Condensation Base-catalyzed Condensation Cyclohexane-1,3-dione->Base-catalyzed Condensation Malononitrile Malononitrile Malononitrile->Base-catalyzed Condensation Elemental Sulfur Elemental Sulfur Sulfur Addition Sulfur Addition Elemental Sulfur->Sulfur Addition Base Base Base->Base-catalyzed Condensation Base-catalyzed Condensation->Sulfur Addition Cyclization Cyclization Sulfur Addition->Cyclization Product Product Cyclization->Product

Caption: Synthesis workflow for thiophene-annulated derivatives.

Comparative Physicochemical Properties

The inherent differences between the pyridine and thiophene rings bestow distinct physicochemical properties upon the resulting cyclohexane-1,3-dione derivatives. These properties are crucial determinants of their biological activity.

PropertyPyridine DerivativesThiophene DerivativesRationale
Aromaticity Lower resonance energy than benzene (approx. 117 kJ/mol).[6]Lower resonance energy than benzene, but generally considered more aromatic than furan and pyrrole.[7]The electronegative nitrogen in pyridine and the larger sulfur atom in thiophene lead to less effective p-orbital overlap compared to benzene.
Basicity Weakly basic due to the lone pair of electrons on the nitrogen atom (pKa of pyridinium ion is ~5.2).[6]Essentially neutral; the sulfur lone pairs are delocalized into the aromatic system.The nitrogen lone pair in pyridine is in an sp2 hybrid orbital and does not participate in the aromatic system, making it available for protonation.
Polarity & Solubility Generally more polar and have better aqueous solubility due to the nitrogen atom's ability to form hydrogen bonds.Less polar and more lipophilic compared to their pyridine counterparts.The N-H bond in protonated pyridine and the nitrogen atom itself can act as hydrogen bond donors and acceptors, respectively.
Electronic Effects The nitrogen atom is electron-withdrawing, making the pyridine ring electron-deficient.[6]The sulfur atom can donate a lone pair to the ring (mesomeric effect) but is also electronegative (inductive effect), leading to a more complex electronic nature.These electronic properties influence how the molecules interact with biological targets.

Comparative Biological Activities

Both pyridine and thiophene derivatives of cyclohexane-1,3-dione have demonstrated significant potential as therapeutic agents, particularly in the field of oncology.[10][11]

Anticancer Activity

Numerous studies have reported the potent anticancer activity of these compounds, often attributed to their ability to inhibit various protein kinases.[12][13]

A comparative analysis of structurally related compounds from different studies suggests that the choice of the heterocycle can significantly impact potency and selectivity. For instance, in a series of compounds evaluated for their antiproliferative activity against various cancer cell lines, both pyridine and thiophene-fused derivatives showed promising results.[3]

Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyridine-fusedA549 (Lung)0.29 - 5.14[11][14]
Thiophene-fusedA549 (Lung)0.68 - 12.4[11][15]
Pyridine-fusedMCF-7 (Breast)0.11 - 20.55[14][15]
Thiophene-fusedHT-29 (Colon)Potent Activity[13]

Structure-Activity Relationship (SAR) Insights:

  • The electron-withdrawing nature of the pyridine ring can be beneficial for interactions with certain enzyme active sites.

  • The lipophilicity of the thiophene ring may enhance cell membrane permeability.

  • Substituents on both the heterocyclic and the cyclohexane-1,3-dione rings play a crucial role in modulating activity. For example, the presence of electron-withdrawing groups like halogens on an appended aryl ring often enhances cytotoxic activity.[3]

Kinase Inhibition

A primary mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases, such as c-Met and Pim-1 kinase.[3][11] The pyridine nitrogen can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of many known kinase inhibitors. Thiophene derivatives, on the other hand, can form favorable hydrophobic and van der Waals interactions within the ATP-binding pocket.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Synthesized pyridine and thiophene derivatives

  • Recombinant kinase (e.g., c-Met)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data.

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is a measure of the compound's potency. A lower IC50 value indicates a more potent inhibitor.

G cluster_reaction Kinase Reaction cluster_inhibition Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate No Reaction No Reaction Kinase->No Reaction Substrate Substrate Substrate->Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase Binds to

Sources

A Senior Application Scientist's Guide to the Quantitative Structure-Activity Relationship (QSAR) of Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Cyclohexane-1,3-dione

The cyclohexane-1,3-dione moiety is a privileged scaffold in medicinal and agricultural chemistry. Its unique structural and electronic properties allow it to serve as the core of a diverse range of biologically active molecules. These compounds are perhaps most famously known as "triketone" herbicides, which target the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plant biosynthesis pathways.[1][2][3] Beyond their agricultural applications, derivatives of this scaffold have demonstrated significant potential as therapeutic agents, including inhibitors of the c-Met tyrosine kinase for non-small-cell lung cancer (NSCLC) therapy and inhibitors of acetyl-CoA carboxylase for antimalarial applications.[4][5][6]

Given the broad spectrum of biological targets, understanding the precise relationship between a molecule's structure and its activity is paramount for rational drug and herbicide design. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this.[7] QSAR links the chemical structure, encoded by numerical descriptors, to biological activity through mathematical models.[7][8] This guide provides an in-depth comparison of QSAR methodologies applied to cyclohexane-1,3-dione derivatives, offering field-proven insights and a practical workflow for developing robust and predictive models.

The QSAR Landscape for Cyclohexane-1,3-diones: A Comparative Analysis

The application of QSAR to cyclohexane-1,3-diones has been diverse, reflecting the scaffold's wide range of biological activities. The choice of QSAR methodology is often dictated by the nature of the available data and the specific scientific question being addressed. Two prominent areas of study—herbicidal HPPD inhibitors and anticancer c-Met inhibitors—serve as excellent case studies to compare different approaches.

1. Three-Dimensional QSAR (3D-QSAR) for Herbicidal HPPD Inhibitors:

Studies on 2-acyl-cyclohexane-1,3-dione derivatives as HPPD inhibitors frequently employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[2][9] These methods are particularly powerful because they analyze the steric and electrostatic fields surrounding a series of aligned molecules, providing intuitive 3D contour maps that guide structural modifications.[10][11]

For a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones, a 3D-QSAR study revealed the critical role of these fields in determining inhibitory activity. The resulting contour maps can pinpoint regions where bulky (sterically favored) or electronegative (electrostatically favored) groups would enhance or diminish biological activity, providing direct, actionable insights for synthesis. For instance, docking studies consistent with QSAR results have shown that smaller groups at certain positions are beneficial, as larger groups may cause steric clashes within the active pocket of the enzyme.

2. Physicochemical and Electronic Descriptors for Anticancer c-Met Inhibitors:

In contrast, QSAR studies on cyclohexane-1,3-dione derivatives as potential anticancer agents have successfully utilized models based on 0D, 1D, and 2D descriptors. A comprehensive study on derivatives targeting the c-Met protein in NSCLC cell lines developed robust models using Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).[4][12][13]

The key insight from this approach is the identification of specific physicochemical and electronic properties that govern the molecule's activity. The study found a strong correlation between the inhibitory activity (pIC₅₀) and eight molecular descriptors: stretch–bend energy (S–B), hydrogen bond acceptors (HBA), Connolly molecular area (CMA), polar surface area (PSA), total connectivity (TC), and quantum-chemical descriptors like total energy (E_T), HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.[4][12] This indicates that a molecule's overall size, polarity, and electronic profile are crucial for its anticancer efficacy.

Comparative Performance of QSAR Models

The validity and predictive power of a QSAR model are assessed using a suite of statistical metrics.[14] A comparison of published models for cyclohexane-1,3-diones highlights the effectiveness of different approaches for different biological systems.

Biological TargetCompound SeriesQSAR Method(s)Key Statistical ParametersKey Descriptor TypesReference
c-Met Kinase (Anticancer) Heterocyclic Cyclohexane-1,3-dionesMLR, ANNR² = 0.85, Q² (LOO) = 0.65, R²_test = 0.82Physicochemical, Electronic, Topological[4][12]
HPPD (Herbicide) 2-(aryloxyacetyl)cyclohexane-1,3-dionesCoMFA, CoMSIACoMFA: q²=0.694, r²=0.963, r²_pred=0.887Steric, Electrostatic Fields[2]
HPPD (Herbicide) 2-Acyl-cyclohexane-1,3-diones3D-QSAR (FLAP)Not explicitly listed, but model guided analysisMolecular Interaction Fields (MIFs)[15]
Cytotoxicity (Anticancer) 2,6-bis(benzylidene)cyclohexanonesCoMFA, CoMSIACoMFA: r²_cv=0.532, r²_ncv=0.850, r²_pred=0.729Steric, Electrostatic, Hydrophobic Fields[10]

Note: Statistical parameters are reported as found in the source literature. R², Coefficient of Determination; Q² or r²_cv, Cross-validated R² (internal validation); R²_test or r²_pred, R² for the external test set (external validation).

Visualizing the QSAR Process and Concepts

To better understand the relationships and workflows, the following diagrams have been generated using Graphviz.

G cluster_0 Data Preparation cluster_1 Model Development & Validation cluster_2 Application Data 1. Data Set Curation (Structures & Activities) Opt 2. Structure Optimization (3D Conformation) Data->Opt Desc 3. Descriptor Calculation (2D, 3D, etc.) Opt->Desc Split 4. Data Splitting (Training & Test Sets) Desc->Split Build 5. Model Building (e.g., MLR, CoMFA) Split->Build Validate 6. Rigorous Validation (Internal & External) Build->Validate AD 7. Applicability Domain (Define Model Limits) Validate->AD Predict 8. Prediction & Design (Screen New Compounds) AD->Predict

Caption: A generalized workflow for a robust QSAR study.

G Activity Biological Activity Structure Cyclohexane-1,3-dione Core Structure Steric Steric Properties (Size, Shape, CMA) Structure->Steric Electronic Electronic Properties (HOMO/LUMO, PSA) Structure->Electronic Hydrophobic Hydrophobicity (logP) Structure->Hydrophobic Steric->Activity Electronic->Activity Hydrophobic->Activity

Caption: Interplay of molecular descriptors and biological activity.

G cluster_train Training Set (70-80%) cluster_test Test Set (20-30%) DataSet Full Dataset Train Compounds for Model Building DataSet->Train Test Unseen Compounds for Final Model Check DataSet->Test CV Leave-One-Out Cross-Validation (Q²) Train->CV Model Final QSAR Model Train->Model Builds Model->Test Predicts (R²_test)

Caption: The crucial role of data splitting in model validation.

Best Practices Protocol: A Self-Validating QSAR Workflow

To ensure the development of a scientifically valid and predictive QSAR model, adherence to established best practices, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), is critical.[8][16] The following protocol provides a self-validating system for researchers investigating novel cyclohexane-1,3-dione derivatives.

Step 1: Data Set Curation
  • Gather Data: Collect a set of cyclohexane-1,3-dione analogues with experimentally determined biological activity data (e.g., IC₅₀, EC₅₀) against a single, well-defined endpoint. The data should span several orders of magnitude.

  • Convert to Molar Units: Transform all activity data to a molar scale and then to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)). This linearization is essential for most regression algorithms.

  • Ensure Structural Diversity: The dataset should include a wide range of structural modifications to capture the relevant chemical space.

Step 2: Molecular Structure Preparation
  • 2D to 3D Conversion: Draw the 2D structures of all molecules. For 3D-QSAR, convert them into 3D structures.

  • Energy Minimization: Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94) or semi-empirical/ab initio method. This step is causal; an accurate, low-energy conformation is crucial for calculating reliable 3D descriptors and for proper alignment in CoMFA/CoMSIA.[2]

Step 3: Descriptor Calculation
  • Select Descriptor Type: Based on your hypothesis, calculate the relevant molecular descriptors.

    • For 2D-QSAR , calculate constitutional, topological, physicochemical, and electronic descriptors.

    • For 3D-QSAR , align the molecules based on a common scaffold (the cyclohexane-1,3-dione core is an ideal choice). Then, calculate steric and electrostatic interaction fields (for CoMFA) and optionally hydrophobic, H-bond donor, and H-bond acceptor fields (for CoMSIA).[9]

Step 4: Data Splitting
  • Divide the Dataset: Rationally split the full dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).

  • Causality: The training set is used to build the model. The test set is held back and used only once to validate the final model's predictive power on unseen data. This separation is the cornerstone of trustworthy validation, preventing an over-optimistic model that has simply "memorized" the data.

Step 5: Model Development
  • Variable Selection: If using a large number of descriptors (common in 2D-QSAR), use a variable selection algorithm (e.g., Genetic Algorithm) to identify the subset of descriptors that has the strongest correlation with activity, while avoiding chance correlations.[8]

  • Regression Analysis: Use a statistical method to build the mathematical equation linking the selected descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) or Partial Least Squares (PLS) for 3D-QSAR.

Step 6: Rigorous Model Validation

This is the most critical phase for establishing trustworthiness.

  • Internal Validation: Perform cross-validation on the training set. The most common method is Leave-One-Out (LOO) cross-validation, which generates the Q² (or q²) statistic. A high Q² (>0.5) indicates the model is robust and not overly sensitive to any single compound.

  • External Validation: Use the final model built from the training set to predict the activity of the compounds in the test set. Calculate the predictive R² (R²_pred or R²_test). A high value (>0.6) demonstrates that the model can generalize to new, unseen molecules.

  • Y-Randomization: Scramble the biological activity data multiple times and re-run the model-building process. The resulting models should have very low R² and Q² values. This ensures the original model is not the result of a chance correlation.

Step 7: Mechanistic Interpretation and Applicability Domain
  • Interpret the Model: Analyze the final QSAR equation or contour maps. What do the selected descriptors mean chemically? For example, a positive coefficient for a descriptor like Polar Surface Area (PSA) implies that increasing polarity enhances activity.[4] CoMFA maps visually show where to add or remove bulk or charge.

  • Define the Applicability Domain (AD): A QSAR model is only reliable for predicting compounds that are similar to those in the training set. Use methods like the leverage approach to define the structural and descriptor space where the model's predictions are considered reliable.[8] Any new compound falling outside this domain should be treated with caution.

Conclusion and Future Outlook

QSAR modeling is an indispensable tool in the optimization of cyclohexane-1,3-dione derivatives. As demonstrated, the choice between 2D and 3D-QSAR approaches depends on the specific biological system and available data, with both methodologies capable of producing highly predictive and interpretable models. 3D-QSAR methods like CoMFA provide intuitive visual guidance for modifying steric and electrostatic interactions, ideal for ligand-receptor binding scenarios like HPPD inhibition. Conversely, models built on physicochemical and electronic descriptors can reveal fundamental properties governing activity against complex cellular systems, as seen with c-Met inhibitors.

The future of QSAR for this scaffold lies in the integration of machine learning and artificial intelligence techniques, such as the ANN models already being explored.[4] These methods can capture complex, non-linear relationships that may be missed by traditional regression techniques. Furthermore, combining QSAR with other computational tools like molecular dynamics simulations can provide a more dynamic and accurate picture of ligand-protein interactions, further refining the design of the next generation of highly potent and selective cyclohexane-1,3-dione-based herbicides and therapeutics.[2][13]

References

  • Daoui, O., Elkhattabi, S., Bakhouch, M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294–4319. [Link]

  • Daoui, O., Elkhattabi, S., Bakhouch, M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • Daoui, O., Elkhattabi, S., Bakhouch, M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Europe PMC. [Link]

  • Daoui, O., Elkhattabi, S., Bakhouch, M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed. [Link]

  • Daoui, O., Elkhattabi, S., Bakhouch, M., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • Benfenati, E. (Ed.). (2007). Quantitative Structure-Activity Relationships (QSAR) for Pesticide Regulatory Purposes. Elsevier. [Link]

  • Basak, S. C., & Roy, K. (2018). In silico local QSAR modeling of bioconcentration factor of organophosphate pesticides. Journal of the Indian Chemical Society, 95(12), 1537-1547. [Link]

  • Thomsen, M. (2002). QSARs in Environmental Risk Assessment. National Environmental Research Institute, Denmark. [Link]

  • NAFTA Technical Working Group on Pesticides. (2012). Quantitative Structure Activity Relationship Guidance Document. US EPA. [Link]

  • Nendza, M. (n.d.). QSAR Models for Pesticide Analysis. Scribd. [Link]

  • Thomsen, M. (2002). QSARs in Environmental Risk Assessment: Interpretation and Validation of SAR/QSAR Based on Multivariate Data Analysis. University of Copenhagen Research Portal. [Link]

  • Wang, D. W., et al. (2019). Quantitative Structure-Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry. [Link]

  • Roy, K., & Tropsha, A. (2018). The validation process of QSAR model created through research... ResearchGate. [Link]

  • Deeb, O. (2013). QSAR: An In Silico Approach for Predicting the Partitioning of Pesticides into Breast Milk. ResearchGate. [Link]

  • Wang, D. W., et al. (2019). Quantitative Structure-Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. PubMed Central. [Link]

  • Al-Khdhair, A. W., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. ResearchGate. [Link]

  • Sakkiah, S., et al. (2018). Development, validation and integration of (Q)SAR models to identify androgen active chemicals. PubMed Central. [Link]

  • FDA Access Data. (2016). NDA # 206-356 Review. [Link]

  • Al-Khdhair, A. W., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed Central. [Link]

  • Al-Khdhair, A. W., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • Roy, K., & Kar, S. (2017). Impact of Pharmaceuticals on the Environment: Risk Assessment Using QSAR Modeling Approach. PubMed Central. [Link]

  • de Melo, E. B., et al. (2017). QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors. PubMed. [Link]

  • Dimmock, J. R., et al. (2007). CoMFA and CoMSIA studies on 1,3-bis(benzylidene)-3,4-dihydro-1H-naphthalen-2-one, 2,6-bis(benzylidene)cyclohexanone, and 3,5-bis(benzylidene)-4-piperidone series of cytotoxic compounds. PubMed. [Link]

  • Singh, V., et al. (2012). 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. PubMed. [Link]

  • Unknown Author. (n.d.). 3D QSAR. Slideshare. [Link]

  • Al-Khdhair, A. W., et al. (2022). Structures and activities of 4 cyclohexane-1,3-diones with other side... ResearchGate. [Link]

  • Daoui, O., et al. (2023). QSAR study and Molecular Docking assisted design of novel cyclohexane- 1,3-dione Derivatives as anticancer agents for non-small cell lung cancer. ResearchGate. [Link]

  • Price, B. B., et al. (2010). Dimeric cyclohexane-1,3-dione oximes inhibit wheat acetyl-CoA carboxylase and show anti-malarial activity. PubMed. [Link]

  • Liu, J. X., et al. (2007). Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][4][12][17][18]tetrazin-4(3H)ones. PubMed. [Link]

  • Verma, R. P., & Hansch, C. (2012). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development. [Link]

  • Hall, P., et al. (2019). Validation of a therapeutic range for nitisinone in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion. NIH. [Link]

  • Singh, P. P., & Singh, P. (2022). QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Le. Semantic Scholar. [Link]

  • Phanus-umporn, C., et al. (2024). COMPUTER-GUIDED DESIGN OF NOVEL NITROGEN-BASED HETEROCYCLIC SPHINGOSINE-1-PHOSPHATE (S1P) ACTIVATORS AS OSTEOANABOLIC AGENTS. EXCLI Journal. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Cyclohexane-1,3-dione has emerged as a versatile scaffold in medicinal chemistry, enabling the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of various classes of heterocyclic compounds derived from this privileged starting material. We will delve into the experimental data, explore structure-activity relationships, and elucidate the underlying mechanisms of action, offering a critical resource for researchers and professionals in drug discovery and development.

The rationale for focusing on cyclohexane-1,3-dione derivatives lies in their synthetic tractability and the rich chemical space they unlock.[3] The reactive dicarbonyl functionality serves as a linchpin for constructing fused heterocyclic systems, including but not limited to pyrans, thiophenes, thiazoles, pyridazines, xanthenes, and acridines.[2][4][5] These resulting molecular architectures have consistently demonstrated potent cytotoxic effects against a spectrum of human cancer cell lines.[1][4][[“]]

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is a critical initial determinant of its therapeutic promise. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this assessment, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[7] The following table summarizes the cytotoxic activities of representative heterocyclic compounds derived from cyclohexane-1,3-dione against various cancer cell lines.

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)IC₅₀ (µM)Reference(s)
Tetrahydrobenzo[b]thiophenes 3b, 5c, 7b, 10b, 12, 14b, 16, 18b, 19b, 20b, 21, 24VariousNot explicitly quantified in the provided text, but noted for high cytotoxicity.[1][4][[“]]
Pyran Derivatives 3b, 3c, 6b, 6c, 6d, 6f, 6i, 6m, 6n, 8b, 14a, 15, 16A549, H460, HT-29, MKN-45, U87MG, SMMC-7721Not explicitly quantified in the provided text, but noted for high cytotoxicity.[8][9][10][11]
Xanthene Derivatives 3b, 5c, 5d, 7b, 7c, 7d, 9a, 9b, 10b, 10c, 12c, 15b, 15c, 16b, 16c, 17c, 17d, 17e, 17fSix cancer cell linesNot explicitly quantified in the provided text, but noted for high cytotoxicity.[12][13]
Acridine Derivatives 8m (a benzimidazole acridine derivative)Human colon cancer cell linesNot explicitly quantified in the provided text, but noted for cytotoxic action.[14]
1,2,4-Triazine Derivatives 5, 7a, 7b, 10c, 10e, 11c, 11fA549, H460, HT-29, MKN-45, U87MG, SMMC-7721Single-digit µM range[15]
Benzo[f]chromene Derivatives 7, 9, 12HepG-2, HCT-116, MCF-7Outperformed reference drugs 5-Fluorouracil and Doxorubicin.[16]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The diverse cytotoxic profiles observed among these heterocyclic families underscore the profound impact of structural modifications on biological activity. Several studies have begun to unravel the structure-activity relationships that govern their anticancer effects.

For instance, in the case of xanthene derivatives , the presence of diprenyl, dipyrano, and prenylated pyrano substituent groups has been shown to contribute significantly to their cytotoxicity.[17] This suggests that lipophilicity and the specific spatial arrangement of these functional groups are critical for their interaction with biological targets. The anti-cancer activity of xanthene derivatives has become a major focus in pharmaceutical chemistry due to their diverse biological activities.[18]

Similarly, for benzo[f]chromene derivatives , the fusion of heterocyclic moieties at the 2,3-position has been found to significantly enhance anticancer activity.[16] This highlights the importance of the overall molecular architecture and the introduction of additional heterocyclic systems.

A recurring theme in the mechanism of action for several of these compound classes is the inhibition of key signaling proteins involved in cancer cell proliferation and survival. Notably, derivatives of cyclohexane-1,3-dione have been identified as inhibitors of receptor tyrosine kinases such as c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR, as well as Pim-1 kinase.[19][20] The abnormal expression of c-Met tyrosine kinase, in particular, has been linked to the proliferation of various human cancer cell lines, making it a promising therapeutic target.[20]

G cluster_0 Upstream Signaling cluster_1 Downstream Pathways cluster_2 Cellular Outcomes Growth_Factors Growth Factors (e.g., HGF) RTKs Receptor Tyrosine Kinases (e.g., c-Met, EGFR) Growth_Factors->RTKs RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTKs->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTKs->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Pim_1 Pim-1 Kinase Pim_1->Proliferation Pim_1->Survival Metastasis Metastasis Cyclohexane_Derivatives Heterocyclic Compounds from Cyclohexane-1,3-dione Cyclohexane_Derivatives->RTKs Inhibition Cyclohexane_Derivatives->Pim_1 Inhibition

Caption: Putative mechanism of action for cytotoxic cyclohexane-1,3-dione derivatives.

Experimental Protocols: Assessing Cytotoxicity via MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][7][21]

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Maintain the desired cancer cell lines in a humidified incubator at 37°C with 5% CO₂.[7]

    • Harvest cells in the logarithmic growth phase using an appropriate method (e.g., Trypsin-EDTA for adherent cells).[7]

    • Determine cell concentration and viability using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[3][7]

    • Incubate the plates for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the test compound, typically in DMSO.[7]

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.[3]

    • After 24 hours of cell seeding, carefully aspirate the old medium and add 100 µL of the medium containing the various concentrations of the test compound.[21]

    • Include vehicle-only controls (e.g., DMSO at the same concentration as in the highest compound concentration) and untreated controls.[3]

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[3][21]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7][21]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][7][21]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[7][21]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][7][21]

    • Gently mix on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[3]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[3][21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[7]

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[7]

G start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h compound_treatment 3. Treat Cells with Compounds incubation_24h->compound_treatment incubation_exposure 4. Incubate for Exposure Time (24-72h) compound_treatment->incubation_exposure mtt_addition 5. Add MTT Solution incubation_exposure->mtt_addition incubation_mtt 6. Incubate for 2-4h mtt_addition->incubation_mtt solubilization 7. Solubilize Formazan Crystals incubation_mtt->solubilization read_absorbance 8. Measure Absorbance at 570nm solubilization->read_absorbance data_analysis 9. Calculate Cell Viability & IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion

The heterocyclic compounds derived from cyclohexane-1,3-dione represent a rich and promising field for the discovery of novel anticancer agents. The studies highlighted in this guide demonstrate the potent cytotoxic effects of various structural classes, including thiophenes, pyrans, xanthenes, and acridines, against a multitude of cancer cell lines. The emerging understanding of their structure-activity relationships and mechanisms of action, particularly the inhibition of key protein kinases, provides a rational basis for the future design and optimization of these compounds. The standardized MTT assay protocol outlined herein offers a robust framework for the continued evaluation and comparison of these promising therapeutic candidates. Further investigation into the in vivo efficacy and safety profiles of the most potent compounds identified is a logical and crucial next step in their translational journey from the laboratory to the clinic.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Scirp.org.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Scirp.org.
  • Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Scirp.org.
  • Shaaban, M., Kamel, M. and Milad, Y. (2014) Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, 1-16.
  • Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound. Benchchem.
  • MTT assay protocol. Abcam.
  • Cell Viability Assays. Assay Guidance Manual.
  • Mohareb, R. M., Ibrahim, R. A., & Alwan, E. S. (2021). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities and Tyrosine Kinases and Pim-1 Kinase Inhibitions. Acta Chimica Slovenica, 68(1), 51-64.
  • Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Consensus.
  • Synthesis of New Xanthene and Acridine Derivatives from Cyclohexan-1,3-dione and the Study of their Antiproliferative Activities. ResearchGate.
  • Mohareb, R. M., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463.
  • Borik, R. M. A., et al. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central.
  • Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities and Tyrosine Kinases and Pim-1 Kinase Inhibitions. ResearchGate.
  • Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Bentham Science Publisher.
  • Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. PubMed.
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research.
  • Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Publishing.
  • Acridine as an Anti-Tumour Agent: A Critical Review. MDPI.
  • Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines. MDPI.
  • Cytotoxic activity of the tested compounds on different cell lines. ResearchGate.
  • Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review. PubMed.
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega.
  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667.
  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central.
  • Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. ResearchGate.
  • Some acridine derivatives 1-14. ResearchGate.
  • Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. ResearchGate.

Sources

analytical techniques for the characterization of 5-substituted 1,3-diazacyclohexane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 5-Substituted 1,3-Diazacyclohexane Derivatives

For researchers, medicinal chemists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of discovery. The 5-substituted 1,3-diazacyclohexane scaffold is a key heterocyclic motif present in a range of biologically active molecules and energetic materials. Its structural complexity, including conformational isomers and the potential for multiple stereocenters, demands a multi-faceted analytical approach for unambiguous characterization.

This guide provides an in-depth comparison of the core analytical techniques essential for the structural elucidation and purity assessment of these derivatives. We move beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure your analytical workflow is a self-validating system.

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for the diazacyclohexane ring system. It provides definitive information on the chemical environment of each proton and carbon atom, allowing for the assembly of a complete connectivity map.

Expertise & Experience: Why NMR is a Primary Tool

For 5-substituted 1,3-diazacyclohexanes, ¹H and ¹³C NMR are indispensable for several reasons. Firstly, they confirm the successful formation of the heterocyclic ring and the incorporation of the substituent at the C5 position. Secondly, the chemical shifts and, critically, the coupling constants (J-values) of the ring protons provide invaluable data on the chair-like conformation of the ring and the axial or equatorial orientation of the C5 substituent—factors that can profoundly influence biological activity. Two-dimensional (2D) NMR experiments, such as COSY and HMBC, are then used to piece the puzzle together, confirming assignments made from 1D spectra.[1]

Experimental Protocol: ¹H, ¹³C, and 2D NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 5-substituted 1,3-diazacyclohexane derivative.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O) in a standard 5 mm NMR tube.[2] The choice of solvent is critical; for instance, hygroscopic compounds like 5-hydroxy-1,3-diazacyclohexane are best analyzed in D₂O.[2]
  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. Data Acquisition:

  • Record spectra on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to achieve adequate signal dispersion.[2]
  • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.
  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
  • 2D NMR (if required for complex structures):
  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., which protons are adjacent on the ring).
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the position of substituents.

3. Data Processing and Interpretation:

  • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
  • Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton connectivity and dihedral angles, which inform the ring's conformation.
  • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D data to resolve ambiguities.
Data Presentation: Example NMR Data

The following table summarizes characteristic NMR data for a representative 1,3-diacetyl-5-hydroxy-1,3-diazacyclohexane derivative, adapted from published findings.[3]

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-Acetyl (CH₃)2.13 (s, 3H), 2.27 (s, 3H)21.0, 21.2
H-2ax, H-2eq4.54 (d), 5.59 (d)56.4 (C-2)
H-4ax, H-6ax3.42 (dd), 3.70 (dd)47.7 (C-4), 51.9 (C-6)
H-4eq, H-6eq3.57 (dd), 4.09 (dd)
H-53.88 (m, 1H)63.9 (C-5)
N-Acetyl (C=O)-170.5, 171.0
Solvent: CDCl₃. Data derived from Axenrod, T., et al. (2000).[3]

X-ray Crystallography: The Definitive 3D Structure

While NMR provides a detailed picture of the molecule's structure in solution, single-crystal X-ray crystallography delivers an unambiguous, high-resolution snapshot of the molecule in the solid state.[4] It is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry.[5]

Expertise & Experience: When to Use X-ray Crystallography

This technique is employed when absolute structural proof is required. For 5-substituted 1,3-diazacyclohexanes, it is particularly valuable for:

  • Unambiguously determining the relative stereochemistry of substituents on the ring.

  • Confirming the ring conformation (e.g., chair, boat, or twist-boat) in the solid state.

  • Elucidating intermolecular interactions , such as hydrogen bonding, in the crystal lattice.

The primary limitation is the need to grow a single, high-quality crystal, which can often be a rate-limiting step.[5]

Workflow for Single-Crystal X-ray Crystallography

cluster_prep Crystal Growth & Mounting cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement a Purified Compound in Solution b Slow Evaporation / Vapor Diffusion / Cooling a->b c Single Crystal Formation b->c d Mount Crystal on Goniometer c->d e Expose Crystal to X-ray Beam d->e f Collect Diffraction Pattern e->f g Process Data (Indexing & Integration) f->g h Solve Phase Problem g->h i Generate Electron Density Map h->i j Build Atomic Model i->j k Refine Model against Data j->k l Final Validated Structure k->l

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: Structure Determination

1. Crystallization:

  • Dissolve the highly purified compound in a minimal amount of a suitable solvent or solvent mixture.
  • Attempt crystallization using methods like slow evaporation of the solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution. This is often a trial-and-error process.
  • For example, colorless crystalline solids of a 1,3-diacetyl-5-acetoxy-1,3-diazacyclohexane derivative were obtained by recrystallization from ethyl acetate.[3]

2. Crystal Mounting and Data Collection:

  • Select a suitable single crystal (typically 0.1-0.3 mm) under a microscope.
  • Mount the crystal on a goniometer head.
  • Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) on the diffractometer to minimize thermal motion.
  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[4]

3. Structure Solution and Refinement:

  • Process the collected diffraction intensities to determine the unit cell dimensions and space group.
  • Solve the "phase problem" to generate an initial electron density map.[6]
  • Build an atomic model into the electron density map.
  • Refine the model iteratively to improve the fit between the calculated and observed diffraction data, resulting in a final, validated crystal structure.[6]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in this context is to confirm the molecular weight of the synthesized derivative and to provide information about its elemental composition through high-resolution measurements.

Expertise & Experience: Choosing the Right Ionization Method

The choice of ionization technique is critical for analyzing 5-substituted 1,3-diazacyclohexane derivatives.

  • Electrospray Ionization (ESI): Ideal for polar and non-volatile compounds. It is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, directly confirming the molecular weight.

  • Fast Atom Bombardment (FAB): A historical but effective technique for polar compounds, also providing molecular ion information.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives. The electron impact (EI) ionization used often causes fragmentation, providing structural clues but sometimes making the molecular ion difficult to observe.

High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, adding a high degree of confidence to the structural assignment.[7]

Experimental Protocol: HRMS (ESI) Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Data Acquisition:

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
  • Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode.

3. Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.
  • Compare the experimentally measured accurate mass to the theoretical mass calculated for the expected elemental formula. A mass error of <5 ppm is considered excellent confirmation.
Data Presentation: Example HRMS Data

For 1,3-dipropionyl-5-hydroxy-1,3-diazacyclohexane:

Parameter Value
Ionization Mode FAB (Fast Atom Bombardment)
Ion Observed [M+H]⁺
Calculated Mass 215.1396
Found Mass 215.1394

| Reference | Axenrod, T., et al. J. Org. Chem. (2000)[7] |

Chromatographic Techniques: The Purity and Isomer Referee

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized derivatives and for separating isomers.

Expertise & Experience: The Need for Separation

The synthesis of 5-substituted 1,3-diazacyclohexanes can result in mixtures of stereoisomers (enantiomers or diastereomers). HPLC, especially with a chiral stationary phase (CSP), is the premier technique for separating these isomers, which is critical since different stereoisomers can have vastly different pharmacological properties.[8][9] Achiral (reverse-phase) HPLC is the workhorse method for routine purity analysis.

General HPLC Workflow for Purity Analysis

A Prepare Sample Solution C Inject Sample into HPLC System A->C B Select Column & Mobile Phase D Separation on Column B->D C->D E Detection (e.g., UV-Vis) D->E F Generate Chromatogram E->F G Analyze Peaks (Retention Time & Area %) F->G

Caption: General workflow for HPLC analysis.

Experimental Protocol: Reverse-Phase HPLC Purity Assessment

1. Method Development:

  • Select a suitable column, typically a C18 stationary phase.
  • Develop a mobile phase gradient, commonly using water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
  • Optimize the gradient, flow rate (e.g., 1.0 mL/min), and column temperature to achieve good separation of the main product from any impurities.

2. Sample Analysis:

  • Prepare a sample solution at a known concentration (e.g., 1 mg/mL) in the mobile phase.
  • Inject a small volume (e.g., 5-10 µL) into the HPLC system.
  • Record the chromatogram using a UV detector set to a wavelength where the compound has strong absorbance.

3. Data Interpretation:

  • The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. A purity level of >95% is often required for subsequent biological testing.

Comparative Summary of Analytical Techniques

TechniquePrimary Information ProvidedSample RequirementsKey AdvantageLimitations
NMR Spectroscopy Connectivity, conformation (in solution), relative stereochemistry5-10 mg, solubleProvides the most comprehensive structural detail in solutionCan be complex to interpret; lower sensitivity
X-ray Crystallography Absolute 3D structure, bond lengths/angles, solid-state conformationSingle, high-quality crystal (0.1-0.3 mm)Unambiguous structural proofCrystal growth can be difficult or impossible
Mass Spectrometry Molecular weight, elemental formula (HRMS)Microgram to nanogram quantities, solubleHigh sensitivity and accuracy for MW determinationProvides little to no stereochemical information
HPLC Purity, separation of isomersMicrogram quantities, solubleExcellent for purity assessment and isomer separationDoes not provide direct structural information
Elemental Analysis Elemental composition (%C, H, N)1-2 mg, solidConfirms bulk sample purity and compositionDoes not distinguish between isomers

Conclusion

The thorough characterization of 5-substituted 1,3-diazacyclohexane derivatives is not achievable with a single technique. It requires an integrated analytical strategy where the strengths of one method compensate for the limitations of another. A typical workflow involves an initial confirmation of the molecular weight by Mass Spectrometry , followed by a detailed structural elucidation of connectivity and solution-state conformation by NMR Spectroscopy . HPLC is then employed to establish purity and resolve any stereoisomers. Finally, for absolute proof of structure and stereochemistry, X-ray Crystallography is the ultimate arbiter, provided a suitable crystal can be obtained. By synergistically applying these techniques, researchers can build a complete and validated data package, ensuring the identity, purity, and structure of their compounds with the highest degree of scientific confidence.

References

  • Title: Synthesis and Characterization of 5-Substituted 1,3-Diazacyclohexane Derivatives | The Journal of Organic Chemistry - ACS Publications - American Chemical Society Source: ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of 5-Substituted 1,3-Diazacyclohexane Derivatives Source: ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of 5-Substituted 1,3-Diazacyclohexane Derivatives | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives - PubMed Source: PubMed URL: [Link]

  • Title: Collection - Synthesis and Characterization of 5-Substituted 1,3-Diazacyclohexane Derivatives - The Journal of Organic Chemistry - Figshare Source: Figshare URL: [Link]

  • Title: CPX;1,3-DINITRO-1,3-DIAZACYCLOPENTANE - Optional[15N NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: ¹³C NMR spectroscopic data of selected compounds in the series... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of 5-Substituted-1,3-Diazacyclohecane Derivatives. - DTIC Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: x Ray crystallography - PMC - PubMed Central - NIH Source: NIH National Library of Medicine URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds - PMC - NIH Source: NIH National Library of Medicine URL: [Link]

  • Title: X-ray Crystallography - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data Source: Organic Chemistry Data URL: [Link]

  • Title: 1,4-Diazacyclohexane - Optional[1H NMR] - Spectrum - SpectraBase Source: SpectraBase URL: [Link]

  • Title: X-ray Crystal Structures of Trans-6,13-dimethyl-6,13-diamino-1,4,8,11-tetraazacyclotetradecane.6HCl.2H>2>O and Its Condensation Product With Pyridine-2-carboxaldehyde' - University of St Andrews Research Portal Source: University of St Andrews Research Portal URL: [Link]

  • Title: Understanding x-ray crystallography structures - YouTube Source: YouTube URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB Source: Escola Superior Agrária - Instituto Politécnico de Bragança URL: [Link]

  • Title: Separation of diarylethene‐based photoswitchable isomeric compounds by high‐performance liquid chromatography and supercritical fluid chromatography | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed Source: PubMed URL: [Link]

  • Title: Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase - MDPI Source: MDPI URL: [Link]

  • Title: Enantiomeric Separation of New Chiral Azole Compounds - MDPI Source: MDPI URL: [Link]

Sources

A Guide to the Synthetic Efficacy of Pyridinyl Dione Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridinyl dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antibacterial and anti-inflammatory to antitumor and anti-HIV agents.[1][2] The efficacy of a drug discovery program often hinges on the efficient and versatile synthesis of the core heterocyclic system. Consequently, the choice of synthetic route to a pyridinyl dione is a critical decision, balancing factors such as yield, purity, scalability, cost, and environmental impact.

This guide provides a comparative analysis of prominent synthetic routes to pyridinyl diones. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices. Our objective is to equip researchers, chemists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific research and development goals. We will explore classical condensation reactions, modern multicomponent strategies, and green chemistry approaches, providing quantitative data and detailed protocols to support a robust comparative evaluation.

Classical Condensation Routes: The Foundation

Condensation reactions represent the historical foundation of pyridine synthesis and remain relevant for their reliability and use of readily available starting materials.[3][4] These methods typically involve the sequential formation of carbon-carbon and carbon-nitrogen bonds to construct the heterocyclic ring.

The Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

The Hantzsch synthesis is a cornerstone of pyridine chemistry, classically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[5] While this multicomponent reaction directly yields a 1,4-dihydropyridine (DHP), a subsequent oxidation step is required to achieve the aromatic pyridinyl dione system.

Mechanistic Rationale: The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second β-ketoester. A subsequent Michael addition followed by cyclization and dehydration affords the DHP ring. The necessity of a final oxidation step adds a step to the overall sequence but also provides a stable intermediate that can be purified before aromatization.

Hantzsch_Synthesis A Aldehyde (R-CHO) + β-Ketoester B Knoevenagel Condensation Product A->B E Michael Addition B->E C β-Ketoester + Ammonia (NH3) D Enamine C->D D->E F Cyclization & Dehydration E->F G 1,4-Dihydropyridine (DHP) F->G H Oxidation G->H I Pyridinyl Dione H->I

Caption: Workflow for the Hantzsch synthesis and subsequent oxidation.

Experimental Protocol: Hantzsch-type Synthesis of a Dihydropyridine Precursor

This protocol is adapted from methodologies described for multicomponent Hantzsch reactions.[5]

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Add ethanol (10 mL) as the solvent.

  • Heat the mixture to reflux (approx. 80 °C) with constant stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature, which usually results in the precipitation of the dihydropyridine product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 1,4-dihydropyridine.

  • For the subsequent oxidation step, the purified DHP can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid, CAN, or simply exposed to air under specific catalytic conditions) to yield the final pyridinyl dione.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a more direct route to pyridines by reacting an enamine with an ethynyl ketone.[6][7] This method is particularly powerful as the cyclodehydration is often spontaneous under the reaction conditions, avoiding the need for a separate oxidation step.[4]

Mechanistic Rationale: The key to this reaction is the Michael addition of the enamine to the activated alkyne of the ethynyl ketone. This forms an aminodienone intermediate which, unlike the Hantzsch intermediate, can directly undergo cyclodehydration to form the aromatic pyridine ring. The choice of solvent and catalyst can be crucial; protic solvents like ethanol can improve reaction efficiency.[7]

Bohlmann_Rahtz_Synthesis Start Enamine + Ethynyl Ketone Michael Michael Addition Start->Michael Intermediate Aminodienone Intermediate Michael->Intermediate Cyclization Cyclodehydration Intermediate->Cyclization Product Substituted Pyridine Cyclization->Product

Sources

A Comparative Spectroscopic Guide to 5-Pyridin-2-ylcyclohexane-1,3-dione and Its Analogs for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, the precise structural elucidation of novel compounds is paramount. The cyclohexane-1,3-dione framework is a key pharmacophore in various biologically active molecules. The introduction of a pyridyl substituent at the 5-position creates a molecule, 5-Pyridin-2-ylcyclohexane-1,3-dione, with significant potential for new chemical entities due to its hydrogen bonding capabilities and potential for metal coordination. This guide provides a detailed comparative analysis of the expected spectroscopic characteristics of this compound against its common analogs, grounded in fundamental principles and available data for similar structures.

A notable caveat to this guide is the current absence of published, peer-reviewed experimental spectra for this compound. Therefore, the spectral data for this target compound are presented as expert predictions based on established spectroscopic principles and data from closely related analogs. This guide is intended to be a predictive and methodological resource for researchers working with this and similar molecular scaffolds.

The Crucial Role of Keto-Enol Tautomerism

A foundational concept in the spectroscopic analysis of β-diketones, including this compound, is keto-enol tautomerism.[1][2] In solution, these compounds exist as an equilibrium mixture of the diketo form and one or more enol forms. This equilibrium is a critical determinant of the compound's spectroscopic signature, particularly in NMR and IR spectroscopy.

tautomerism cluster_keto Diketo Tautomer cluster_enol Enol Tautomer Keto Keto Form Enol Enol Form Keto->Enol Equilibrium Enol->Keto Keto_structure O || C / \nH2C   CH2 |     | HC-R  C=O / CH2 Enol_structure OH | C / \nH2C   CH |     || HC-R  C-OH / CH2

Caption: Keto-enol tautomerism in 5-substituted cyclohexane-1,3-diones.

¹H and ¹³C NMR Spectroscopy: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound and its analogs, NMR provides detailed information about the carbon skeleton, the electronic environment of protons and carbons, and the conformational dynamics in solution.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is expected to be a composite of signals arising from both the cyclohexane-1,3-dione and the pyridine moieties. The presence of keto-enol tautomers will likely result in two sets of peaks for the dione ring protons.[1]

Proton Environment Expected Chemical Shift (δ, ppm) - Predicted for 5-Pyridin-2-yl 5-Phenylcyclohexane-1,3-dione (Analog) 5-Methylcyclohexane-1,3-dione (Analog) Key Insights
Pyridyl-H6'~8.5-8.7 (dd)--Downfield shift due to proximity to electronegative nitrogen.
Pyridyl-H3', H4', H5'~7.2-7.8 (m)7.1-7.4 (m)-Complex multiplet, influenced by the electronic effects of the nitrogen.
Cyclohexane-H5~3.5-3.8 (m)~3.3-3.6 (m)~2.0-2.3 (m)The pyridyl group is expected to be more deshielding than a phenyl or methyl group.
Cyclohexane-H4, H6~2.4-2.8 (m)~2.5-2.9 (m)~2.2-2.6 (m)Diastereotopic protons, likely appearing as complex multiplets.
Cyclohexane-H2~2.3-2.6 (m)~2.4-2.7 (m)~2.1-2.4 (m)Methylene protons adjacent to the carbonyl groups.
Enolic OH~11-13 (br s)~11-13 (br s)~11-13 (br s)Broad singlet, characteristic of the intramolecularly hydrogen-bonded enolic proton.
Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide a map of the carbon framework. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Carbon Environment Expected Chemical Shift (δ, ppm) - Predicted for 5-Pyridin-2-yl 5-Phenylcyclohexane-1,3-dione (Analog) 5-Methylcyclohexane-1,3-dione (Analog) Key Insights
C1, C3 (Carbonyl)~190-205~190-205~190-205Diketo form will show sharp signals; enol form will have distinct signals for C=O and C-OH.
Pyridyl-C2'~158-162--Carbon directly attached to the cyclohexane ring.
Pyridyl-C6'~148-152--Carbon adjacent to the nitrogen.
Pyridyl-C3', C4', C5'~120-140~125-130-Aromatic carbons of the pyridine ring.
C5~35-40~40-45~25-30The nature of the substituent at C5 significantly influences its chemical shift.
C4, C6~40-50~40-50~40-50Methylene carbons adjacent to the substituted carbon.
C2~30-35~30-35~30-35Methylene carbon between the two carbonyls.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve sample in deuterated solvent H1_NMR 1H NMR Prep->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR Chem_Shift Chemical Shift Analysis TwoD_NMR->Chem_Shift Coupling Coupling Constant Analysis Chem_Shift->Coupling Integration Integration Coupling->Integration Structure Structure Elucidation Integration->Structure

Caption: A typical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key vibrational bands for this compound and its analogs will be those associated with the carbonyl groups, C=C bonds of the enol and aromatic/heteroaromatic rings, and the O-H bond of the enol.

Functional Group Expected Wavenumber (cm⁻¹) - Predicted for 5-Pyridin-2-yl 5-Phenylcyclohexane-1,3-dione (Analog) 5-Methylcyclohexane-1,3-dione (Analog) Key Insights
C=O Stretch (Keto)~1710-1735~1710-1735~1715-1740A strong, sharp absorption. The presence of two carbonyls can sometimes lead to peak splitting.
C=O Stretch (Enol)~1600-1640~1600-1640~1600-1640Broadened and shifted to lower wavenumber due to conjugation and intramolecular hydrogen bonding.
C=C Stretch (Enol & Pyridine)~1550-1620~1550-1620 (Aromatic)~1580-1620 (Enol)Overlapping with the enol C=O stretch, these bands confirm the presence of unsaturation.
O-H Stretch (Enol)~2500-3200~2500-3200~2500-3200A very broad absorption due to strong intramolecular hydrogen bonding.
C-H Stretch (sp²)~3010-3100~3010-3100-Aromatic/heteroaromatic C-H stretches.
C-H Stretch (sp³)~2850-3000~2850-3000~2850-3000Aliphatic C-H stretches from the cyclohexane ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid is placed directly on the crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Fragmentation Pattern

For this compound, the molecular ion peak (M⁺) is expected to be observed. The fragmentation will likely involve cleavages of the cyclohexane ring and the bond connecting the two ring systems.

MS_Fragmentation cluster_mol Molecular Ion cluster_frag Key Fragments Mol_Ion [M]⁺ Frag1 Loss of CO Mol_Ion->Frag1 Frag2 Loss of C₂H₂O Mol_Ion->Frag2 Frag3 [Pyridyl]⁺ Mol_Ion->Frag3 Frag4 [M - Pyridyl]⁺ Mol_Ion->Frag4

Caption: Predicted major fragmentation pathways for this compound.

Ion m/z (Predicted for 5-Pyridin-2-yl) m/z (5-Phenylcyclohexane-1,3-dione Analog) m/z (5-Methylcyclohexane-1,3-dione Analog) Origin of Fragment
[M]⁺189188126Molecular Ion
[M - CO]⁺16116098Loss of a carbonyl group.
[M - C₂H₂O]⁺14714684Loss of a ketene fragment.
[Pyridyl]⁺78--Cleavage of the bond to the pyridine ring.
[Phenyl]⁺-77-Cleavage of the bond to the phenyl ring.
[M - Pyridyl]⁺111--Loss of the pyridyl radical.
[M - Phenyl]⁺-111-Loss of the phenyl radical.
[M - Methyl]⁺--111Loss of the methyl radical.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Impact (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that will likely show a prominent protonated molecule [M+H]⁺.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic characterization of this compound and its analogs is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and mass spectrometry. The dominant influence of keto-enol tautomerism is a key feature that must be considered in the analysis of both NMR and IR spectra. While experimental data for the title compound is not yet widely available, the predictive analysis based on its structural analogs and fundamental spectroscopic principles provides a robust framework for its identification and characterization. The methodologies outlined in this guide offer a clear path for researchers to obtain and interpret the necessary data to confidently elucidate the structure of this and related compounds, thereby accelerating the pace of discovery in medicinal and materials chemistry.

References

  • BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Complex Beta-Diketones.
  • Pascal H, F A. (1982). Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones. OSTI.GOV. Available at: [Link]

  • MDPI. (2020). Structural Studies of β-Diketones and Their Implications on Biological Effects. Available at: [Link]

  • Scholars Research Library. (n.d.). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy. University of Wisconsin. Available at: [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Pyridin-2-ylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Pyridin-2-ylcyclohexane-1,3-dione (CAS No. 144128-79-0). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is a critical component of the entire research lifecycle. This guide is designed to provide clear, actionable procedures that ensure the safe handling and disposal of this specific chemical compound, grounded in established regulatory frameworks and best laboratory practices.

Section 1: Hazard Identification and Essential Safety Assessment

Before any handling or disposal operations commence, a thorough understanding of the compound's hazard profile is paramount. This compound is a heterocyclic compound whose potential hazards are derived from its pyridine and cyclohexanedione moieties. While a comprehensive toxicological profile may not be extensively documented for this specific molecule, available data provides critical safety information.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:[1]

GHS Hazard Statement Description Associated Pictogram
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Causality: The pyridine functional group contributes to the potential for harmful ingestion and irritation, while the dione structure can also cause skin and eye irritation.[2][3][4] Therefore, treating this compound as a hazardous substance is the foundational principle of its disposal plan. Waste pyridine and its derivatives are explicitly considered hazardous waste under federal regulations, necessitating management according to strict state and federal guidelines.[5][6]

Section 2: Pre-Disposal Operations & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The potential for skin, eye, and respiratory irritation dictates the mandatory use of appropriate PPE.

Standard PPE Protocol:

  • Eye Protection: Wear chemical safety goggles or a face shield tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber) must be worn. Nitrile gloves may not offer sufficient protection for prolonged contact. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8][9]

  • Body Protection: A fully-buttoned laboratory coat is required. For operations with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[9]

Section 3: Waste Collection & Segregation Protocol

Improper segregation of chemical waste is a primary cause of laboratory incidents. This protocol ensures that this compound waste is collected safely and in a manner that prevents dangerous reactions.

Step-by-Step Collection Procedure:

  • Designate a Waste Container:

    • Select a container made of a material compatible with the waste (e.g., high-density polyethylene - HDPE). The container must be in good condition with a secure, leak-proof screw cap.[10]

    • Never use foodstuff containers (e.g., mayonnaise or pickle jars) for hazardous waste storage.[10]

  • Label the Container:

    • The moment the first quantity of waste is added, the container must be labeled.

    • Per EPA requirements, the label must clearly state the words "HAZARDOUS WASTE ".[11]

    • The label must also include the full chemical name: "This compound " and list all other components if it is a solution.

    • Appropriate hazard warnings (e.g., pictograms for irritant, harmful) must be present.[1][11]

  • Waste Accumulation:

    • Collect all waste forms—including pure (unused) compound, reaction residues, and contaminated materials (e.g., weigh boats, contaminated paper towels)—in this designated container.

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizers or acids.[9] Pyridine derivatives can react exothermically with these substances.

    • Keep the waste container securely capped at all times, except when adding waste.[10]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11][12]

    • The SAA should be in a well-ventilated area, away from drains, and ideally within secondary containment to manage potential leaks.[3][12]

Section 4: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Immediate Spill Response Protocol:

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills or if respiratory protection is unavailable, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.

  • Containment & Cleanup (for small, manageable spills):

    • Prevent the material from entering drains or waterways.[7][13]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[7][8]

    • Absorb the material with an inert, dry substance like sand, earth, or vermiculite.[9][14]

    • Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container, properly labeled as described in Section 3.

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Section 5: Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer drain.[13][15] This compound is harmful to aquatic life, and its introduction into wastewater systems is prohibited.

Compliant Disposal Workflow:

The only acceptable disposal route is through a licensed hazardous waste management company. The process is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level.[12][15]

  • Container Readiness: Once the waste container is full (do not overfill; leave at least one inch of headroom) or is no longer being used, ensure the cap is tightly sealed and the label is complete and legible.[10]

  • Request Pickup: Contact your institution's EH&S department or the designated waste coordinator to arrange for a pickup. They will manage the manifest and ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Likely Disposal Method: The most probable final disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][7]

Below is a diagram illustrating the decision-making process for the disposal of this compound.

G start Waste Generated: This compound (Solid, Solution, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe haz_check Is it Hazardous Waste? collect Step 2: Collect in a Labeled, Compatible Waste Container haz_check->collect Yes, based on H-Statements and parent compounds wrong_path Prohibited Disposal Paths: - Regular Trash - Sewer/Drain haz_check->wrong_path No (Incorrect Assessment) ppe->haz_check label_details Label must include: 'HAZARDOUS WASTE' Full Chemical Name Hazard Pictograms collect->label_details store Step 3: Store in Designated Satellite Accumulation Area (SAA) collect->store no_mix Do NOT mix with incompatible chemicals (e.g., strong oxidizers, acids) collect->no_mix full Container Full or No Longer in Use? store->full full->store No contact_ehs Step 4: Contact EH&S for Pickup full->contact_ehs Yes disposal Final Disposal via Licensed Vendor (Likely Incineration) contact_ehs->disposal

Caption: Disposal Workflow for this compound.

References

  • 1,3-Cyclohexanedione . Atul Ltd. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Laboratory. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). Available from: [Link]

  • Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Pyridine Standard Operating Procedure . Washington State University. Available from: [Link]

  • SAFETY DATA SHEET - Generic . Acros Organics. Available from: [Link]

  • Pyridine - SAFETY DATA SHEET . Penta Chemicals. Available from: [Link]

  • CAS NO. 144128-79-0 | this compound . Arctom Scientific. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Pyridin-2-ylcyclohexane-1,3-dione: A Proactive Safety Framework

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities for which comprehensive safety data may not yet exist. 5-Pyridin-2-ylcyclohexane-1,3-dione is one such compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and scientifically-grounded approach to safety is not just recommended, but essential. This guide provides a robust operational framework for handling this compound by analyzing the known hazards of its core structural motifs: the pyridine ring and the cyclohexane-1,3-dione backbone.

This document is structured to provide immediate, actionable intelligence for laboratory personnel, moving from hazard identification to detailed protocols for handling, spills, and disposal.

Hazard Assessment: A Synthesis of Structural Dangers

The potential risks of this compound are best understood by examining its constituent parts. The pyridine moiety is a well-characterized aromatic heterocycle known for its potential toxicity, while the 1,3-dione system presents its own set of irritant properties.[1][2]

ComponentKnown HazardsRoute of Exposure
Pyridine Flammable; Harmful if swallowed, inhaled, or in contact with skin; Skin and respiratory irritant; Potential carcinogen.[1][3][4]Inhalation, Dermal, Ingestion
Cyclohexane-1,3-dione Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation (as dust).[2]Inhalation (dust), Dermal, Eyes

Given that this compound is a solid, the primary risks during handling are inhalation of fine particulates , dermal contact , and eye contact . The presence of the pyridine ring elevates the concern of systemic toxicity if absorbed through the skin or inhaled.[1][5] Therefore, protocols must be designed to mitigate all of these potential exposure routes.

The Hierarchy of Controls: Beyond Basic PPE

Effective laboratory safety relies on a multi-layered approach. Before selecting specific Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls : The single most critical piece of equipment is a certified laboratory chemical fume hood .[6][7] All weighing, handling, and transfer of this compound must be performed within a properly functioning fume hood to prevent the inhalation of airborne particulates.[6]

  • Administrative Controls :

    • Designated Area : All work with this compound should be restricted to a clearly marked designated area within the laboratory.[6]

    • Emergency Plan : An emergency response plan should be established and reviewed by all personnel before work begins.[1] This includes knowing the location and proper use of emergency eyewash stations and safety showers.[6]

    • Training : All personnel must be trained on the specific hazards of pyridine-containing compounds and 1,3-diones.

Core Directive: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard.[8] The following PPE is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[9]Nitrile provides good chemical resistance against pyridine compounds.[1][7] Double-gloving provides an extra layer of protection against tears and contamination during glove removal.
Eye & Face Protection Chemical splash goggles marked with "Z87" (ANSI Z87.1 standard).[9]Protects against splashes and airborne dust that can cause serious eye irritation.[2][10] Safety glasses are insufficient.
Body Protection Chemical-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[10][11]
Respiratory Protection Not required if and only if all handling is performed within a certified chemical fume hood.The fume hood serves as the primary respiratory protection.[6] In the event of fume hood failure or a large spill, a NIOSH-approved respirator with organic vapor/particulate cartridges would be necessary for emergency response.[2][12]

Operational Plan: Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep1 Verify fume hood is operational prep2 Don all required PPE (Lab coat, Nitrile Gloves x2, Goggles) prep1->prep2 prep3 Prepare work surface in hood (e.g., with absorbent liner) prep2->prep3 handle1 Carefully transfer solid to weigh boat inside hood prep3->handle1 Proceed to Handling handle2 Record weight handle1->handle2 handle3 Transfer solid to vessel handle2->handle3 handle4 Add solvent and cap/seal handle3->handle4 clean1 Decontaminate weigh boat and spatula handle4->clean1 Proceed to Cleanup clean2 Wipe down work surface clean1->clean2 clean3 Dispose of all waste in designated hazardous waste container clean2->clean3 clean4 Doff PPE correctly clean3->clean4

Caption: A standard workflow for handling solid research chemicals.

Detailed Steps:

  • Preparation :

    • Verify that the chemical fume hood has a current certification and is drawing air correctly.

    • Don all required PPE: a fully buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves.[9][11]

    • Cover the work surface inside the fume hood with a disposable absorbent liner.

  • Weighing and Transfer :

    • To minimize dust generation, do not pour the solid directly from the stock bottle.[2] Use a spatula to carefully transfer the required amount to a weigh boat or creased weighing paper.

    • Once the desired mass is obtained, carefully transfer the solid into the reaction vessel or beaker.

    • Use a small amount of the intended solvent to rinse the weigh boat and spatula to ensure a complete transfer.

  • Cleanup :

    • Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.

    • Wipe down the spatula and any affected surfaces with an appropriate solvent and dispose of the wipes in the hazardous waste container.

    • Securely close the primary waste container.

  • Doffing PPE :

    • Remove the outer pair of gloves and dispose of them.

    • Remove the lab coat and goggles.

    • Remove the inner pair of gloves and wash hands thoroughly with soap and water.[2]

Logistical Plan: Spill and Disposal Procedures

Accidents can happen, and a clear, pre-defined response plan is crucial.[1]

Spill Response Protocol

G cluster_small_spill Small, Contained Spill cluster_large_spill Large or Uncontained Spill start Spill Occurs check_location Is the spill contained within the fume hood? start->check_location small1 Alert others in the immediate area check_location->small1 Yes large1 Alert everyone in the lab and evacuate immediately check_location->large1 No small2 Contain the spill with an inert absorbent material (e.g., vermiculite, sand) [3] small1->small2 small3 Carefully sweep contaminated material into a sealed container small2->small3 small4 Decontaminate the area small3->small4 small5 Dispose of all materials as hazardous waste small4->small5 large2 If safe, close the lab door to contain fumes large1->large2 large3 Call your institution's emergency response team large2->large3 large4 Do NOT attempt to clean up large3->large4

Caption: Decision tree for chemical spill response.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.[1][13]

  • Solid Waste : Collect all contaminated solids (e.g., gloves, weigh boats, absorbent materials) in a clearly labeled, sealed container.

  • Liquid Waste : Collect all solutions containing the compound in a separate, clearly labeled, sealed container for liquid hazardous waste.

  • Labeling : Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name.

  • Disposal : Follow your institution's specific procedures for the collection and disposal of chemical waste. Never pour pyridine-containing compounds down the drain.[1][14]

Decontamination and First Aid

Immediate action is required in the event of personal exposure.

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][6]

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adopting this comprehensive safety framework, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • Public Health England. (n.d.). Pyridine: incident management. GOV.UK. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • Office of Environmental Health and Safety, Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.